Product packaging for RIP1 kinase inhibitor 8(Cat. No.:)

RIP1 kinase inhibitor 8

Cat. No.: B12376658
M. Wt: 375.4 g/mol
InChI Key: XNZJMXBRWHMCOG-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

RIP1 kinase inhibitor 8 is a useful research compound. Its molecular formula is C18H19F2N5O2 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19F2N5O2 B12376658 RIP1 kinase inhibitor 8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H19F2N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

[(3S)-3-(3,5-difluorophenyl)-3,4-dihydropyrazol-2-yl]-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C18H19F2N5O2/c1-11-22-23-18(27-11)24-6-3-12(4-7-24)17(26)25-16(2-5-21-25)13-8-14(19)10-15(20)9-13/h5,8-10,12,16H,2-4,6-7H2,1H3/t16-/m0/s1

InChI Key

XNZJMXBRWHMCOG-INIZCTEOSA-N

Isomeric SMILES

CC1=NN=C(O1)N2CCC(CC2)C(=O)N3[C@@H](CC=N3)C4=CC(=CC(=C4)F)F

Canonical SMILES

CC1=NN=C(O1)N2CCC(CC2)C(=O)N3C(CC=N3)C4=CC(=CC(=C4)F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RIP1 Kinase Inhibitor 8

Author: BenchChem Technical Support Team. Date: November 2025

Core Introduction: The Role of RIPK1 in Cell Fate and Inflammation

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical signaling node that orchestrates cellular responses to a variety of stimuli, including tumor necrosis factor (TNF), Toll-like receptor (TLR) ligands, and viral pathogens.[1][2][3] It functions as both a scaffold protein and an active kinase, playing a pivotal role in determining cell fate—whether it be survival, apoptosis, or a form of programmed necrosis known as necroptosis.[4][5] The kinase activity of RIPK1 is particularly crucial for the execution of necroptosis, a pro-inflammatory mode of cell death implicated in numerous inflammatory and neurodegenerative diseases.[6][7] Consequently, inhibiting the kinase function of RIPK1 has emerged as a promising therapeutic strategy.[6] This guide focuses on the mechanism of action of RIP1 kinase inhibitor 8, a potent and selective small molecule inhibitor of RIPK1.

Mechanism of Action: Inhibition of the Necroptotic Pathway

This compound, also referred to as Compound 77, is a dihydropyrazole (DHP) compound that potently and selectively targets the kinase activity of RIPK1.[8][9] Its primary mechanism of action is the prevention of necroptotic cell death by blocking the catalytic function of RIPK1, which is an essential step in the formation of the "necrosome," the core executioner complex of necroptosis.[10][11]

Under specific cellular conditions, such as stimulation with TNFα in the absence of active caspase-8, RIPK1's kinase function is unleashed.[10][12] This process begins with the binding of TNFα to its receptor, TNFR1, leading to the assembly of a membrane-bound signaling platform called Complex I.[5][10] Complex I primarily promotes cell survival through the activation of the NF-κB pathway.[4] However, under conditions where components of Complex I are deubiquitinated or when caspase-8 activity is blocked (e.g., by viral proteins or chemical inhibitors like zVAD-fmk), RIPK1 transitions to form a cytosolic complex known as Complex IIb, or the necrosome.[5][11]

The activation of RIPK1 within this complex involves autophosphorylation at key residues, such as Serine 166.[12][13] This phosphorylation event is the critical trigger for the recruitment of RIPK3 via their respective RIP Homotypic Interaction Motifs (RHIMs).[14] Once recruited, RIPK1 and RIPK3 trans-autophosphorylate each other, leading to the formation of an active necrosome.[4] This complex then recruits and phosphorylates the Mixed Lineage Kinase Domain-like protein (MLKL), the terminal effector of necroptosis.[10][15] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of pro-inflammatory damage-associated molecular patterns (DAMPs).[5][16]

This compound binds to an allosteric pocket within the RIPK1 kinase domain, stabilizing it in an inactive conformation.[4][17] This binding directly prevents the initial autophosphorylation of RIPK1, thereby halting the entire downstream cascade of necrosome assembly and execution.[10] By inhibiting RIPK1 kinase activity, the inhibitor effectively blocks the recruitment and activation of RIPK3 and MLKL, preserving membrane integrity and preventing necroptotic cell death.[10]

Quantitative Data

The following table summarizes the reported potency of this compound and related potent inhibitors.

Compound NameAlias(es)TargetAssay TypeIC50Reference(s)
This compound Compound 77RIPK1Biochemical20 nM[8][9]
RIPK1-IN-8 Example 16RIPK1Biochemical4 nM[18]

Signaling and Experimental Workflow Diagrams

Signaling Pathway

RIPK1_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_complex1 Complex I cluster_complex2a Complex IIa (Apoptosis) cluster_complex2b Necrosome (Complex IIb) TNF TNFα TNFR1 TNFR1 TNF->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP RIPK1_C1 RIPK1 (Ubiquitinated) cIAP->RIPK1_C1 NFkB NF-κB Activation (Survival) RIPK1_C1->NFkB RIPK1_C2a RIPK1 RIPK1_C1->RIPK1_C2a De-ubiquitination FADD_a FADD RIPK1_C2a->FADD_a RIPK1_active RIPK1 (p-Ser166) RIPK1_C2a->RIPK1_active Casp-8 inhibition Casp8_a Caspase-8 FADD_a->Casp8_a Apoptosis Apoptosis Casp8_a->Apoptosis RIPK3 RIPK3 RIPK1_active->RIPK3 recruits MLKL MLKL RIPK3->MLKL phosphorylates MLKL_p p-MLKL (Oligomerization) MLKL->MLKL_p Inhibitor RIP1 Kinase Inhibitor 8 Inhibitor->RIPK1_active inhibits autophosphorylation Lysis Cell Lysis (Necroptosis) MLKL_p->Lysis

Caption: TNFα-induced signaling leading to survival, apoptosis, or necroptosis, with the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_biochemical 1. Biochemical Potency cluster_cellular 2. Cellular Efficacy cluster_target 3. Target Engagement & Pathway KinaseAssay RIPK1 Kinase Assay (e.g., ADP-Glo) IC50_determination Determine IC50 KinaseAssay->IC50_determination CellCulture Culture Cells (e.g., HT-29) IC50_determination->CellCulture Proceed with potent compounds Induction Induce Necroptosis (TNFα + SMACi + zVAD) CellCulture->Induction Treatment Treat with Inhibitor 8 Induction->Treatment ViabilityAssay Measure Cell Viability (e.g., CellTiter-Glo) Treatment->ViabilityAssay EC50_determination Determine EC50 ViabilityAssay->EC50_determination CETSA Cellular Thermal Shift Assay (CETSA) EC50_determination->CETSA Confirm on-target effect Confirmation Confirm Target Binding & Pathway Inhibition CETSA->Confirmation WesternBlot Western Blot for p-RIPK1, p-MLKL WesternBlot->Confirmation

Caption: A typical workflow for characterizing a RIPK1 inhibitor from biochemical potency to cellular target engagement.

Experimental Protocols

RIPK1 Kinase Assay (Biochemical IC50 Determination)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of RIPK1 in a purified, cell-free system. The Transcreener® ADP² or ADP-Glo® assays are commonly used formats.[13][19][20]

  • Objective: To determine the concentration of inhibitor required to reduce RIPK1 kinase activity by 50% (IC50).

  • Materials:

    • Recombinant human RIPK1 enzyme.[19]

    • Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 2.5 mM MnCl₂, 0.1 mg/mL BSA, 0.05 mM DTT).[19]

    • Substrate: Myelin Basic Protein (MBP) is often used as a generic substrate.[20]

    • ATP at a concentration near its Km value (e.g., 50-100 µM).[13][19]

    • This compound serially diluted in DMSO.

    • ADP detection kit (e.g., ADP-Glo®, Promega; or Transcreener® ADP², BellBrook Labs).[19][20]

    • 384-well white plates.[13]

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 384-well plate, add the RIPK1 enzyme diluted in kinase reaction buffer to each well (except for no-enzyme controls).

    • Add the diluted inhibitor or DMSO (vehicle control) to the wells and pre-incubate for approximately 30 minutes at room temperature to allow for compound binding.[19]

    • Initiate the kinase reaction by adding a mix of substrate (MBP) and ATP.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature or 30°C.[13][20]

    • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the chosen ADP detection kit. This typically involves adding a reagent that stops the kinase reaction and then a detection reagent that converts ADP concentration into a luminescent or fluorescent signal.

    • Read the signal on a compatible plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a four-parameter logistic curve to determine the IC50 value.[21]

Cellular Necroptosis Assay (Cellular EC50 Determination)

This assay measures the ability of the inhibitor to protect cells from induced necroptosis. Human colorectal adenocarcinoma HT-29 cells are a common model.[21][22]

  • Objective: To determine the effective concentration of inhibitor required to protect 50% of cells from necroptosis (EC50).

  • Materials:

    • HT-29 cells.[22]

    • Cell culture medium and 96-well clear-bottom plates.

    • Necroptosis induction reagents: Tumor Necrosis Factor-alpha (TNFα), a Smac mimetic (e.g., birinapant, to inhibit cIAPs), and a pan-caspase inhibitor (e.g., zVAD-fmk, to block apoptosis).[21]

    • This compound serially diluted.

    • Cell viability reagent (e.g., CellTiter-Glo®, Promega, which measures ATP levels).

  • Procedure:

    • Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 30-60 minutes.[23]

    • Induce necroptosis by adding the combination of TNFα, a Smac mimetic, and zVAD-fmk to the medium.

    • Incubate the cells for a period sufficient to induce cell death (e.g., 8-24 hours).

    • Measure cell viability using a reagent like CellTiter-Glo®. This involves adding the reagent to the wells, incubating briefly, and then reading the resulting luminescence, which is proportional to the number of viable cells.

    • Calculate the percentage of cell death protection at each inhibitor concentration relative to controls (untreated vs. necroptosis-induced) and determine the EC50 value by curve fitting.[21]

Western Blot for Pathway Inhibition

This method confirms that the inhibitor is acting on its intended target within the cell by assessing the phosphorylation status of key necroptosis pathway proteins.[16][22]

  • Objective: To visualize the inhibition of RIPK1, RIPK3, and MLKL phosphorylation in inhibitor-treated cells.

  • Materials:

    • Cells and induction reagents as described in the cellular necroptosis assay.

    • This compound.

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • SDS-PAGE gels, transfer apparatus, and membranes.

    • Primary antibodies specific for: phospho-RIPK1 (Ser166), total RIPK1, phospho-MLKL, total MLKL, and a loading control (e.g., GAPDH or β-actin).

    • HRP-conjugated secondary antibodies and chemiluminescent substrate.

  • Procedure:

    • Seed cells in a 6-well plate and treat as described in the cellular assay (pre-treatment with inhibitor followed by necroptosis induction).[23]

    • After an appropriate incubation time (e.g., 2.5-4 hours), wash the cells with cold PBS and lyse them on ice.[23]

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant (e.g., using a BCA assay).

    • Denature the protein samples and separate them by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane overnight with a primary antibody against a phosphorylated target protein (e.g., p-RIPK1).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total protein and loading controls to confirm equal loading. A significant reduction in the phosphorylated protein signal in the inhibitor-treated lanes indicates effective pathway inhibition.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a biophysical method that directly confirms the binding of an inhibitor to its target protein in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[24][25]

  • Objective: To demonstrate direct binding of this compound to RIPK1 in intact cells or cell lysates.

  • Materials:

    • Intact cells (e.g., HT-29) or human whole blood.[24][25]

    • This compound.

    • Thermal cycler or heating blocks.

    • Lysis buffer.

    • Method for protein detection (e.g., Western blot, AlphaLISA®, or Meso Scale Discovery (MSD) immunoassay).[24]

  • Procedure (Isothermal Dose-Response Format):

    • Treat aliquots of intact cells with a range of concentrations of this compound or DMSO for 1 hour at 37°C.[26]

    • Heat all samples at a single, optimized temperature (e.g., 47°C for 8 minutes) that causes partial denaturation of unbound RIPK1. A non-heated control is also included.[25]

    • Lyse the cells and separate the soluble protein fraction (containing non-denatured RIPK1) from the aggregated, denatured protein by high-speed centrifugation (e.g., 20,000 x g for 20 min).[26]

    • Quantify the amount of soluble RIPK1 remaining in the supernatant for each inhibitor concentration using a sensitive detection method like Western blotting or a plate-based immunoassay.[24]

    • Plot the amount of soluble RIPK1 as a function of inhibitor concentration. A dose-dependent increase in soluble RIPK1 indicates target engagement, from which an EC50 for binding can be derived.[25]

References

An In-depth Technical Guide to the Biological Activity of RIP1 Kinase Inhibitor 8 (GSK'481)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the potent and selective RIP1 kinase inhibitor, compound 8 (GSK'481). This benzoxazepinone-class inhibitor has demonstrated significant activity in both biochemical and cellular assays, making it a valuable tool for studying the role of RIP1 kinase in necroptosis and inflammation.

Core Concepts: RIP1 Kinase and Necroptosis

Receptor-interacting protein kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular signaling pathways, particularly those involved in inflammation and cell death. It plays a central role in the process of necroptosis, a form of programmed necrosis that is implicated in a variety of inflammatory and neurodegenerative diseases.

The signaling cascade leading to necroptosis is initiated by stimuli such as tumor necrosis factor-alpha (TNFα). This triggers the formation of a signaling complex where RIPK1 is activated. Activated RIPK1, in turn, phosphorylates and activates RIPK3, which then phosphorylates mixed lineage kinase domain-like pseudokinase (MLKL). The phosphorylation of MLKL leads to its oligomerization and translocation to the plasma membrane, ultimately causing membrane disruption and lytic cell death.

Quantitative Data Summary

The biological activity of RIP1 kinase inhibitor 8 (GSK'481) has been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Biochemical Assays Inhibitor: 8 (GSK'481)
Assay Type IC50 (nM)
ADP-Glo Kinase Assay1.6[1]
Fluorescence Polarization (FP) Binding Assay10[1]
Cellular Assays Inhibitor: 8 (GSK'481)
Cell Line Assay Type
Human U937 Monocytic CellsTNFα-induced Necroptosis

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of TNFα-Induced Necroptosis and Inhibition by Compound 8

Necroptosis Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->Complex_I RIPK1 RIPK1 Complex_I->RIPK1 pRIPK1 p-RIPK1 RIPK1->pRIPK1 Autophosphorylation RIPK3 RIPK3 pRIPK3 p-RIPK3 RIPK3->pRIPK3 MLKL MLKL pMLKL p-MLKL (Oligomer) MLKL->pMLKL pRIPK1->RIPK3 Recruits & Phosphorylates pRIPK3->MLKL Phosphorylates Necroptosis Necroptosis (Cell Lysis) pMLKL->Necroptosis Translocates to membrane Inhibitor_8 Inhibitor 8 (GSK'481) Inhibitor_8->pRIPK1 Inhibits

Caption: TNFα-induced necroptosis pathway and the inhibitory action of compound 8 on RIPK1 autophosphorylation.

Experimental Workflow: ADP-Glo Kinase Assay

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Reagents Prepare Reagents: - RIPK1 Enzyme - Substrate (Myelin Basic Protein) - ATP - Inhibitor 8 (GSK'481) dilutions Incubate Incubate RIPK1, Substrate, ATP, and Inhibitor 8 at room temperature Reagents->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP Incubate->Add_ADP_Glo Incubate_1 Incubate for 40 minutes Add_ADP_Glo->Incubate_1 Add_Detection Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubate_1->Add_Detection Incubate_2 Incubate for 30-60 minutes Add_Detection->Incubate_2 Measure Measure luminescence Incubate_2->Measure

Caption: Workflow for determining RIPK1 kinase inhibition using the ADP-Glo assay.

Experimental Workflow: U937 Cell Necroptosis Assay

U937_Necroptosis_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed U937 cells in a 96-well plate Add_Inhibitor Pre-treat cells with various concentrations of Inhibitor 8 (GSK'481) Seed_Cells->Add_Inhibitor Induce_Necroptosis Induce necroptosis with TNFα and a pan-caspase inhibitor (e.g., zVAD.fmk) Add_Inhibitor->Induce_Necroptosis Incubate Incubate for a defined period (e.g., 24-48 hours) Induce_Necroptosis->Incubate Measure_Viability Measure cell viability using a suitable method (e.g., CellTiter-Glo) Incubate->Measure_Viability Calculate_IC50 Calculate IC50 value from the dose-response curve Measure_Viability->Calculate_IC50

Caption: Workflow for assessing the efficacy of this compound in a U937 cell-based necroptosis assay.

Detailed Experimental Protocols

ADP-Glo™ Kinase Assay for RIPK1

This protocol is adapted from the general procedure for the Promega ADP-Glo™ Kinase Assay.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/ml BSA.
  • RIPK1 Enzyme: Dilute the recombinant human RIPK1 enzyme to the desired concentration in the kinase buffer.
  • Substrate: Prepare a solution of a suitable substrate, such as myelin basic protein (MBP), in the kinase buffer.
  • ATP Solution: Prepare a solution of ATP in the kinase buffer at a concentration appropriate for the kinase reaction (e.g., 10 µM).
  • Inhibitor Dilutions: Prepare a serial dilution of this compound (GSK'481) in the kinase buffer.

2. Kinase Reaction:

  • In a 384-well plate, add 2.5 µL of the inhibitor dilution or vehicle (DMSO control).
  • Add 2.5 µL of the RIPK1 enzyme solution.
  • Initiate the reaction by adding 5 µL of a pre-mixed solution of substrate and ATP.
  • Incubate the plate at room temperature for 60 minutes.

3. ADP Detection:

  • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
  • Incubate the plate at room temperature for 40 minutes.
  • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.
  • Incubate the plate at room temperature for 30-60 minutes.

4. Data Analysis:

  • Measure the luminescence of each well using a plate-reading luminometer.
  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
  • Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

U937 Cell Necroptosis Assay

This protocol is a generalized procedure based on common methods for inducing and measuring necroptosis in U937 cells.[1][2][3][4]

1. Cell Culture and Seeding:

  • Culture human U937 monocytic leukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
  • Seed the cells into a 96-well plate at a density of approximately 3.5 x 10⁴ cells per well.[2]

2. Compound Treatment and Necroptosis Induction:

  • Prepare serial dilutions of this compound (GSK'481) in the cell culture medium.
  • Pre-treat the cells with the inhibitor dilutions or vehicle control (DMSO) for 1 hour.[2]
  • To induce necroptosis, add a combination of human TNFα (e.g., 100 ng/mL) and a pan-caspase inhibitor such as z-VAD-fmk (e.g., 20 µM) or IDN-6556 (e.g., 5 µM) to the wells.[3]
  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 to 48 hours.[2]

3. Measurement of Cell Viability:

  • After the incubation period, assess cell viability using a suitable method. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of cell viability.
  • Allow the plate to equilibrate to room temperature.
  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
  • Mix the contents and incubate for a short period to stabilize the luminescent signal.
  • Measure the luminescence using a plate-reading luminometer.

4. Data Analysis:

  • The luminescent signal is proportional to the number of viable cells.
  • Calculate the percent cell viability for each inhibitor concentration relative to the vehicle-treated, necroptosis-induced control.
  • Determine the IC₅₀ value by plotting the percent viability against the inhibitor concentration and fitting the data to a dose-response curve.

Concluding Remarks

This compound (GSK'481) is a highly potent and selective tool for the investigation of RIPK1-mediated signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers to utilize this compound in their studies of necroptosis, inflammation, and associated diseases. Further in vivo characterization of this compound would be beneficial to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to Cellular Target Engagement of RIP1 Kinase Inhibitor 8

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of programmed cell death and inflammation, making it a prime therapeutic target for a range of diseases, including inflammatory disorders and neurodegenerative conditions.[1][2][3] The kinase activity of RIPK1 is a key driver of necroptosis, a form of regulated necrotic cell death.[4][5] Consequently, small molecule inhibitors that target the kinase function of RIPK1 are of significant interest. This guide provides a detailed overview of the cellular target engagement of RIP1 kinase inhibitor 8, a potent and selective dihydropyrazole compound. It outlines the core signaling pathways, presents detailed experimental protocols for measuring target engagement and functional outcomes, and provides quantitative data on the inhibitor's potency.

The Role of RIPK1 in Necroptosis Signaling

RIPK1 is a serine/threonine kinase that functions as a central node in cell fate decisions, balancing cell survival, apoptosis, and necroptosis.[2][6] In the context of tumor necrosis factor (TNF) signaling, the activation of the TNFR1 receptor recruits a series of proteins to form Complex I at the membrane, which typically promotes cell survival via NF-κB activation.[7][8] However, under conditions where components of Complex I are dysregulated or when caspase-8 is inhibited, RIPK1 can initiate two distinct cell death pathways: apoptosis or necroptosis.[6][9]

RIPK1-dependent necroptosis is initiated when RIPK1, freed from Complex I, associates with RIPK3 through their respective RIP homotypic interaction motifs (RHIMs) to form a complex known as the necrosome.[7][8] This leads to the autophosphorylation of RIPK1 and the subsequent recruitment and phosphorylation of RIPK3.[7] Activated RIPK3 then phosphorylates its substrate, the mixed-lineage kinase domain-like protein (MLKL).[5][10] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which further propagates inflammation.[5][10]

References

The Role of RIPK1 Inhibition in Modulating TNF-α-Induced Cell Death: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the effects of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors on cell death pathways initiated by Tumor Necrosis Factor-alpha (TNF-α). Given the absence of a publicly documented specific molecule designated "RIP1 kinase inhibitor 8," this document will utilize Necrostatin-1 (Nec-1), a well-characterized and widely studied RIPK1 inhibitor, as a representative agent to explore the core principles of RIPK1 inhibition in the context of TNF-α signaling.

Introduction to TNF-α Signaling and RIPK1's Dual Role

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in inflammation, immunity, and cell survival. Upon binding to its receptor, TNFR1, a signaling cascade is initiated that can lead to two opposing cellular outcomes: survival or death.[1] The kinase activity of RIPK1 is a critical determinant of the cell's fate.[2]

Under normal physiological conditions, TNF-α stimulation leads to the formation of a plasma membrane-bound complex known as Complex I. Within this complex, RIPK1 is polyubiquitinated, an event that is crucial for the activation of pro-survival signaling pathways, primarily the NF-κB and MAPK pathways.[1][3] However, under circumstances where components of Complex I are dysregulated or when caspase activity is inhibited, RIPK1 can participate in the formation of cytosolic death-inducing complexes, leading to either apoptosis (Complex IIa) or a programmed form of necrosis termed necroptosis (Complex IIb or the necrosome).[3][4][5] The kinase activity of RIPK1 is indispensable for the induction of necroptosis.[6]

Mechanism of Action of RIPK1 Kinase Inhibitors

RIPK1 kinase inhibitors, such as Necrostatin-1, are small molecules that allosterically bind to the kinase domain of RIPK1.[3] This binding event locks the kinase in an inactive conformation, thereby preventing its autophosphorylation and subsequent activation.[7] By inhibiting the kinase function of RIPK1, these compounds effectively block the downstream signaling events that lead to necroptosis. It is important to note that while these inhibitors block the kinase-dependent functions of RIPK1, they do not interfere with its kinase-independent scaffolding functions required for pro-survival NF-κB signaling.[6]

Quantitative Data on the Efficacy of RIPK1 Inhibition

The efficacy of RIPK1 inhibitors is typically quantified by their ability to inhibit TNF-α-induced necroptosis in various cell lines. The following table summarizes representative quantitative data for Necrostatin-1.

Cell LineAssay TypeInducing StimuliInhibitorIC50 / Effective ConcentrationObserved EffectReference
L929Cell Viability (ATP assay)zVAD.fmkNec-110 µMInhibition of TNFα production and cell death[8]
J774Cell Viability (ATP assay)zVAD.fmkNec-110 µMInhibition of TNFα production and cell death[8]
Human HT-29Cell ViabilityTNF, Smac mimetic, zVADGNE684~10 nMInhibition of necroptosis[9]
Mouse L929Cell ViabilityTNFGNE684~30 nMInhibition of necroptosis[9]
Rat H9c2Cell ViabilityTNFGNE684~100 nMInhibition of necroptosis[9]
Ikkβ(EE)IEC enteroidsCell ViabilityTNFNec-1Not specifiedBlocks TNF-induced killing[10]
Mouse MacrophagesCell ViabilityTNF, zVADNec-1Not specifiedProtection from necroptosis[6]

Note: Data for the more potent inhibitor GNE684 is included for comparison, highlighting the range of potencies among RIPK1 inhibitors.

Detailed Experimental Protocols

This protocol describes a common method for inducing necroptosis in a cellular model to test the efficacy of a RIPK1 inhibitor.

  • Cell Seeding: Plate cells (e.g., L929 or HT-29) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.

  • Pre-treatment with Inhibitor: The following day, pre-treat the cells with various concentrations of the RIPK1 inhibitor (e.g., Necrostatin-1, typically in the range of 1-50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Induction of Necroptosis: To induce necroptosis, add a combination of stimuli. A common combination is:

    • Human TNF-α (10-20 ng/mL)

    • A Smac mimetic (e.g., LCL161 or BV6 at ~1 µM) to inhibit cellular inhibitors of apoptosis proteins (cIAPs).

    • A pan-caspase inhibitor (e.g., z-VAD-FMK at 20-50 µM) to block apoptosis and divert the signaling towards necroptosis.[11]

  • Incubation: Incubate the cells for 12-24 hours at 37°C in a CO2 incubator.

  • Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT assay or a commercial ATP-based assay (e.g., CellTiter-Glo®).

This protocol is used to detect the phosphorylation of key necroptosis signaling molecules, which is indicative of pathway activation.

  • Cell Treatment: Seed cells in 6-well plates and treat with the RIPK1 inhibitor and necroptosis-inducing stimuli as described above.

  • Cell Lysis: After the desired incubation period (typically shorter, e.g., 4-8 hours, to capture signaling events), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-RIPK1 (Ser166)

      • Total RIPK1

      • Phospho-RIPK3 (Ser227)

      • Total RIPK3

      • Phospho-MLKL (Ser358)

      • Total MLKL

      • Actin or Tubulin (as a loading control)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate the core signaling pathways and a typical experimental workflow.

TNF_Signaling cluster_membrane Plasma Membrane cluster_complex_I Complex I (Pro-Survival) cluster_cytosol Cytosol cluster_apoptosis Complex IIa (Apoptosis) cluster_necroptosis Complex IIb (Necrosome) TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I TRADD, TRAF2, cIAPs, RIPK1 TNFR1->Complex_I NFkB NF-κB Activation Complex_I->NFkB Complex_IIa TRADD, FADD, RIPK1, pro-Casp8 Complex_I->Complex_IIa Deubiquitination Necrosome RIPK1, RIPK3, MLKL Complex_I->Necrosome Deubiquitination Survival Cell Survival (Anti-apoptotic genes) NFkB->Survival Casp8_active Active Caspase-8 Complex_IIa->Casp8_active Apoptosis Apoptosis Casp8_active->Apoptosis Casp8_active->Necrosome INHIBITS zVAD Caspase Inhibition (e.g., z-VAD-FMK) zVAD->Necrosome pRIPK1 p-RIPK1 (Active) Necrosome->pRIPK1 pRIPK3 p-RIPK3 pRIPK1->pRIPK3 pMLKL p-MLKL (Oligomerization) pRIPK3->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Inhibitor RIPK1 Inhibitor (e.g., Nec-1) Inhibitor->pRIPK1 BLOCKS

Caption: TNF-α signaling pathway leading to survival, apoptosis, or necroptosis.

Experimental_Workflow cluster_analysis Data Analysis start Start: Select Cell Line (e.g., HT-29, L929) step1 Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for WB) start->step1 step2 Pre-treat with RIPK1 Inhibitor (Dose-response) step1->step2 step3 Induce Necroptosis (TNF-α + Smac Mimetic + z-VAD-FMK) step2->step3 step4 Incubate for defined period (4-8h for WB, 12-24h for viability) step3->step4 analysis1 Cell Viability Assay (MTT / CellTiter-Glo) step4->analysis1 analysis2 Western Blot Analysis (p-RIPK1, p-MLKL) step4->analysis2 result1 Quantitative Data: IC50 Calculation analysis1->result1 result2 Mechanistic Insight: Inhibition of Necrosome Signaling analysis2->result2

Caption: Experimental workflow for evaluating a RIPK1 inhibitor.

Conclusion

RIPK1 kinase inhibitors represent a promising therapeutic strategy for diseases driven by excessive inflammation and necroptotic cell death. By specifically targeting the kinase activity of RIPK1, these molecules can prevent necroptosis without compromising the pro-survival functions of the protein. The experimental protocols and signaling diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to investigate the effects of novel RIPK1 inhibitors on TNF-α-induced cell death. The use of well-characterized cell models and robust analytical methods is crucial for the accurate assessment of inhibitor potency and mechanism of action.

References

In-Depth Technical Guide: Understanding the Binding Mode of RIP1 Kinase Inhibitor 8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding mode of the potent and selective Type II RIP1 kinase inhibitor, compound 8. The document details the molecular interactions governing the inhibitor's binding, presents quantitative data on its inhibitory activity, and outlines the experimental methodologies used for its characterization.

Introduction to RIP1 Kinase and Necroptosis

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular signaling pathways, governing inflammation, apoptosis, and a programmed form of necrosis known as necroptosis.[1][2][3] Dysregulation of RIPK1 activity has been implicated in a range of inflammatory and neurodegenerative diseases, making it a prime therapeutic target.[1][4]

Necroptosis is a lytic, pro-inflammatory mode of cell death. The signaling cascade is initiated by stimuli such as tumor necrosis factor-alpha (TNFα).[5] Under conditions where apoptosis is inhibited, RIPK1 is activated and recruits RIPK3, leading to the formation of the necrosome, a signaling complex that ultimately results in cell death.

RIP1 Kinase Inhibitor 8: A Potent Type II Inhibitor

This compound is a 1-aminoisoquinoline derivative identified as a potent and selective inhibitor of RIPK1.[5] It is classified as a Type II kinase inhibitor, which characteristically binds to the inactive "DLG-out" conformation of the kinase. This binding mode contributes to its high selectivity, as the allosteric pocket it occupies is less conserved across the kinome compared to the ATP-binding site targeted by Type I inhibitors.

Chemical Structure

The chemical structure of this compound is presented below:

Figure 1: Chemical Structure of this compound Chemical Structure of this compound

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of compound 8 against RIPK1 has been determined through both biochemical and cell-based assays. The quantitative data are summarized in the table below.

Assay TypeTargetIC50 (nM)
Biochemical (Fluorescence Polarization)RIPK1 (kinase domain)16
Biochemical (ADP-Glo)RIPK1 (kinase domain)10
Cellular (Necroptosis Assay)Human monocytic U937 cells~100-500

Table 1: Inhibitory Potency of this compound. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of RIPK1 activity or necroptosis.

Binding Mode and Molecular Interactions

The co-crystal structure of RIP1 kinase in complex with inhibitor 8 reveals the precise molecular interactions that underpin its inhibitory activity. Inhibitor 8 binds to an allosteric site adjacent to the ATP-binding pocket, stabilizing the inactive "DLG-out" conformation of the kinase.

Key Interactions

The binding of inhibitor 8 to RIPK1 is characterized by a network of hydrogen bonds and hydrophobic interactions:

  • Hinge Region Interaction: The 1-aminoisoquinoline core of the inhibitor forms two hydrogen bonds with the backbone nitrogen and carbonyl oxygen of Methionine 95 in the hinge region of the kinase.

  • Hydrophobic Sandwich: The isoquinoline ring is "sandwiched" between the side chains of Tyrosine 94 and Isoleucine 43 on one side, and Leucine 145 on the other, forming significant hydrophobic interactions.

  • Urea Moiety Interaction: A bifurcated hydrogen bond is formed between the side chain of Glutamic acid 63 and the urea portion of inhibitor 8.

These interactions collectively lock the kinase in an inactive state, preventing the conformational changes required for ATP binding and catalytic activity.

Signaling Pathways and Experimental Workflows

RIPK1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in TNFα-induced signaling pathways, leading to either cell survival (NF-κB activation) or cell death (apoptosis or necroptosis).

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, LUBAC) TNFR1->ComplexI RIPK1_ub Ub-RIPK1 ComplexI->RIPK1_ub NFkB NF-κB Activation (Survival) RIPK1_ub->NFkB Deubiquitination Deubiquitination (CYLD, A20) RIPK1_ub->Deubiquitination RIPK1_deub RIPK1 Deubiquitination->RIPK1_deub ComplexIIa Complex IIa (FADD, Caspase-8) RIPK1_deub->ComplexIIa ComplexIIb Complex IIb (RIPK3, MLKL) RIPK1_deub->ComplexIIb Apoptosis Apoptosis ComplexIIa->Apoptosis Necroptosis Necroptosis ComplexIIb->Necroptosis Inhibitor8 Inhibitor 8 Inhibitor8->RIPK1_deub Experimental_Workflow Start Start Screening High-Throughput Screening (Kinase Inhibitor Library) Start->Screening BiochemicalAssay Biochemical Assays (FP & ADP-Glo) Screening->BiochemicalAssay CellularAssay Cell-Based Necroptosis Assay (U937 cells) Screening->CellularAssay DetermineIC50 Determine IC50 Values BiochemicalAssay->DetermineIC50 CellularAssay->DetermineIC50 CoCrystallization Co-crystallization of RIPK1 with Inhibitor 8 DetermineIC50->CoCrystallization XRayDiffraction X-ray Diffraction and Structure Determination CoCrystallization->XRayDiffraction BindingMode Elucidate Binding Mode XRayDiffraction->BindingMode

References

A Technical Guide to RIP1 Kinase Inhibitor 8 and its Modulation of RIPK1 Autophosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of cellular stress, inflammation, and programmed cell death pathways, including apoptosis and necroptosis. The kinase activity of RIPK1, initiated by its autophosphorylation, is a key driver of these cell death mechanisms and has been implicated in the pathogenesis of numerous inflammatory and neurodegenerative diseases. Consequently, inhibiting RIPK1 kinase activity presents a promising therapeutic strategy. This document provides a detailed overview of RIP1 kinase inhibitor 8, a potent and selective small molecule, and its specific effects on the crucial activation step of RIPK1 autophosphorylation. We will explore the underlying signaling pathways, present quantitative data on the inhibitor's efficacy, detail relevant experimental methodologies, and visualize key processes to offer a comprehensive resource for professionals in the field.

Introduction to RIPK1 Signaling: A Dual-Role Regulator

Receptor-interacting protein kinase 1 (RIPK1) is a multifaceted protein that functions as both a scaffold for protein complexes and as an active serine/threonine kinase.[1][2] This dual functionality allows it to mediate opposing cellular outcomes: survival and death. The most well-characterized pathway involving RIPK1 is initiated by tumor necrosis factor-alpha (TNF-α) binding to its receptor, TNFR1.[3][4]

Upon TNF-α stimulation, a membrane-bound signaling complex, known as Complex I , is formed. This complex includes RIPK1, TRADD, TRAF2/5, and ubiquitin ligases like cIAP1/2 and LUBAC.[3][4] Within Complex I, RIPK1 is heavily ubiquitinated, which serves as a scaffold to recruit and activate downstream kinases like TAK1 and IKK.[3][5] This cascade ultimately leads to the activation of NF-κB and MAPK pathways, promoting the expression of pro-survival and pro-inflammatory genes.[3][6] In this context, the kinase activity of RIPK1 is dispensable.[7]

Under conditions where components of Complex I are inhibited or degraded (e.g., by SMAC mimetics that inhibit cIAPs), RIPK1 can dissociate and participate in the formation of cytosolic, death-inducing complexes.[8]

  • Complex IIa (Apoptotic): RIPK1, along with TRADD, FADD, and pro-caspase-8, forms a complex that leads to the activation of caspase-8 and initiates apoptosis.[3]

  • Complex IIb (Necroptotic/Necrosome): When caspase-8 activity is blocked (e.g., by pharmacological inhibitors like Z-VAD-FMK or viral proteins), RIPK1 kinase is activated through autophosphorylation.[3] This active RIPK1 then recruits RIPK3 via their respective RIP homotypic interaction motifs (RHIMs) to form the necrosome.[4][9] Activated RIPK3 subsequently phosphorylates the pseudokinase MLKL, which oligomerizes and translocates to the plasma membrane, causing membrane rupture and a lytic, inflammatory form of cell death called necroptosis.[1][2][3]

G Figure 1: Overview of RIPK1 Signaling Pathways cluster_membrane Plasma Membrane cluster_complex1 Complex I (Pro-Survival) cluster_complex2a Complex IIa (Apoptosis) cluster_complex2b Complex IIb (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 cIAP1_2 cIAP1/2 RIPK1_C1 RIPK1 (Ubiquitinated) RIPK1_A RIPK1 RIPK1_C1->RIPK1_A cIAP inhibition NFkB NF-κB Activation (Survival & Inflammation) RIPK1_C1->NFkB FADD_A FADD Casp8_A Caspase-8 RIPK1_N RIPK1-P Casp8_A->RIPK1_N Cleaves & Inhibits Apoptosis Apoptosis Casp8_A->Apoptosis RIPK1_A->RIPK1_N Autophosphorylation RIPK3_N RIPK3-P RIPK1_N->RIPK3_N MLKL_N MLKL-P RIPK3_N->MLKL_N Necroptosis Necroptosis MLKL_N->Necroptosis TNFa TNFα TNFa->TNFR1 Casp8_Inhib Caspase-8 Inhibition Casp8_Inhib->RIPK1_N

Caption: Figure 1: Overview of RIPK1 Signaling Pathways.

The Critical Role of RIPK1 Autophosphorylation

The kinase activity of RIPK1 is the lynchpin for its pro-death functions. This activity is initiated by trans-autophosphorylation, a process where one RIPK1 molecule phosphorylates another within a signaling complex.[6] This autophosphorylation is considered the main and critical function of RIPK1 kinase activity.[10]

Several key autophosphorylation sites have been identified within the kinase domain of human RIPK1, including Serine 14 (S14), S15, S161, and S166.[9][11]

  • Serine 166 (S166): Phosphorylation at S166 is widely used as a robust biomarker for RIPK1 kinase activation.[5][6][12] Its presence indicates that RIPK1 is catalytically active and poised to initiate downstream death signaling.

  • Serine 161 (S161): This site is also critical for the full activation of RIPK1-mediated cell death.[10][11] Studies have shown that S161 phosphorylation promotes further autophosphorylation and the induction of necroptosis.[10][11]

These phosphorylation events are thought to induce a conformational change in the RIPK1 protein, which is a prerequisite for its stable interaction with downstream effectors like FADD (for apoptosis) and RIPK3 (for necroptosis), thereby facilitating the assembly of death-inducing complexes.[9][10]

Profile of this compound

This compound (also known as Compound 77) is a potent and highly selective inhibitor belonging to the dihydropyrazole (DHP) chemical class.[13] It was developed to specifically target the ATP-binding pocket of the RIPK1 kinase domain, thereby preventing its catalytic activity. Its high selectivity minimizes off-target effects, making it a valuable tool for research and a potential therapeutic candidate.

Quantitative Data Summary

The efficacy of a kinase inhibitor is primarily defined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%.

Inhibitor NameChemical ClassTargetAssay TypeIC50 ValueReference
This compoundDihydropyrazoleRIPK1Biochemical20 nM[13]

Mechanism of Action: Direct Inhibition of Autophosphorylation

This compound functions as an ATP-competitive inhibitor. It binds to the kinase domain of RIPK1, occupying the same site that ATP would normally bind. This direct blockade prevents the transfer of a phosphate group from ATP to the serine residues (like S166) on an adjacent RIPK1 molecule.

By preventing this initial trans-autophosphorylation event, the inhibitor effectively keeps RIPK1 in a catalytically inactive state.[4] This has profound downstream consequences:

  • Blocks Necrosome Formation: Inactive RIPK1 cannot recruit and phosphorylate RIPK3, preventing the assembly of the functional necrosome complex.[3]

  • Prevents Necroptosis: Without a functional necrosome, MLKL is not phosphorylated and cannot execute necroptotic cell death.[3]

  • Inhibits RIPK1-Dependent Apoptosis: The kinase activity of RIPK1 is also required for certain forms of apoptosis; therefore, the inhibitor can block this pathway as well.[14]

G Figure 2: Mechanism of RIPK1 Kinase Inhibition RIPK1_inactive RIPK1 (Inactive) RIPK1_active RIPK1-P (Active) (pS166) RIPK1_inactive->RIPK1_active Autophosphorylation ATP ATP ATP->RIPK1_active RIPK3 RIPK3 Recruitment & Activation RIPK1_active->RIPK3 Necroptosis Necroptosis RIPK3->Necroptosis Inhibitor8 RIP1 Kinase Inhibitor 8 Inhibitor8->RIPK1_active Blocks ATP Binding

Caption: Figure 2: Mechanism of RIPK1 Kinase Inhibition.

Key Experimental Methodologies

Assessing the efficacy of a RIPK1 inhibitor requires a combination of biochemical and cell-based assays. Below are detailed protocols for fundamental experiments.

In Vitro Kinase Assay (Biochemical IC50 Determination)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified RIPK1.

  • Objective: To determine the biochemical potency (IC50) of this compound.

  • Materials:

    • Recombinant human RIPK1 kinase domain (e.g., residues 1-375).

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • ATP.

    • A suitable substrate (e.g., a generic peptide substrate like myelin basic protein).

    • Radiolabeled [γ-³²P]ATP or a commercial ADP detection kit (e.g., ADP-Glo™).

    • This compound, serially diluted.

  • Protocol:

    • Prepare a reaction mixture containing the RIPK1 kinase domain, substrate, and kinase buffer in a 96-well plate.

    • Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

    • Quantify the amount of phosphorylated substrate. If using radiolabeling, measure radioactivity using a scintillation counter. If using an ADP-Glo™ assay, measure the luminescent signal which correlates with ADP produced.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Cellular Necroptosis Assay (Cellular Efficacy)

This assay measures the ability of the inhibitor to protect cells from necroptosis.

  • Objective: To evaluate the potency of this compound in a cellular context.

  • Cell Line: Human monocytic U937 cells or murine L929 fibrosarcoma cells are commonly used.

  • Materials:

    • U937 cells.

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS).

    • Human TNF-α.

    • A pan-caspase inhibitor (e.g., z-VAD-FMK or Emricasan) to ensure cells undergo necroptosis instead of apoptosis.

    • This compound, serially diluted.

    • Cell viability reagent (e.g., CellTiter-Glo® which measures cellular ATP).

  • Protocol:

    • Seed U937 cells into a 96-well plate at an appropriate density.

    • Pre-treat the cells with serial dilutions of this compound (or DMSO control) for 1-2 hours.

    • Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL) and z-VAD-FMK (e.g., 20 µM).

    • Incubate the cells for 18-24 hours at 37°C.

    • Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent.

    • Measure luminescence using a plate reader. The signal is directly proportional to the number of viable cells.

    • Calculate the percentage of cell death protection and determine the cellular EC50 value.

Western Blot for RIPK1 Autophosphorylation

This method provides direct visual evidence of the inhibitor's effect on its target in cells.

  • Objective: To confirm that this compound blocks the autophosphorylation of RIPK1 at S166 in cells.

  • Protocol:

    • Follow steps 1-3 from the Cellular Necroptosis Assay (Section 5.2), but use a larger vessel (e.g., a 6-well plate) and a shorter incubation time (e.g., 2-6 hours) to capture the peak phosphorylation event.

    • After stimulation, harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated RIPK1 (p-S166).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip or use a parallel blot to probe for total RIPK1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. A reduction in the p-S166 signal in inhibitor-treated samples relative to the control indicates successful target engagement.

G Figure 3: Experimental Workflow for Inhibitor Validation cluster_wb Western Blot Analysis cluster_via Cell Viability Assay start Seed Cells (e.g., U937) pretreat Pre-treat with Inhibitor 8 (Dose Response) stimulate Induce Necroptosis (TNFα + z-VAD) incubate Incubate split harvest_wb Harvest Cells (Short Incubation, 2-6h) incubate->harvest_wb harvest_via Continue Incubation (Long Incubation, 18-24h) incubate->harvest_via lyse_wb Lyse & Quantify Protein harvest_wb->lyse_wb sds_page SDS-PAGE & Transfer lyse_wb->sds_page probe Probe with Antibodies (p-RIPK1, Total RIPK1) sds_page->probe result_wb Result: ↓ p-RIPK1 Signal probe->result_wb add_reagent Add Viability Reagent (e.g., CellTiter-Glo) harvest_via->add_reagent read Measure Luminescence add_reagent->read result_via Result: ↑ Cell Viability read->result_via

References

Foundational Studies on RIP1 Kinase Inhibitor 8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on RIP1 kinase inhibitor 8, a potent and selective type II inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase. This document summarizes its biochemical and cellular activities, details the experimental protocols used for its characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction to RIP1 Kinase and Necroptosis

Receptor-Interacting Protein 1 (RIP1) kinase is a critical mediator in the cellular signaling pathways of inflammation and programmed cell death.[1][2][3] One of the key pathways regulated by RIP1 kinase is necroptosis, a form of regulated necrosis that is implicated in the pathogenesis of a variety of human diseases, including inflammatory conditions and ischemia-reperfusion injury.[1][2] Unlike apoptosis, necroptosis is a pro-inflammatory mode of cell death. The discovery of small molecule inhibitors of RIP1 kinase, such as the necrostatins, has been instrumental in elucidating the role of this pathway in disease.[1]

Overview of this compound

This compound belongs to a series of 1-aminoisoquinoline compounds identified as potent type II inhibitors of RIP1 kinase.[1] These inhibitors target the inactive DLG-out conformation of the kinase, occupying the ATP binding pocket.[1] While demonstrating potent biochemical inhibition of RIP1 kinase, compound 8 showed moderate cellular potency, which led to the decision not to advance this specific compound into in vivo models.[1] However, the co-crystal structure of inhibitor 8 bound to RIP1 kinase has provided valuable insights into the binding mode of type II inhibitors, aiding in the structure-based design of next-generation RIP1 kinase inhibitors.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound and a comparator from the same chemical series.[1]

CompoundRIP1 FP IC50 (μM)U937 Cell EC50 (μM)
Inhibitor 8 0.029 1.4
Inhibitor 10.0220.78
Table 1: Biochemical and Cellular Potency of 1-Aminoisoquinoline RIP1 Kinase Inhibitors.[1]

Signaling Pathways

The following diagram illustrates the simplified signaling pathway of TNF-induced necroptosis and the point of intervention for a RIP1 kinase inhibitor like compound 8.

RIP1_Necroptosis_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIP1) TNFR1->Complex_I RIP1_ub RIP1 Ubiquitination Complex_I->RIP1_ub RIP1_deub RIP1 Deubiquitination (e.g., by CYLD) Complex_I->RIP1_deub Caspase-8 inhibition NFkB NF-κB Activation (Pro-survival) RIP1_ub->NFkB Complex_II Complex IIb (Necrosome) (RIP1, RIP3, MLKL) RIP1_phos RIP1 Autophosphorylation Complex_II->RIP1_phos RIP1_deub->Complex_II RIP3_phos RIP3 Phosphorylation RIP1_phos->RIP3_phos MLKL_phos MLKL Phosphorylation & Oligomerization RIP3_phos->MLKL_phos Membrane_disruption Plasma Membrane Disruption MLKL_phos->Membrane_disruption Necroptosis Necroptosis Membrane_disruption->Necroptosis Inhibitor_8 This compound (Type II Inhibitor) Inhibitor_8->RIP1_phos Inhibition

TNF-induced necroptosis pathway and inhibition by this compound.

Experimental Protocols

RIP1 Kinase Biochemical Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the kinase activity of RIP1. The assay is based on the principle of fluorescence polarization (FP).[1]

Workflow Diagram:

Biochemical_Assay_Workflow Start Start Prepare_reagents Prepare Reagents: - RIP1 Kinase Domain (1-375) - Fluorescently Labeled ATP Tracer - Assay Buffer - Test Compound (Inhibitor 8) Start->Prepare_reagents Dispense Dispense Reagents into 384-well Plate Prepare_reagents->Dispense Incubate Incubate at Room Temperature Dispense->Incubate Read_FP Read Fluorescence Polarization (Excitation/Emission wavelengths specific to the tracer) Incubate->Read_FP Analyze Analyze Data: - Calculate % Inhibition - Determine IC50 value Read_FP->Analyze End End Analyze->End Cellular_Assay_Workflow Start Start Culture_cells Culture Human Monocytic U937 Cells Start->Culture_cells Plate_cells Plate Cells in a 96-well Plate Culture_cells->Plate_cells Pretreat Pre-treat Cells with Test Compound (Inhibitor 8) Plate_cells->Pretreat Induce_necroptosis Induce Necroptosis with TNFα and zVAD.fmk (pan-caspase inhibitor) Pretreat->Induce_necroptosis Incubate Incubate for a Defined Period (e.g., 6-24 hours) Induce_necroptosis->Incubate Measure_viability Measure Cell Viability (e.g., CellTiter-Glo) Incubate->Measure_viability Analyze Analyze Data: - Calculate % Viability - Determine EC50 value Measure_viability->Analyze End End Analyze->End Structural_Biology_Logic Inhibitor_8 This compound (1-Aminoisoquinoline) Co_crystallization Co-crystallization & X-ray Diffraction Inhibitor_8->Co_crystallization RIP1_Kinase RIP1 Kinase Domain RIP1_Kinase->Co_crystallization Structure_4NEU PDB: 4NEU Co-crystal Structure Co_crystallization->Structure_4NEU Binding_Mode Binding Mode Analysis Structure_4NEU->Binding_Mode SAR Structure-Activity Relationship (SAR) Elucidation Structure_4NEU->SAR Type_II_Inhibitor Confirmed as Type II Inhibitor Binding_Mode->Type_II_Inhibitor DLG_Out Binds to DLG-out Conformation Binding_Mode->DLG_Out Hinge_Binding H-bonds to Hinge Region (Met95) Binding_Mode->Hinge_Binding Drug_Design Informs Rational Drug Design of Novel RIP1 Inhibitors SAR->Drug_Design

References

Preliminary Investigation of RIP1 Kinase Inhibitor 8 Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular life and death, orchestrating signaling pathways that lead to inflammation, apoptosis, and a form of programmed necrosis known as necroptosis.[1][2][3] Its central role in these processes has made it a compelling target for therapeutic intervention in a range of diseases, including inflammatory conditions and neurodegenerative disorders. This document provides a technical guide for the preliminary cytotoxic investigation of a specific molecule, RIP1 Kinase Inhibitor 8 (also referred to as RIPK1-IN-13). While specific cytotoxicity data for this compound is not extensively published, this guide outlines the necessary experimental framework, data presentation, and visualization of the core biological pathways involved. The inhibitor has a reported IC50 value of 1139 nM for RIPK1.

Core Signaling Pathways

The cytotoxic effects of a RIPK1 inhibitor are intrinsically linked to its ability to modulate the delicate balance between cell survival, apoptosis, and necroptosis. Understanding these pathways is fundamental to interpreting experimental outcomes.

TNF-α Induced Signaling Cascade

Tumor Necrosis Factor-alpha (TNF-α) is a key upstream activator of RIPK1-mediated signaling. Upon binding to its receptor, TNFR1, a cascade of protein interactions is initiated, leading to distinct cellular fates.

  • Complex I Formation and Cell Survival: Initially, TNFR1 recruits TRADD, TRAF2, and cIAPs, which in turn recruit RIPK1 to form Complex I.[4] In this complex, RIPK1 is ubiquitinated, leading to the activation of NF-κB and MAPK pathways, which promote the expression of pro-survival genes.[4]

  • Complex IIa and Apoptosis: Under conditions where cIAPs are depleted, RIPK1 dissociates from Complex I and forms the cytosolic Complex IIa with FADD and pro-caspase-8. This leads to the activation of caspase-8 and the initiation of apoptosis, a programmed and non-inflammatory form of cell death.[4]

  • Complex IIb (Necrosome) and Necroptosis: When caspase-8 is inhibited or absent, RIPK1 can interact with RIPK3 via their RHIM domains to form a complex known as the necrosome, or Complex IIb.[4] This complex recruits and activates the mixed lineage kinase domain-like (MLKL) protein, the ultimate executioner of necroptosis.[4] MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and a lytic, pro-inflammatory form of cell death.[4]

TNF-alpha Signaling Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation ComplexI->NFkB ComplexIIa Complex IIa (RIPK1, FADD, Caspase-8) ComplexI->ComplexIIa cIAP depletion ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3) ComplexI->ComplexIIb cIAP depletion Survival Cell Survival NFkB->Survival Caspase8_act Active Caspase-8 ComplexIIa->Caspase8_act Apoptosis Apoptosis Caspase8_act->Apoptosis Caspase8_act->ComplexIIb Inhibits MLKL MLKL Activation ComplexIIb->MLKL Necroptosis Necroptosis MLKL->Necroptosis Caspase8_inhibition Caspase-8 Inhibition Caspase8_inhibition->ComplexIIb

Figure 1. TNF-α induced signaling pathways leading to cell survival, apoptosis, or necroptosis.

Experimental Protocols

A thorough preliminary investigation of this compound cytotoxicity requires a multi-faceted approach, employing various cell-based assays to determine its effect on cell viability and to elucidate its mechanism of action.

General Cell Viability/Cytotoxicity Assay

This initial screen is designed to determine the concentration-dependent effect of the inhibitor on the overall health of a cell population.

1. Cell Culture:

  • Select appropriate cell lines. A common choice for studying necroptosis is the human colon adenocarcinoma cell line HT-29 or the mouse fibrosarcoma line L929. It is also advisable to include a non-cancerous cell line (e.g., human foreskin fibroblasts) to assess general toxicity.

  • Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

2. Treatment:

  • Seed cells in 96-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

  • Treat cells with a range of inhibitor concentrations for a predetermined time course (e.g., 24, 48, and 72 hours). Include vehicle-only and untreated controls.

3. Measurement of Cell Viability:

  • Utilize a commercially available cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Alternatively, the Neutral Red assay or MTT assay can be used.

  • Follow the manufacturer's instructions for the chosen assay.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration.

  • Determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) using non-linear regression analysis.

Mechanistic Assays: Distinguishing Between Apoptosis and Necroptosis

To understand how this compound exerts its cytotoxic effects, it is crucial to determine whether it induces apoptosis, necroptosis, or a combination of both.

1. Induction of Apoptosis and Necroptosis:

  • To induce necroptosis: Treat cells (e.g., HT-29 or L929) with a combination of TNF-α (e.g., 10-100 ng/mL) and a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20-50 µM). The caspase inhibitor prevents apoptosis, shunting the signaling cascade towards necroptosis.

  • To induce apoptosis: Treat cells with TNF-α in combination with a protein synthesis inhibitor like cycloheximide (CHX) or a Smac mimetic.

2. Treatment with this compound:

  • Pre-treat the cells with various concentrations of this compound for a short period (e.g., 30-60 minutes) before adding the apoptosis or necroptosis-inducing agents.

3. Measurement of Cell Death:

  • Lactate Dehydrogenase (LDH) Release Assay: Measure the release of LDH from cells with compromised membrane integrity, a hallmark of necroptosis.

  • Caspase Activity Assay: Use a luminescent or fluorescent assay to measure the activity of key apoptotic caspases, such as caspase-3 and caspase-7.

  • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

4. Western Blot Analysis:

  • Analyze key protein markers of the apoptosis and necroptosis pathways.

  • Probe for cleaved caspase-3 and cleaved PARP as markers of apoptosis.

  • Probe for phosphorylated RIPK1 (p-RIPK1) and phosphorylated MLKL (p-MLKL) as markers of necroptosis activation.

Experimental Workflow Start Start: Preliminary Cytotoxicity Investigation CellCulture Cell Line Selection & Culture (e.g., HT-29, L929, Normal Cell Line) Start->CellCulture GeneralToxicity General Cytotoxicity Assay (e.g., CellTiter-Glo) CellCulture->GeneralToxicity MechanisticAssay Mechanistic Assays Induce Apoptosis (TNF-α + CHX/Smac) Induce Necroptosis (TNF-α + z-VAD-FMK) CellCulture->MechanisticAssay IC50 Determine IC50/CC50 GeneralToxicity->IC50 DataAnalysis Data Analysis & Interpretation IC50->DataAnalysis InhibitorTreatment Pre-treat with This compound MechanisticAssay->InhibitorTreatment Measurement Measure Cell Death LDH Release Assay Caspase Activity Annexin V/PI Staining Western Blot InhibitorTreatment->Measurement Measurement->DataAnalysis

References

An In-depth Technical Guide to RIP1 Kinase Inhibitor 8 (Compound 77)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of RIP1 Kinase Inhibitor 8, also known as Compound 77. This potent and selective dihydropyrazole inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase is a valuable tool for research in necroptosis, inflammation, and associated diseases.

Chemical Properties and Structure

This compound (Compound 77) is a synthetic, small-molecule inhibitor belonging to the dihydropyrazole class. Its systematic name is (S)-1-(4-(2-(3-fluoropyridin-2-yl)-5-((6-oxo-5,6-dihydropyridin-2-yl)methyl)-4,5-dihydropyrazol-1-yl)piperidin-1-yl)ethan-1-one. The compound has a molecular formula of C25H27FN6O2 and a molecular weight of 478.52 g/mol .

Table 1: Chemical Properties of this compound (Compound 77)

PropertyValue
IUPAC Name (S)-1-(4-(2-(3-fluoropyridin-2-yl)-5-((6-oxo-5,6-dihydropyridin-2-yl)methyl)-4,5-dihydropyrazol-1-yl)piperidin-1-yl)ethan-1-one
Synonyms Compound 77, this compound
Molecular Formula C25H27FN6O2
Molecular Weight 478.52 g/mol
Chemical Class Dihydropyrazole

Mechanism of Action and Biological Activity

This compound (Compound 77) is a potent inhibitor of the kinase activity of RIPK1, a critical regulator of necroptosis, a form of programmed cell death. By inhibiting the kinase function of RIPK1, this compound effectively blocks the signaling cascade that leads to necroptotic cell death.

Table 2: Biological Activity of this compound (Compound 77)

AssayTarget/Cell LineIC50
RIP1 Kinase Activity (ADP-Glo) Recombinant Human RIPK120 nM[1]
RIP1 Kinase Binding (Fluorescence Polarization) Recombinant Human RIPK1Data not available
Cellular Necroptosis Inhibition Human U937 cells20 nM[1]
Kinase Selectivity

A critical aspect of a kinase inhibitor's utility is its selectivity. While a comprehensive public kinase selectivity profile for Compound 77 is not available, the development of this class of dihydropyrazole inhibitors focused on achieving high selectivity for RIPK1 over other kinases. For instance, a related compound from the same series (DHP 9) showed no significant activity against a panel of 339 other human kinases when screened at a concentration of 10 µM.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound (Compound 77).

Synthesis of this compound (Compound 77)

The synthesis of (S)-1-(4-(2-(3-fluoropyridin-2-yl)-5-((6-oxo-5,6-dihydropyridin-2-yl)methyl)-4,5-dihydropyrazol-1-yl)piperidin-1-yl)ethan-1-one is a multi-step process that involves the formation of the dihydropyrazole core followed by coupling with the piperidine moiety. A detailed, step-by-step synthetic route can be found in the supplementary information of the primary publication by Harris PA, et al. (2019) in the Journal of Medicinal Chemistry.

RIPK1 Kinase Activity Assay (ADP-Glo™)

This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (Compound 77)

Procedure:

  • Prepare a reaction mixture containing RIPK1 enzyme and the inhibitor at various concentrations in the assay buffer.

  • Initiate the kinase reaction by adding a solution of MBP and ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Necroptosis Inhibition Assay (U937 Cells)

This cell-based assay assesses the ability of the inhibitor to protect cells from induced necroptosis.

Materials:

  • Human U937 monocytic cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Human Tumor Necrosis Factor-alpha (TNFα)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • This compound (Compound 77)

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed U937 cells in a 96-well plate.

  • Pre-treat the cells with a serial dilution of this compound for a specified time (e.g., 1 hour).

  • Induce necroptosis by adding a combination of TNFα and z-VAD-fmk.

  • Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).

  • Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of cell viability against the inhibitor concentration.

Kinase Selectivity Profiling (KinomeScan™)

This method is used to determine the selectivity of the inhibitor against a large panel of kinases.

Principle: The KinomeScan™ technology utilizes a competition binding assay. The inhibitor is tested for its ability to displace a ligand that is bound to the active site of a kinase. The amount of kinase that remains bound to the ligand is quantified.

General Procedure:

  • The inhibitor is incubated with a panel of DNA-tagged kinases.

  • The kinase-inhibitor mixtures are passed over an immobilized ligand.

  • Kinases that are not bound to the inhibitor will bind to the immobilized ligand.

  • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

  • The results are typically expressed as the percentage of the control (DMSO) signal, with lower percentages indicating stronger binding of the inhibitor to the kinase.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways in which RIPK1 is involved and the experimental workflow for evaluating the inhibitor.

RIPK1_Necroptosis_Pathway TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I TNFα binding RIPK1_deub Deubiquitination of RIPK1 (CYLD) Complex_I->RIPK1_deub Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, FADD, Caspase-8) RIPK1_deub->Complex_IIb RIPK1_autoP RIPK1 Autophosphorylation Complex_IIb->RIPK1_autoP Caspase-8 inactive RIPK3_P RIPK3 Phosphorylation RIPK1_autoP->RIPK3_P MLKL_P MLKL Phosphorylation RIPK3_P->MLKL_P MLKL_oligomer MLKL Oligomerization & Translocation MLKL_P->MLKL_oligomer Necroptosis Necroptosis (Cell Lysis) MLKL_oligomer->Necroptosis Inhibitor This compound Inhibitor->RIPK1_autoP

Caption: TNFR1-mediated necroptosis pathway and the inhibitory action of this compound.

RIPK1_Apoptosis_Pathway TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I TNFα binding Complex_IIa Complex IIa (RIPK1, FADD, Caspase-8) Complex_I->Complex_IIa Deubiquitination of RIPK1 Casp8_activation Caspase-8 Activation Complex_IIa->Casp8_activation Casp37_activation Caspase-3/7 Activation Casp8_activation->Casp37_activation Apoptosis Apoptosis Casp37_activation->Apoptosis

Caption: RIPK1-dependent apoptosis pathway following TNFR1 stimulation.

Experimental_Workflow Synthesis Synthesis of Inhibitor 8 Biochemical_Assay Biochemical Kinase Assay (ADP-Glo) Synthesis->Biochemical_Assay Cellular_Assay Cellular Necroptosis Assay (U937 cells) Synthesis->Cellular_Assay Selectivity_Assay Kinase Selectivity Profiling (KinomeScan) Synthesis->Selectivity_Assay Data_Analysis Data Analysis (IC50, Selectivity) Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Selectivity_Assay->Data_Analysis

Caption: Experimental workflow for the characterization of this compound.

References

The Role of RIP1 Kinase Inhibitor 8 in Inflammation and Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation, apoptosis, and necroptosis. Its kinase activity is a key driver in the pathogenesis of a multitude of inflammatory diseases and conditions characterized by excessive cell death. This technical guide provides an in-depth overview of RIP1 Kinase Inhibitor 8, a potent and selective therapeutic agent. We will explore its mechanism of action, its role in modulating inflammatory and apoptotic processes, and present key quantitative data. Furthermore, this guide details relevant experimental protocols and visualizes complex signaling pathways and workflows to support researchers and drug development professionals in this field.

Introduction to RIPK1 and Its Role in Cell Fate

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that functions as a central node in cellular stress and immune signaling pathways.[1] It is a multifaceted protein containing an N-terminal kinase domain, an intermediate domain with a RIP homotypic interaction motif (RHIM), and a C-terminal death domain.[2] This structure allows RIPK1 to participate in a variety of protein-protein interactions that determine the cell's fate—survival, apoptosis, or necroptosis.

Upon stimulation by tumor necrosis factor (TNF), RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where it can initiate a pro-survival signaling cascade through the activation of NF-κB.[1] However, under certain conditions, particularly when pro-survival signals are compromised, RIPK1 can dissociate from Complex I to form a cytosolic death-inducing complex, known as Complex II. The composition and activity of Complex II determine the mode of cell death. In the presence of active caspase-8, Complex IIa forms, leading to apoptosis.[1] When caspase-8 is inhibited or absent, RIPK1 interacts with RIPK3 via their RHIM domains to form the necrosome (Complex IIb), which executes a programmed form of necrosis called necroptosis.[1][2]

The kinase activity of RIPK1 is essential for its role in promoting both apoptosis and necroptosis.[2] Consequently, the development of small molecule inhibitors targeting the kinase function of RIPK1 has become a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases.[3]

This compound: Mechanism of Action

This compound, also identified in the literature under various designations such as PK68, is a potent and selective inhibitor of RIPK1 kinase activity.[2][4] It functions as a Type II inhibitor, binding to the ATP-binding pocket of RIPK1 and stabilizing it in an inactive conformation.[4] This allosteric inhibition prevents the autophosphorylation of RIPK1, a critical step for its activation and the subsequent recruitment and activation of downstream signaling molecules involved in apoptosis and necroptosis.[2]

By specifically targeting the kinase function of RIPK1, this compound does not interfere with its scaffolding functions, which are important for pro-survival NF-κB signaling.[2] This selectivity is a key advantage, as it allows for the targeted inhibition of cell death pathways without compromising essential cellular survival mechanisms.

Quantitative Data for RIP1 Kinase Inhibitors

The following tables summarize the in vitro and in vivo efficacy of this compound (PK68) and other relevant RIPK1 inhibitors for comparative purposes.

Table 1: In Vitro Potency of RIP1 Kinase Inhibitors

Inhibitor NameTargetAssay TypeIC50 (nM)EC50 (nM)Cell LineReference
This compound (PK68) RIPK1Kinase Activity~90[4][5]
TNF-induced NecroptosisCell Viability23HT-29 (Human)[4]
TNF-induced NecroptosisCell Viability13L929 (Mouse)[4]
GNE684 RIPK1 (Human)Kinase Activity (Ki)21[6]
RIPK1 (Mouse)Kinase Activity (Ki)189[6]
RIPK1 (Rat)Kinase Activity (Ki)691[6]
GSK2982772 RIPK1 (Human)Kinase Activity16[7]
RIPK1 (Monkey)Kinase Activity20[7]

Table 2: In Vivo Efficacy and Pharmacokinetic Properties of this compound (PK68)

Animal ModelConditionDosingOutcomeReference
MouseTNF-induced Systemic Inflammatory Response Syndrome (SIRS)1 mg/kg, i.p.Provided effective protection against lethal shock.[5]
MouseTumor Metastasis (Melanoma and Lung Carcinoma)5 mg/kg, i.v.Attenuated tumor cell transmigration and suppressed metastasis.[5]
MousePharmacokinetics2 mg/kg, i.v. or 10 mg/kg, p.o.Exhibited a favorable pharmacokinetic profile.[5]
MouseToxicity25 mg/kg, oral gavage, daily for 14 daysNo obvious toxicity observed.[5]

Signaling Pathways and Experimental Workflows

TNF-Induced Cell Death and Inflammation Pathway

The following diagram illustrates the central role of RIPK1 in mediating TNF-induced signaling pathways leading to survival, apoptosis, or necroptosis, and the point of intervention for this compound.

TNF_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNF TNFα TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I TNFR1->ComplexI recruits TRADD TRADD TRADD->ComplexI TRAF2 TRAF2 TRAF2->ComplexI cIAP12 cIAP1/2 cIAP12->ComplexI RIPK1 RIPK1 RIPK1->ComplexI ComplexIIa Complex IIa (Apoptosome) RIPK1->ComplexIIa forms ComplexIIb Complex IIb (Necrosome) RIPK1->ComplexIIb forms LUBAC LUBAC LUBAC->ComplexI NFkB NF-κB Activation (Survival & Inflammation) Apoptosis Apoptosis Necroptosis Necroptosis ComplexI->RIPK1 deubiquitination ComplexI->NFkB activates ComplexIIa->Apoptosis activates ComplexIIb->Necroptosis activates FADD FADD FADD->ComplexIIa Casp8 Caspase-8 Casp8->ComplexIIa RIPK3 RIPK3 RIPK3->ComplexIIb MLKL MLKL MLKL->ComplexIIb RIP1_Inhibitor_8 RIP1 Kinase Inhibitor 8 RIP1_Inhibitor_8->RIPK1 inhibits kinase activity

TNF-induced signaling pathways and RIPK1 inhibition.
Experimental Workflow: In Vitro Necroptosis Assay

The following diagram outlines a typical workflow for assessing the efficacy of a RIPK1 inhibitor in a cell-based necroptosis assay.

Necroptosis_Workflow start Start cell_culture 1. Cell Culture (e.g., HT-29 or L929 cells) start->cell_culture inhibitor_treatment 2. Pre-treatment with This compound (Dose-response) cell_culture->inhibitor_treatment necroptosis_induction 3. Induction of Necroptosis (e.g., TNFα + z-VAD-fmk) inhibitor_treatment->necroptosis_induction incubation 4. Incubation (e.g., 24-48 hours) necroptosis_induction->incubation viability_assay 5. Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability_assay data_analysis 6. Data Analysis (IC50/EC50 determination) viability_assay->data_analysis end End data_analysis->end

Workflow for an in vitro necroptosis inhibition assay.

Experimental Protocols

In Vitro RIPK1 Kinase Activity Assay

This protocol is adapted from a general method for assessing kinase activity.

Objective: To determine the in vitro inhibitory activity of this compound on recombinant RIPK1.

Materials:

  • Recombinant human RIPK1 protein

  • This compound (or other test compounds)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 20 mM MgCl2, 12.5 mM MnCl2, 2 mM DTT)

  • ATP

  • Myelin Basic Protein (MBP) as a substrate

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the recombinant RIPK1 protein diluted in kinase assay buffer.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and MBP to each well.

  • Allow the reaction to proceed for 120 minutes at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[2]

TNF-induced Necroptosis Assay in Cell Culture

This protocol describes a common method to induce and measure necroptosis in vitro.

Objective: To evaluate the potency of this compound in preventing TNF-induced necroptosis in a cellular context.

Materials:

  • HT-29 (human colon adenocarcinoma) or L929 (mouse fibrosarcoma) cells

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS

  • This compound

  • Human or mouse TNFα

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of this compound or vehicle control for 2 hours.

  • Induce necroptosis by adding a combination of TNFα and a pan-caspase inhibitor (e.g., z-VAD-fmk) to the wells.

  • Incubate the plates for 24-48 hours.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Record luminescence and calculate the percentage of cell viability relative to untreated controls.

  • Determine the EC50 value of the inhibitor.[2]

Western Blot Analysis of RIPK1 Phosphorylation

This protocol outlines the steps to detect the phosphorylation of RIPK1, a marker of its activation.

Objective: To determine if this compound blocks the activation of RIPK1 in cells.

Materials:

  • Cells treated as in the necroptosis assay (Section 5.2)

  • Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Chemiluminescent substrate

Procedure:

  • After treatment, wash cells with cold PBS and lyse them in lysis buffer.

  • Determine protein concentration of the lysates using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-RIPK1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total RIPK1 and a loading control to ensure equal protein loading.[2]

Measurement of Cytokine Production

This protocol describes how to measure the effect of RIPK1 inhibition on inflammatory cytokine production.

Objective: To assess the impact of this compound on the production of pro-inflammatory cytokines.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or other relevant immune cells

  • LPS (Lipopolysaccharide)

  • This compound

  • ELISA kits for specific cytokines (e.g., TNFα, IL-6)

  • 96-well plates

Procedure:

  • Culture BMDMs in 96-well plates.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with LPS to induce an inflammatory response.

  • Incubate for a defined period (e.g., 6-24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine the effect of the inhibitor on cytokine production.[8]

Conclusion

This compound is a potent and selective tool for the investigation of RIPK1-mediated signaling in inflammation and cell death. The data presented in this guide highlight its efficacy in both in vitro and in vivo models. The detailed experimental protocols and visual aids provided herein are intended to facilitate further research into the therapeutic potential of targeting RIPK1 kinase activity. As our understanding of the complex roles of RIPK1 in various pathologies continues to grow, inhibitors like this compound will be invaluable for the development of novel treatments for a wide range of inflammatory and degenerative diseases.

References

Unveiling RIP1 Kinase Inhibitor 8: A Technical Guide to its Initial Screening and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening and characterization of RIP1 kinase inhibitor 8, a potent type II inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase. This document details the experimental methodologies, presents key quantitative data, and illustrates the relevant biological pathways and experimental workflows.

Introduction to RIP1 Kinase and Necroptosis

Receptor-Interacting Protein 1 (RIP1) kinase is a critical regulator of cellular signaling pathways that control inflammation, cell survival, and cell death.[1][2] It plays a pivotal role in the tumor necrosis factor (TNF) signaling pathway, where it can mediate either pro-survival signals through NF-κB activation or programmed cell death pathways, including apoptosis and necroptosis.[1][2][3] Necroptosis, a form of regulated necrosis, is initiated by the formation of a "necrosome" complex, in which RIP1 kinase activity is essential.[4][5] Dysregulation of RIP1 kinase has been implicated in a variety of inflammatory and neurodegenerative diseases, making it an attractive therapeutic target.[5][6][7]

Initial Screening and Discovery

This compound was identified through the screening of a kinase inhibitor library.[8] The initial screening aimed to identify novel inhibitors of RIP1 kinase activity.

Experimental Workflow: Initial Screening

The general workflow for the initial screening and identification of RIP1 kinase inhibitors is depicted below.

G cluster_screening High-Throughput Screening cluster_hit_validation Hit Validation & Characterization cluster_mechanism Mechanism of Action A GSK Kinase Inhibitor Library B Fluorescence Polarization (FP) Biochemical Assay A->B C Identification of 'Hit' Compounds B->C D Biochemical Potency Determination (IC50) C->D E Cell-Based Necroptosis Assay D->E F Confirmation of 'Lead' Compounds E->F G Co-crystallization with RIP1 Kinase Domain F->G H Structural Analysis (Binding Mode) G->H

Caption: Workflow for the discovery and initial characterization of RIP1 kinase inhibitors.

Characterization of this compound

Following its identification as a hit, inhibitor 8 underwent further characterization to determine its potency, mechanism of action, and cellular activity.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below. The data indicates that while the inhibitor is biochemically potent, its activity is attenuated in a cellular context.[8]

ParameterValueAssay TypeNotes
Biochemical Potency
IC50Not reportedFluorescence Polarization (FP)Characterized as a potent inhibitor in biochemical assays.
Cellular Potency
Cellular Activity~10-50 fold weaker than biochemical potencyCell-based Necroptosis AssayModerate cellular potency did not support advancement to in vivo models.[8]
Binding Characteristics
Binding ModeType IIX-ray Co-crystallographyBinds to the DLG-out inactive conformation of RIP1.[8]
Key InteractionsH-bondsX-ray Co-crystallographyForms hydrogen bonds with the backbone of Met 95 and the side chain of Glu 63.[8]
Mechanism of Action

X-ray crystallography studies revealed that inhibitor 8 is a type II kinase inhibitor.[8] This class of inhibitors targets the inactive "DFG-out" conformation of the kinase.[8] The co-crystal structure of inhibitor 8 bound to the RIP1 kinase domain showed that it occupies the ATP binding pocket and stabilizes the inactive DLG-out conformation.[8]

RIP1 Kinase Signaling Pathway

The following diagram illustrates the central role of RIP1 kinase in the TNF-α signaling pathway, leading to either cell survival (NF-κB activation) or cell death (apoptosis or necroptosis). Inhibitor 8 acts by blocking the kinase activity of RIP1, thereby inhibiting the necroptosis pathway.

G cluster_upstream Upstream Signaling cluster_survival Cell Survival cluster_death Cell Death TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIP1) TNFR1->ComplexI NFkB NF-κB Activation ComplexI->NFkB ComplexIIa Complex IIa (TRADD, FADD, Caspase-8) ComplexI->ComplexIIa Deubiquitination Necrosome Necrosome (RIP1, RIP3, MLKL) ComplexI->Necrosome Caspase-8 inhibition Apoptosis Apoptosis ComplexIIa->Apoptosis Necroptosis Necroptosis Necrosome->Necroptosis Inhibitor8 Inhibitor 8 Inhibitor8->Necrosome

Caption: Simplified RIP1 signaling pathway highlighting the point of intervention for inhibitor 8.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Fluorescence Polarization (FP) Biochemical Assay

This assay was used for the initial high-throughput screening to identify inhibitors of RIP1 kinase activity.[8]

  • Principle: The assay measures the change in polarization of fluorescently labeled ATP-competitive ligand upon binding to the RIP1 kinase domain. Inhibition of this binding by a test compound results in a decrease in fluorescence polarization.

  • Reagents:

    • Recombinant RIP1 kinase domain (residues 1-375).[8]

    • Fluorescently labeled ATP competitive ligand.

    • Assay buffer.

    • Test compounds (e.g., this compound).

  • Procedure:

    • The RIP1 kinase domain is incubated with the fluorescently labeled ligand in the assay buffer.

    • Test compounds are added to the mixture at various concentrations.

    • The reaction is allowed to reach equilibrium.

    • Fluorescence polarization is measured using a suitable plate reader.

    • The IC50 value, the concentration of inhibitor required to displace 50% of the fluorescent ligand, is calculated.

Cell-Based Necroptosis Assay

This assay was used to determine the cellular potency of the identified inhibitors.[8]

  • Principle: The assay measures the ability of a compound to protect cells from necroptotic cell death induced by a specific stimulus.

  • Cell Line: Human monocytic U937 cells.[8]

  • Reagents:

    • U937 cells.

    • TNF-α (Tumor Necrosis Factor-alpha).

    • A pan-caspase inhibitor (e.g., zVAD.fmk) to block apoptosis and induce necroptosis.

    • Cell viability reagent (e.g., CellTiter-Glo).

    • Test compounds (e.g., this compound).

  • Procedure:

    • U937 cells are plated in a multi-well plate.

    • Cells are pre-incubated with various concentrations of the test compound.

    • Necroptosis is induced by treating the cells with a combination of TNF-α and a pan-caspase inhibitor.

    • After an appropriate incubation period, cell viability is assessed using a cell viability reagent.

    • The EC50 value, the concentration of the compound that provides 50% protection from necroptosis, is determined.

X-ray Co-crystallography

This technique was used to determine the binding mode of inhibitor 8 to the RIP1 kinase domain.[8]

  • Principle: X-ray diffraction is used to determine the three-dimensional structure of the RIP1 kinase domain in complex with the inhibitor.

  • Procedure:

    • The RIP1 kinase domain (residues 1-324) is expressed and purified.[8]

    • The purified protein is co-crystallized with inhibitor 8.

    • The resulting crystals are subjected to X-ray diffraction.

    • The diffraction data is used to solve the three-dimensional structure of the protein-inhibitor complex.

    • The structure is analyzed to identify the specific interactions between the inhibitor and the protein.

Conclusion

This compound is a potent, type II inhibitor of RIP1 kinase that was identified through a high-throughput screening campaign. While it demonstrates strong biochemical potency and a well-defined binding mode to the inactive conformation of RIP1, its moderate cellular activity precluded its advancement into in vivo studies.[8] Nevertheless, the initial screening and characterization of inhibitor 8 provide valuable insights into the discovery and development of novel RIP1 kinase inhibitors for the treatment of inflammatory diseases. The methodologies and findings presented in this guide serve as a useful reference for researchers in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: In Vitro Assay of RIP1 Kinase Inhibitor 8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein 1 (RIP1) kinase is a critical mediator in the cellular signaling pathways of inflammation and programmed cell death, including apoptosis and necroptosis.[1][2][3] Its dysregulation has been implicated in a variety of inflammatory and neurodegenerative diseases.[3][4] RIP1 kinase inhibitor 8, also known as Compound 77, is a potent and highly selective dihydropyrazole (DHP) inhibitor of RIP1 kinase.[5][6] This document provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of this compound and similar compounds.

Data Presentation

The inhibitory activity of RIP1 kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of RIP1 kinase by 50%.

CompoundSynonymTarget KinaseIC50 (nM)Assay Type
This compoundCompound 77RIPK120[5][6]Biochemical Kinase Assay
RIPK1-IN-8example 16RIPK14[7]Biochemical Kinase Assay

Signaling Pathway

RIP1 kinase plays a central role in the necroptosis signaling pathway, which is initiated by stimuli such as tumor necrosis factor-alpha (TNFα). Upon TNFα binding to its receptor (TNFR1), a signaling complex is formed, which can lead to either cell survival or cell death. In scenarios where caspase-8 is inhibited, RIPK1 gets autophosphorylated, leading to the recruitment and phosphorylation of RIPK3. This results in the formation of the necrosome complex, which also includes Mixed Lineage Kinase Domain-Like (MLKL). The activated necrosome ultimately leads to necroptotic cell death.[8][9]

RIPK1_Necroptosis_Pathway cluster_receptor Cell Membrane cluster_complex_I Complex I (Pro-survival) cluster_complex_II Complex II (Pro-death) TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TRAF2 TRAF2 cIAP1/2 cIAP1/2 RIPK1_inactive RIPK1 NF-kB_Activation NF-kB Activation (Cell Survival & Inflammation) RIPK1_inactive->NF-kB_Activation RIPK1_active p-RIPK1 RIPK1_inactive->RIPK1_active Autophosphorylation RIPK3 RIPK3 RIPK1_active->RIPK3 Recruitment & Phosphorylation Necrosome Necrosome Formation RIPK1_active->Necrosome p-RIPK3 p-RIPK3 RIPK3->p-RIPK3 MLKL MLKL p-RIPK3->MLKL Phosphorylation p-RIPK3->Necrosome p-MLKL p-MLKL (Oligomerization) MLKL->p-MLKL p-MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis Execution RIP1_Inhibitor_8 RIP1 Kinase Inhibitor 8 RIP1_Inhibitor_8->RIPK1_active Inhibition

Caption: RIPK1-mediated necroptosis signaling pathway.

Experimental Protocols

In Vitro RIPK1 Kinase Assay

This protocol is adapted from commercially available kinase assay kits and general practices for measuring kinase activity.[10] The assay quantifies the amount of ADP produced, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 96-well or 384-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Reaction Mixture Preparation:

    • Prepare a 2X kinase/substrate solution by diluting the RIPK1 enzyme and MBP substrate in the kinase assay buffer to the desired concentrations.

    • Prepare a 2X ATP solution in the kinase assay buffer. The final ATP concentration should be at or near the Km for RIPK1 if known, or at a standard concentration (e.g., 10-100 µM).

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Add 10 µL of the 2X ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection of Kinase Activity:

    • Following the kinase reaction, add the ADP-Glo™ Reagent according to the manufacturer's instructions to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to the RIPK1 kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening and characterizing kinase inhibitors in vitro.

Kinase_Inhibitor_Screening_Workflow cluster_planning Assay Development & Optimization cluster_execution Inhibitor Screening cluster_analysis Data Analysis & Follow-up Assay_Choice Select Assay Format (e.g., ADP-Glo) Enzyme_Titer Determine Optimal Enzyme Concentration Assay_Choice->Enzyme_Titer ATP_Km Determine ATP Km Enzyme_Titer->ATP_Km Linearity Establish Linear Reaction Conditions ATP_Km->Linearity Compound_Prep Prepare Compound Dilution Series Linearity->Compound_Prep Assay_Plate Set up Assay Plate Compound_Prep->Assay_Plate Reaction Run Kinase Reaction Assay_Plate->Reaction Detection Measure Signal Reaction->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing IC50_Curve Generate Dose-Response Curve & Calculate IC50 Data_Processing->IC50_Curve Selectivity Selectivity Profiling (Optional) IC50_Curve->Selectivity MoA Mechanism of Action Studies (Optional) Selectivity->MoA

Caption: In vitro kinase inhibitor screening workflow.

Conclusion

The provided protocol offers a robust framework for the in vitro evaluation of this compound and other potential inhibitors. Adherence to a systematic workflow, from assay development to data analysis, is crucial for obtaining reliable and reproducible results. This information is intended to aid researchers in the discovery and development of novel therapeutics targeting RIP1 kinase.

References

Application Notes and Protocols for RIP1 Kinase Inhibitor 8 in Human Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein 1 (RIP1) kinase is a critical regulator of cellular signaling pathways that control inflammation and programmed cell death, including apoptosis and necroptosis.[1] Dysregulation of RIP1 kinase activity has been implicated in a variety of human diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[1][2] RIP1 kinase inhibitor 8, also known as Compound 77, is a potent and highly selective dihydropyrazole (DHP) inhibitor of RIP1 kinase with an IC50 of 20 nM.[3] This document provides detailed application notes and protocols for the use of this compound in human cell lines to study its effects on cellular signaling pathways, particularly necroptosis.

Mechanism of Action

This compound functions as a Type III kinase inhibitor, binding to an allosteric hydrophobic pocket adjacent to the ATP-binding site of RIP1 kinase.[4] This binding stabilizes the kinase in an inactive conformation, thereby preventing its autophosphorylation and subsequent activation of downstream signaling cascades that lead to necroptosis.[4] By selectively inhibiting the kinase function of RIP1, this inhibitor allows for the study of the kinase-dependent roles of RIP1 in various cellular processes while leaving its scaffolding functions intact.

Data Presentation

The following table summarizes the in vitro potency of this compound and a related tool compound, Compound 76, in various cell-based and biochemical assays as described in the primary literature.[3]

Compound/InhibitorAssayCell Line / EnzymeIC50 / EC50Reference
This compound (Compound 77) RIP1 FP bindingHuman RIP120 nM[3]
NecroptosisHuman U937 cells30 nM[3]
Compound 76RIP1 FP bindingMurine RIP110 nM[3]
NecroptosisMurine L929 cells20 nM[3]

Signaling Pathway

The following diagram illustrates the central role of RIP1 kinase in the necroptosis signaling pathway and the point of intervention for this compound.

Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR TNFR1 TRADD TRADD TNFR->TRADD TNFa TNFα TNFa->TNFR binds TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRADD->cIAP12 Complex_I Complex I TRADD->Complex_I RIPK1 RIPK1 TRADD->RIPK1 TRAF2->Complex_I cIAP12->Complex_I Complex_I->RIPK1 deubiquitination RIPK1->Complex_I FADD FADD RIPK1->FADD Complex_IIa Complex IIa (Apoptosis) RIPK1->Complex_IIa RIPK3 RIPK3 RIPK1->RIPK3 recruits & activates Necrosome Necrosome (Complex IIb) RIPK1->Necrosome Casp8 Caspase-8 FADD->Casp8 FADD->Complex_IIa Casp8->Complex_IIa Apoptosis Apoptosis Casp8->Apoptosis Complex_IIa->Casp8 activation MLKL MLKL RIPK3->MLKL phosphorylates RIPK3->Necrosome MLKL->Necrosome pMLKL p-MLKL Necroptosis Necroptosis pMLKL->Necroptosis oligomerization & membrane translocation Necrosome->pMLKL inhibitor_point Inhibitor This compound Inhibitor->RIPK1 inhibits

Caption: Necroptosis signaling pathway initiated by TNFα.

Experimental Protocols

Cell Culture
  • Human Monocytic U937 Cells: Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Human Colon Adenocarcinoma HT-29 Cells: Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

Necroptosis Induction and Inhibition Assay

This protocol is designed to induce necroptosis in human U937 or HT-29 cells and to assess the inhibitory effect of this compound.

Materials:

  • Human U937 or HT-29 cells

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • Human TNFα

  • SMAC mimetic (e.g., Birinapant or SM-164)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk or IDN-6556)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed U937 cells at a density of 5 x 10^4 cells/well or HT-29 cells at 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.

  • Inhibitor Pre-treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of the inhibitor to the cells. Include a DMSO vehicle control. Incubate for 1-2 hours.

  • Necroptosis Induction: Prepare a necroptosis induction cocktail containing human TNFα (final concentration 20-100 ng/mL), SMAC mimetic (final concentration 100-500 nM), and a pan-caspase inhibitor (final concentration 20-50 µM).

  • Add the necroptosis induction cocktail to the wells containing the cells and inhibitor.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Cell Viability Measurement: Equilibrate the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence using a luminometer to determine cell viability.

  • Data Analysis: Normalize the data to the vehicle-treated, non-induced control (100% viability) and the vehicle-treated, induced control (0% viability). Calculate the IC50 value of this compound.

Western Blot Analysis of RIP1 Kinase Pathway Activation

This protocol is used to detect the phosphorylation status of key proteins in the necroptosis pathway, such as RIPK1 and MLKL, to confirm the inhibitory effect of this compound.

Materials:

  • Human U937 or HT-29 cells

  • 6-well cell culture plates

  • This compound

  • Necroptosis induction reagents (as above)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-RIPK1 (Ser166)

    • Total RIPK1

    • Phospho-MLKL (Ser358)

    • Total MLKL

    • β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and necroptosis-inducing agents as described in the necroptosis induction assay.

  • Cell Lysis: After the desired incubation time (e.g., 4-8 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Immunoprecipitation of RIPK1-containing Complexes

This protocol can be used to isolate RIPK1-containing signaling complexes (e.g., the necrosome) to study the effect of this compound on their formation and composition.

Materials:

  • Treated cell lysates (as prepared for Western Blotting)

  • Anti-RIPK1 antibody or anti-FLAG/HA antibody if using tagged proteins

  • Protein A/G magnetic beads

  • Immunoprecipitation (IP) lysis buffer (e.g., Triton X-100 based buffer)

  • Wash buffer

  • Elution buffer or Laemmli sample buffer

Procedure:

  • Pre-clear Lysates: Incubate cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysates with the primary antibody overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

  • Washes: Pellet the beads using a magnetic stand and wash them multiple times with IP wash buffer.

  • Elution: Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer for subsequent Western blot analysis.

  • Analysis: Analyze the eluted proteins by Western blotting for the presence of other complex components like RIPK3 and MLKL.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in human cell lines.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Cell_Culture Cell Culture (e.g., U937, HT-29) Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Inhibitor_Prep Prepare RIP1 Kinase Inhibitor 8 Stock Inhibitor_Treatment Pre-treat with Inhibitor 8 Inhibitor_Prep->Inhibitor_Treatment Cell_Seeding->Inhibitor_Treatment Necroptosis_Induction Induce Necroptosis (TNFα + SMACm + zVAD) Inhibitor_Treatment->Necroptosis_Induction Incubation Incubate for Defined Time Necroptosis_Induction->Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Western_Blot Western Blot (p-RIPK1, p-MLKL) Incubation->Western_Blot IP Immunoprecipitation (Necrosome formation) Incubation->IP IC50_Determination Determine IC50 Viability_Assay->IC50_Determination Pathway_Inhibition Confirm Pathway Inhibition Western_Blot->Pathway_Inhibition Complex_Disruption Assess Complex Disruption IP->Complex_Disruption

Caption: Workflow for evaluating this compound.

Conclusion

This compound is a valuable tool for investigating the role of RIP1 kinase-mediated necroptosis in human cell lines. The protocols provided herein offer a starting point for researchers to design and execute experiments to elucidate the mechanism of action and therapeutic potential of targeting RIP1 kinase. It is recommended to optimize the experimental conditions, such as inhibitor concentration and incubation times, for each specific cell line and experimental setup.

References

Application of RIP1 Kinase Inhibitor 8 in Murine Models of Inflammation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of RIP1 Kinase Inhibitor 8 and other relevant RIP1 inhibitors in mouse models of inflammation. This guide summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways and workflows.

Receptor-interacting protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a compelling therapeutic target for a variety of inflammatory diseases.[1] Small molecule inhibitors of RIPK1 have shown promise in preclinical models by mitigating inflammatory responses. This document focuses on the application of RIP1 kinase inhibitors, with a specific highlight on a compound referred to as "compound 8," a potent type II inhibitor of RIPK1.[2][3] Additionally, data and protocols for other well-characterized RIPK1 inhibitors, such as GNE684 and GSK547, are included to provide a broader context for researchers.

Data Presentation: Efficacy of RIP1 Kinase Inhibitors in Mouse Models

The following tables summarize the quantitative data from studies utilizing RIP1 kinase inhibitors in various mouse models of inflammation.

Table 1: Efficacy of GNE684 in Mouse Models of Inflammation

Inflammatory ModelMouse StrainTreatmentDosage & AdministrationKey Quantitative OutcomesReference
Collagen Antibody-Induced ArthritisGNE684Not specifiedReduced arthritis scores[1]
Colitis (NEMO deficiency)GNE684Not specifiedReduced histology scores, decreased serum cytokines and chemokines[1]
Skin Inflammation (SHARPIN-deficient/cpdm)C57BL/6GNE68450 mg/kg, twice daily, oral gavageSignificant reduction in skin inflammation and immune cell infiltrates in the liver[4][5]
TNF-driven Systemic Inflammatory Response Syndrome (SIRS)GNE684Not specifiedProtection from hypothermia and death[6]

Table 2: Efficacy of GSK547 in a Mouse Model of Colitis

Inflammatory ModelMouse StrainTreatmentDosage & AdministrationKey Quantitative OutcomesReference
T-cell Transfer ColitisSCIDGSK547A50 mg/kg, twice daily, PODecreased weight loss, colon density, macroscopic disease activity index, and colon thickness. Reduced mucosal damage. Decreased colonic expression of IFN-γ, IL-17A, TNF-α, CXCL-1, IL-6, and IL-12/23p40. Reduced plasma SAA and fecal calprotectin.[7]

Table 3: Profile of this compound

Inhibitor NameTypeTarget BindingIn Vitro Potency (IC50)In Vivo Model ApplicationReference
This compound (1-aminoisoquinoline)Type IIBinds to a DLG-out inactive conformation of RIP1Not specifiedTNFα-induced lethal shock (exemplar from a related series showed protection)[2]

Experimental Protocols

Detailed methodologies for inducing key inflammatory mouse models are provided below. These protocols are essential for testing the efficacy of RIP1 kinase inhibitors.

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This model is widely used to study rheumatoid arthritis and shares immunological and pathological features with the human disease.[8][9][10][11]

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M Acetic Acid

  • Syringes and needles

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

    • Prepare a 1:1 emulsion of the collagen solution with CFA (for the initial immunization) or IFA (for the booster). To do this, draw equal volumes of the collagen solution and the adjuvant into two separate syringes connected by a Luer lock and repeatedly pass the mixture between the syringes until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Inject 100 µL of the collagen/IFA emulsion intradermally at a different site near the base of the tail.

  • Monitoring and Scoring:

    • Begin monitoring the mice for signs of arthritis around day 21.

    • Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema extending to the ankle, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.

  • Inhibitor Administration:

    • Begin administration of the RIP1 kinase inhibitor at a predetermined time point (e.g., at the onset of disease or prophylactically). The route of administration and dosage will depend on the specific inhibitor's pharmacokinetic properties.

Dextran Sulfate Sodium (DSS)-Induced Colitis

This is a widely used model for inflammatory bowel disease, particularly ulcerative colitis.[12][13][14][15]

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

  • Sterile drinking water

Procedure:

  • Induction of Acute Colitis:

    • Prepare a 2-5% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the mouse strain and DSS batch.

    • Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.

  • Monitoring:

    • Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool.

    • A Disease Activity Index (DAI) can be calculated based on these parameters.

  • Sample Collection:

    • At the end of the study, euthanize the mice and collect the colon.

    • Measure the colon length (a shorter colon indicates more severe inflammation).

    • Portions of the colon can be fixed for histology or used for cytokine analysis.

  • Inhibitor Administration:

    • The RIP1 kinase inhibitor can be administered prophylactically (starting before or at the same time as DSS) or therapeutically (after the onset of colitis symptoms).

SHARPIN-Deficient (cpdm) Mouse Model of Skin Inflammation

Mice with a spontaneous mutation in the Sharpin gene (cpdm) develop chronic proliferative dermatitis, which has features of human atopic dermatitis and psoriasis.[16][17][18][19]

Materials:

  • Sharpincpdm/cpdm mice on a C57BL/6 background

  • Control wild-type C57BL/6 mice

Procedure:

  • Model Development:

    • The skin inflammation in these mice develops spontaneously, typically starting around 4-6 weeks of age and becoming progressively more severe.

  • Monitoring and Assessment:

    • Visually score the severity of skin lesions (e.g., based on erythema, scaling, and alopecia).

    • At the end of the study, collect skin samples for histological analysis to assess epidermal thickness and immune cell infiltration.

  • Inhibitor Administration:

    • Treatment with a RIP1 kinase inhibitor can be initiated either before the typical onset of disease or after the lesions have developed to assess therapeutic efficacy.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key concepts related to RIP1 kinase and its inhibition.

RIP1_Signaling_Pathways cluster_TNFR1 TNFR1 Signaling cluster_outcomes Cellular Outcomes TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 Binding Complex I Complex I TRADD TRAF2/5 cIAP1/2 RIPK1 TNFR1->Complex I Recruitment NF-kB Activation NF-kB Activation Complex I->NF-kB Activation Ubiquitination of RIPK1 Complex IIa Complex IIa (Apoptosome) FADD Caspase-8 RIPK1 Complex I->Complex IIa Deubiquitination Complex IIb Complex IIb (Necrosome) RIPK1 RIPK3 MLKL Complex I->Complex IIb Deubiquitination & Caspase-8 inhibition Pro-survival Genes Pro-survival Genes NF-kB Activation->Pro-survival Genes Inflammation Inflammation NF-kB Activation->Inflammation Apoptosis Apoptosis Necroptosis Necroptosis Complex IIa->Apoptosis Complex IIb->Necroptosis RIP1_Inhibitor This compound RIP1_Inhibitor->Complex IIa Inhibits Kinase-dependent Apoptosis RIP1_Inhibitor->Complex IIb Inhibits Kinase Activity

Caption: RIP1 Signaling Pathways and Inhibition.

Experimental_Workflow cluster_model Inflammation Model Induction cluster_treatment Treatment Groups cluster_monitoring Monitoring and Assessment cluster_analysis Endpoint Analysis Induce_Model Induce Inflammation (e.g., CIA, DSS, cpdm) Vehicle Vehicle Control Induce_Model->Vehicle Inhibitor This compound Induce_Model->Inhibitor Clinical_Scoring Daily Clinical Scoring (Weight, DAI, Arthritis Score) Vehicle->Clinical_Scoring Inhibitor->Clinical_Scoring Histology Histological Analysis (Tissue Damage, Cell Infiltration) Clinical_Scoring->Histology Biomarkers Biomarker Analysis (Cytokines, SAA, Calprotectin) Clinical_Scoring->Biomarkers

Caption: In Vivo Experimental Workflow.

RIP1_Necroptosis_Pathway TNFR1_Activation TNFR1 Activation Complex_I Formation of Complex I TNFR1_Activation->Complex_I RIPK1_Deubiquitination RIPK1 Deubiquitination Complex_I->RIPK1_Deubiquitination Necrosome_Formation Necrosome Formation (RIPK1-RIPK3) RIPK1_Deubiquitination->Necrosome_Formation Caspase8_Inhibition Caspase-8 Inhibition Caspase8_Inhibition->Necrosome_Formation MLKL_Phosphorylation MLKL Phosphorylation Necrosome_Formation->MLKL_Phosphorylation MLKL_Oligomerization MLKL Oligomerization & Translocation MLKL_Phosphorylation->MLKL_Oligomerization Cell_Lysis Cell Lysis (Necroptosis) MLKL_Oligomerization->Cell_Lysis RIP1_Inhibitor This compound RIP1_Inhibitor->Necrosome_Formation Inhibits Kinase Activity

Caption: RIP1-Mediated Necroptosis Pathway.

Conclusion

RIP1 kinase inhibitors, including the specific "compound 8" and others like GNE684 and GSK547, represent a promising therapeutic strategy for inflammatory diseases. The provided data and protocols offer a robust framework for researchers to design and execute preclinical studies to further evaluate the potential of these compounds. The visualization of the underlying signaling pathways and experimental workflows aims to facilitate a deeper understanding of the mechanism of action and the practical aspects of in vivo testing. This comprehensive guide is intended to support the advancement of novel anti-inflammatory therapies targeting RIPK1.

References

Application Notes and Protocols for RIP1 Kinase Inhibitor 8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular signaling pathways, governing inflammation, apoptosis, and necroptosis. Its dual role as both a scaffold protein and an active kinase makes it a significant target in the study and treatment of a variety of human diseases, including inflammatory conditions, neurodegenerative disorders, and cancer. RIP1 Kinase Inhibitor 8, also identified as RIPK1-IN-13 (Compound 8), is a potent inhibitor of RIPK1 kinase activity. These application notes provide detailed protocols for the experimental use of this inhibitor to investigate its effects on cellular signaling and viability.

Mechanism of Action

RIPK1 is a central component of the tumor necrosis factor (TNF) receptor 1 (TNFR1) signaling complex.[1] Upon TNF-α stimulation, RIPK1 can initiate either pro-survival signals through the NF-κB pathway or cell death pathways. The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrosis, and for certain types of apoptosis.[2][3] this compound specifically targets the kinase function of RIPK1, thereby blocking the downstream signaling cascades that lead to necroptotic cell death.[4]

Quantitative Data

The following table summarizes the known quantitative data for this compound.

ParameterValueCell LineAssayReference
IC50 1139 nM-Kinase Assay[4]
pKi 7.66-ADP-Glo Kinase Assay[5][6]
pIC50 7.2U937 (human leukemia)Cellular Assay[5][6][7]

Signaling Pathways

RIPK1 is a key signaling node in the necroptosis and apoptosis pathways. The following diagrams illustrate these pathways and the point of intervention for this compound.

Necroptosis_Pathway cluster_necroptosis Necroptosis Induction TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I NFkB NF-κB Activation (Survival) Complex_I->NFkB Complex_IIa Complex IIa (TRADD, FADD, Caspase-8) Complex_I->Complex_IIa Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Apoptosis Apoptosis Complex_IIa->Apoptosis RIPK1_p p-RIPK1 Complex_IIb->RIPK1_p RIPK3_p p-RIPK3 RIPK1_p->RIPK3_p MLKL_p p-MLKL RIPK3_p->MLKL_p Necroptosis Necroptosis MLKL_p->Necroptosis Inhibitor This compound Inhibitor->RIPK1_p

Caption: Necroptosis signaling pathway and inhibition by this compound.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with This compound Start->Treatment Kinase_Assay In vitro Kinase Assay Start->Kinase_Assay In vitro Induction Induction of Necroptosis (e.g., TNFα + z-VAD-FMK) Treatment->Induction Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Induction->Viability_Assay Western_Blot Western Blot Analysis (p-RIPK1, p-MLKL) Induction->Western_Blot Data_Analysis Data Analysis Kinase_Assay->Data_Analysis Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Application Notes and Protocols for Utilizing RIP1 Kinase Inhibitor 8 in a Necroptosis Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing RIP1 Kinase Inhibitor 8, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in cellular necroptosis assays. The protocols outlined below are designed to be a comprehensive resource for investigating the role of RIPK1 in programmed necrosis and for the evaluation of potential therapeutic agents targeting this pathway.

Introduction to Necroptosis and RIPK1

Necroptosis is a form of regulated necrotic cell death that is critically mediated by the kinase activity of RIPK1 and RIPK3.[1][2] This pathway can be initiated by various stimuli, including tumor necrosis factor (TNF), Toll-like receptor (TLR) ligands, and viral infections.[1][3] Upon stimulation, RIPK1 is activated through autophosphorylation, leading to the recruitment and phosphorylation of RIPK3.[4] This results in the formation of a functional amyloid signaling complex known as the necrosome.[4] The activated necrosome then phosphorylates the mixed lineage kinase domain-like (MLKL) protein, the terminal effector of necroptosis, which oligomerizes and translocates to the plasma membrane, leading to its rupture and subsequent cell death.[1][5]

Given the central role of RIPK1's kinase activity in initiating necroptosis, small molecule inhibitors targeting RIPK1 are invaluable tools for studying this cell death pathway and hold therapeutic potential for a range of inflammatory and neurodegenerative diseases.[6][7] This document focuses on the application of this compound, a potent and highly selective dihydropyrazole (DHP) RIPK1 kinase inhibitor, in necroptosis assays.[5][7]

Data Presentation: Potency of Representative RIPK1 Kinase Inhibitors

The following table summarizes the in vitro potency of this compound and other commonly used RIPK1 inhibitors. This data is essential for determining the appropriate concentration range for cellular assays.

Inhibitor NameAlternative Name(s)TypeTargetIC50 / EC50Cell Line / Assay Condition
This compound Compound 77DihydropyrazoleRIPK1IC50: 20 nMIn vitro kinase assay
GSK'481 Benzoxazepinone 8BenzoxazepinoneRIPK1IC50: 1.3 nM (biochemical), 10 nM (cellular)In vitro kinase assay, U937 cells
Necrostatin-1 (Nec-1) NecrostatinRIPK1EC50: 494 nMJurkat cells
RIPA-56 Amide-containingRIPK1IC50: 13 nM (biochemical), EC50: 27 nM (cellular)In vitro kinase assay, L929 cells
PK68 RIPK1IC50: ~90 nM (biochemical), EC50: 14-22 nM (cellular)In vitro kinase assay, Human and mouse cells

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated.

Necroptosis_Pathway cluster_0 Cell Membrane cluster_1 Cytosol TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->Complex_I Recruitment MLKL_oligomer MLKL Oligomerization & Translocation Membrane_Rupture Membrane Rupture (Necroptosis) MLKL_oligomer->Membrane_Rupture TNFa TNFα TNFa->TNFR1 Binding RIPK1 RIPK1 Complex_I->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Necrosome Necrosome (RIPK1-RIPK3 Complex) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL MLKL->MLKL_oligomer Necrosome->MLKL Phosphorylation Inhibitor8 This compound Inhibitor8->RIPK1 Inhibition Experimental_Workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells pretreat Pre-treat with This compound seed_cells->pretreat induce_necroptosis Induce Necroptosis (e.g., TNFα + SMAC mimetic + z-VAD) pretreat->induce_necroptosis incubate Incubate induce_necroptosis->incubate measure_death Quantify Cell Death (LDH Assay or Cell Viability) incubate->measure_death analyze Data Analysis measure_death->analyze end End analyze->end

References

Application Notes and Protocols: RIP1 Kinase Inhibitor 8 in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and programmed cell death pathways, including apoptosis and necroptosis.[1][2][3] Its kinase activity is a key driver of necroptosis, a form of regulated necrosis that contributes to the inflammatory environment observed in a range of human neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and amyotrophic lateral sclerosis (ALS).[4][5][6][7] Dysregulation of RIPK1-mediated signaling pathways is linked to the activation of microglia and astrocytes, neuronal loss, and axonal degeneration.[4][8][9]

RIP1 Kinase Inhibitor 8, also known as Compound 77, is a potent and selective tool compound for investigating the role of RIPK1 in these pathological processes.[10] By specifically blocking the kinase activity of RIPK1, this inhibitor allows researchers to dissect the molecular mechanisms underlying neuroinflammation and necroptotic cell death, offering a promising therapeutic target for neurodegenerative disorders.[5][6]

Properties of this compound

This compound is a dihydropyrazole (DHP) compound characterized by its high potency and selectivity for RIPK1. Its primary function is to allosterically inhibit the kinase activity of RIPK1, thereby blocking the downstream signaling cascade that leads to necroptosis and inflammation.[10][11]

Data Presentation

Table 1: Potency of this compound

CompoundTypeTargetIC50Reference
This compound (Compound 77) DihydropyrazoleRIPK1 Kinase20 nM[10]

Table 2: Comparison with Other Common RIPK1 Inhibitors

CompoundTarget(s)IC50 (Human RIPK1)Key Characteristics
Necrostatin-1 (Nec-1)RIPK1, IDO~182-490 nMFirst-in-class, but has off-target effects on IDO.[12]
Necrostatin-1s (Nec-1s)RIPK1Not specified, but more specific than Nec-1A more stable and specific analog of Nec-1, lacks IDO activity.[7][12]
GSK2982772RIPK116 nMATP competitive inhibitor with high specificity.[12][13]
RIPA-56RIPK113 nMPotent, selective, and metabolically stable.[14][15]

Mechanism of Action: RIPK1 in Necroptosis and Neuroinflammation

RIPK1 is a central node in the Tumor Necrosis Factor (TNF) receptor 1 (TNFR1) signaling pathway. Upon TNFα stimulation, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where it can initiate either pro-survival signals via NF-κB activation or switch to a cell death-inducing platform.[1][3][15]

In scenarios where caspase-8 activity is inhibited, RIPK1 undergoes autophosphorylation and recruits RIPK3 via their respective RHIM domains to form a complex known as the necrosome (Complex IIb).[1][15] Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL).[14][16][17] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and lytic cell death known as necroptosis.[14][17] This process releases damage-associated molecular patterns (DAMPs), which further amplify the inflammatory response by activating microglia and astrocytes.[8][9]

This compound blocks the initial autophosphorylation of RIPK1, a critical step for necrosome formation and the subsequent inflammatory cascade.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI ComplexI TNFR1->ComplexI RIPK1_I RIPK1_I ComplexI->RIPK1_I NFkB NFkB RIPK1_I->NFkB Casp8_a Casp8_a RIPK1_I->Casp8_a Caspase-8 active RIPK1_P RIPK1_P RIPK1_I->RIPK1_P Caspase-8 inactive ComplexIIa ComplexIIa Casp8_a->ComplexIIa Apoptosis Apoptosis ComplexIIa->Apoptosis RIPK3 RIPK3 RIPK1_P->RIPK3 Recruitment ComplexIIb ComplexIIb RIPK1_P->ComplexIIb Inhibitor Inhibitor Inhibitor->RIPK1_P pRIPK3 pRIPK3 RIPK3->pRIPK3 Phosphorylation pRIPK3->ComplexIIb MLKL MLKL ComplexIIb->MLKL pMLKL pMLKL MLKL->pMLKL Phosphorylation Necroptosis Necroptosis pMLKL->Necroptosis

Experimental Protocols

Protocol 1: In Vitro Necroptosis Inhibition Assay

This protocol assesses the ability of this compound to protect cells from induced necroptosis. Human colorectal adenocarcinoma HT-29 cells or mouse embryonic fibroblasts (MEFs) are commonly used.

Materials:

  • HT-29 cells (or MEFs)

  • DMEM/high-glucose medium

  • Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Human TNFα

  • SMAC mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • This compound (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, Sytox Green)

  • 96-well clear-bottom white plates

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the inhibitor (and a DMSO vehicle control) to the cells. Incubate for 1 hour.

  • Necroptosis Induction: Add a cocktail of human TNFα (e.g., 20 ng/mL), SMAC mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) to the wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Viability Measurement: Assess cell viability using a preferred method.

    • CellTiter-Glo®: Equilibrate the plate to room temperature, add the reagent according to the manufacturer's instructions, and measure luminescence.

    • Sytox Green: Add Sytox Green stain (which only enters dead cells) and measure fluorescence.

  • Data Analysis: Normalize the data to the vehicle control (0% protection) and untreated cells (100% viability). Calculate the EC50 value of this compound.

Experimental_Workflow A 1. Seed Cells (e.g., HT-29, 10,000 cells/well) B 2. Incubate for 24h A->B C 3. Pre-treat with This compound (1 hour) B->C D 4. Induce Necroptosis (TNFα + SMAC mimetic + z-VAD) C->D E 5. Incubate for 24h D->E F 6. Measure Cell Viability (e.g., CellTiter-Glo) E->F G 7. Analyze Data (Calculate EC50) F->G

Protocol 2: Western Blot for Necrosome Markers

This protocol detects the inhibition of RIPK1-mediated signaling by measuring the phosphorylation of key necrosome proteins.

Materials:

  • Cell lysates from Protocol 1

  • Protein lysis buffer (RIPA buffer with protease/phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pRIPK1 (Ser166), anti-RIPK1, anti-pMLKL (Ser358), anti-MLKL, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment (as in Protocol 1, typically a 4-8 hour endpoint), wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The absence or reduction of pRIPK1 and pMLKL bands in inhibitor-treated samples indicates successful target engagement.

Protocol 3: In Vivo Efficacy in a Mouse Model of Multiple Sclerosis (EAE)

This protocol outlines the use of this compound in the Experimental Autoimmune Encephalomyelitis (EAE) model, which mimics aspects of multiple sclerosis.[14][18]

Materials:

  • C57BL/6 mice (female, 8-10 weeks old)

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • This compound

  • Vehicle for in vivo administration (e.g., 0.5% methylcellulose)

Procedure:

  • EAE Induction: Emulsify MOG35-55 in CFA and inject subcutaneously into mice on day 0. Administer pertussis toxin intraperitoneally on day 0 and day 2.

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE starting around day 7. Use a standard scoring scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

  • Treatment Administration: Once mice reach a predetermined clinical score (e.g., 1.0, for therapeutic intervention), randomize them into vehicle and treatment groups. Administer this compound (e.g., via oral gavage) daily at a predetermined dose.

  • Endpoint Analysis: Continue daily clinical scoring until the study endpoint (e.g., day 21-28).

  • Tissue Collection: At the endpoint, collect spinal cord and brain tissue for further analysis.

    • Histology: Assess demyelination (e.g., with Luxol Fast Blue stain) and immune cell infiltration (e.g., with Iba1 for microglia, GFAP for astrocytes).

    • RNA/Protein Analysis: Analyze tissue homogenates for inflammatory cytokine expression (e.g., via qPCR or MSD panel) or necrosome markers (via Western blot).[19]

  • Data Analysis: Compare the clinical scores, histological damage, and inflammatory markers between the vehicle and inhibitor-treated groups to determine efficacy.

Conclusion

This compound is a valuable pharmacological tool for investigating the contribution of RIPK1-mediated necroptosis and neuroinflammation to the pathogenesis of neurodegenerative diseases. The protocols provided here offer a framework for characterizing its activity in both cellular and animal models, facilitating research aimed at validating RIPK1 as a therapeutic target and developing novel treatments for these debilitating disorders.

References

Application Notes and Protocols for Measuring RIP1 Kinase Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of RIP1 kinase inhibitors, such as RIP1 Kinase Inhibitor 8. The methodologies cover in vitro biochemical and cellular assays, target engagement verification, and in vivo models of inflammation.

Introduction to RIP1 Kinase and Necroptosis

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death.[1][2][3] It plays a central role in a programmed form of necrosis called necroptosis, which is implicated in the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.[2][4][5]

Upon stimulation by ligands like Tumor Necrosis Factor-alpha (TNFα), RIPK1 can initiate pro-survival signals through NF-κB activation or pro-death signals via apoptosis or necroptosis.[6] When the apoptotic pathway, mediated by Caspase-8, is inhibited, RIPK1 kinase activity becomes essential for the formation of a "necrosome" complex with RIPK3.[2][6][7] This complex leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-like protein (MLKL), the ultimate executioner of necroptosis, which causes cell membrane disruption and inflammatory cell death.[2][6] The kinase activity of RIPK1 is a key therapeutic target, and small molecule inhibitors are being developed to block this inflammatory cell death pathway.[3][4]

TNF-Induced Necroptosis Signaling Pathway

G cluster_complexI Complex I cluster_complexII Complex IIb (Necrosome) receptor TNFR1 complex TRADD, TRAF2, cIAP1/2, RIPK1 receptor->complex recruits ligand TNFα ligand->receptor Binding process Cell Survival & Inflammation complex->process NF-κB Activation RIPK1 RIPK1 complex->RIPK1 Deubiquitination protein protein inhibitor RIP1 Kinase Inhibitor 8 inhibitor->RIPK1 inhibits kinase activity caspase_inhibitor Caspase Inhibitor (e.g., zVAD-fmk) caspase_inhibitor->RIPK1 enables kinase activity RIPK3 RIPK3 RIPK1->RIPK3 recruits & phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL pMLKL (Oligomer) MLKL->pMLKL necroptosis Necroptosis pMLKL->necroptosis translocates to membrane

Caption: TNF-induced necroptosis pathway and the inhibitory action of this compound.

Application Note 1: In Vitro Efficacy Assessment

The initial evaluation of a RIP1 kinase inhibitor involves determining its potency and selectivity through biochemical and cell-based assays.

Protocol 1: Biochemical RIPK1 Kinase Activity Assay (ADP-Glo™)

This assay quantitatively measures the ADP produced from the RIPK1 kinase reaction, where lower ADP levels indicate higher inhibitor efficacy.

Workflow: Biochemical Kinase Assay

G reagent reagent step step result result start Start step1 Dispense RIPK1 Enzyme & Inhibitor 8 dilutions into 384-well plate start->step1 step2 Incubate to allow Inhibitor-Enzyme binding step1->step2 step3 Add ATP to initiate kinase reaction step2->step3 step4 Incubate at RT step3->step4 step5 Add ADP-Glo™ Reagent to stop reaction & deplete ATP step4->step5 step6 Add Kinase Detection Reagent to convert ADP to ATP step5->step6 step7 Incubate to generate luminescent signal step6->step7 readout Measure Luminescence (Plate Reader) step7->readout readout->result Calculate IC50 end End readout->end

Caption: Workflow for the ADP-Glo™ biochemical assay to measure RIPK1 kinase inhibition.

Materials:

  • Recombinant human RIPK1 kinase domain

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add 2.5 µL of RIPK1 enzyme and 2.5 µL of the inhibitor dilution to each well.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for RIPK1.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

  • Incubate for 30 minutes.

  • Measure luminescence using a plate reader.

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Necroptosis Assay

This assay measures the ability of an inhibitor to protect cells from necroptotic cell death induced by TNFα and a caspase inhibitor.

Materials:

  • Human U937 or mouse L929 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Human or mouse TNFα

  • Pan-caspase inhibitor (e.g., zVAD-fmk or QVD-OPh)

  • This compound

  • Cell Viability Reagent (e.g., CellTiter-Glo®, Promega) or LDH Release Assay Kit

  • 96-well clear-bottom white plates

Procedure:

  • Seed U937 cells at a density of 20,000 cells/well in a 96-well plate and allow them to attach or acclimate.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the cells by adding the inhibitor dilutions to the wells. Incubate for 1-2 hours.

  • Induce necroptosis by adding a combination of TNFα (e.g., 10 ng/mL) and a caspase inhibitor (e.g., 20 µM zVAD-fmk).

  • Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Measure cell viability by adding CellTiter-Glo® reagent according to the manufacturer's protocol and reading the resulting luminescence. Alternatively, measure cell death by quantifying lactate dehydrogenase (LDH) release from compromised cell membranes.

  • Normalize the data to untreated (100% viability) and vehicle-treated/necroptosis-induced (0% viability) controls.

  • Plot the percentage of viability against the inhibitor concentration to calculate the EC₅₀ value.

Table 1: In Vitro Potency of Representative RIP1 Kinase Inhibitors
CompoundBiochemical Assay (IC₅₀)Cellular Assay (EC₅₀)Cell LineReference
Compound 8 (1-aminoisoquinoline) ~10-50x stronger than cellularModerate potency-[4]
PK68 ~90 nM (RIPK1 Kinase)14-22 nMHuman/Mouse Cells[8]
RIPA-56 13 nM (RIPK1 Kinase)27 nML929[9]
GSK2982772 (5) <10 nM (ADP-Glo)Maintained potency from biochemicalU937[10]
GSK3145095 (6) 6.3 nM (ADP-Glo)1.6 nM (Cell Viability)U937[11][12]

Application Note 2: Cellular Target Engagement

Confirming that the inhibitor binds to its intended target, RIPK1, within the complex cellular environment is a critical step in development.

Protocol 3: Target Engagement Assessment for RIPK1 (TEAR1) Immunoassay

This novel method directly measures the binding of specific classes of inhibitors (e.g., benzoxazepinone) to RIPK1 in cell or tissue lysates based on antibody competition.[13][14]

Workflow: TEAR1 Immunoassay

G cluster_prep Sample Preparation cluster_assay Immunoassay reagent Treat cells/tissues with This compound step Incubate lysates with capture antibody (Total RIPK1) reagent->step Prepare Lysates step2 Add 'FREE-RIPK1' detection antibody step->step2 result Reduced Signal (High Target Engagement) step3 Add secondary antibody and read signal (ECL) step2->step3 logic Inhibitor Bound? step3->logic yes Yes logic->yes no No logic->no yes->result 'FREE-RIPK1' antibody is blocked no->result 'FREE-RIPK1' antibody binds result2 High Signal (Low Target Engagement) no->result2

Caption: Principle of the TEAR1 assay for measuring direct inhibitor binding to RIPK1.

Materials:

  • HT-29 cells or other relevant cell/tissue samples

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Immunoassay plates (e.g., Meso-Scale Diagnostics)

  • Capture Antibody: Mouse anti-human RIPK1

  • Detection Antibody: Rabbit anti-human "FREE-RIPK1" antibody (binds to the inhibitor-binding site)

  • SULFO-TAG conjugated anti-rabbit secondary antibody

  • Read Buffer

Procedure:

  • Treat cells (e.g., HT-29) with increasing concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest and lyse the cells on ice. Clarify lysates by centrifugation.

  • Coat immunoassay plates with the capture anti-RIPK1 antibody.

  • Add cell lysates to the wells and incubate to allow RIPK1 to bind to the capture antibody.

  • Wash the plates.

  • Add the "FREE-RIPK1" detection antibody. This antibody competes with the inhibitor for binding to RIPK1. If the inhibitor is bound to RIPK1, it will block the binding of this antibody.

  • Wash the plates.

  • Add the SULFO-TAG conjugated secondary antibody.

  • Wash the plates and add Read Buffer.

  • Read the plate on an appropriate instrument to measure the electrochemiluminescent (ECL) signal.

  • A decrease in signal indicates an increase in target engagement by the inhibitor. Calculate IC₅₀ for target engagement.[13]

Table 2: Example Target Engagement Data
CompoundAssayIC₅₀SystemReference
GSK'253 TEAR10.5 nMHT-29 Cells[13]
GDC-8264 Ex vivo CCL4 release0.58 ng/mLHuman Whole Blood[15]

Application Note 3: In Vivo Efficacy Assessment

Evaluating the inhibitor's efficacy in a living organism is the final preclinical step, often using disease models that mimic human conditions.

Protocol 4: Mouse Model of TNFα-Induced Systemic Inflammatory Response Syndrome (SIRS)

This acute in vivo model assesses the ability of a RIP1 inhibitor to prevent the systemic inflammation and hypothermia caused by a high dose of TNFα.[10]

Workflow: In Vivo SIRS Model

G step step result Compare temperature change between vehicle and treated groups start Start step1 Acclimate mice & record baseline body temperature start->step1 step2 Administer Inhibitor 8 or vehicle orally (p.o.) step1->step2 step3 After pre-dosing interval (e.g., 15-30 min), challenge with TNFα +/- zVAD (i.p.) step2->step3 step4 Monitor body temperature at regular intervals (e.g., every hour for 3-6 hours) step3->step4 step4->result Analyze Data end End step4->end

Caption: Experimental workflow for the mouse TNFα-induced systemic inflammation model.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • This compound formulated for oral gavage

  • Mouse TNFα

  • Caspase inhibitor zVAD-fmk (optional, to sensitize)

  • Rectal thermometer for measuring mouse body temperature

Procedure:

  • House mice under standard conditions and allow them to acclimate.

  • Record the baseline body temperature of each mouse.

  • Orally dose groups of mice (n=7-10 per group) with either vehicle or varying doses of this compound (e.g., 3, 10, 50 mg/kg).

  • After a pre-determined time (e.g., 15-30 minutes), administer an intraperitoneal (i.p.) injection of a lethal dose of mouse TNFα, often combined with zVAD-fmk to ensure a robust necroptotic response.

  • Monitor and record the rectal body temperature of each mouse at regular intervals (e.g., every hour) for up to 6 hours.

  • The primary endpoint is the prevention of hypothermia. Analyze the change in body temperature from baseline for each group.

  • Efficacy is demonstrated by a dose-dependent reduction in the TNFα-induced temperature drop compared to the vehicle-treated group.

Table 3: Example In Vivo Efficacy Data
CompoundModelDoseEfficacy EndpointResultReference
Necrostatin-1 TNFα-induced lethal shockIntravenousProtection from hypothermia and deathSignificant protection observed[4]
Benzodiazepinone (5) TNFα/zVAD-induced SIRSOralPrevention of body temperature loss68% protection at 15 min pre-dose[10]
GNE684 Nemo-deficient colitis-Protection from colitisComparable to genetic inactivation[16]

References

Application Notes and Protocols for In Vivo Administration of a RIP1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death pathways, including necroptosis and apoptosis.[1][2] Its central role in mediating cellular responses to various stimuli, such as tumor necrosis factor (TNF), positions it as a key therapeutic target for a range of inflammatory and autoimmune diseases.[1][2] Small molecule inhibitors of RIPK1 have shown significant promise in preclinical models of human diseases by mitigating inflammation and preventing cell damage.[3][4]

This document provides a comprehensive guide for the in vivo administration of a representative RIP1 kinase inhibitor, GSK2982772 , a potent and selective, orally active compound that has been evaluated in both preclinical and clinical settings.[1][2][3] While the user requested information on "RIP1 kinase inhibitor 8," a specific, well-documented inhibitor with this designation and available in vivo data could not be readily identified. Therefore, GSK2982772 is presented here as a well-characterized exemplar for researchers working with RIPK1 inhibitors.

Inhibitor Profile: GSK2982772

GSK2982772 is a first-in-class, oral, selective inhibitor of RIPK1 that binds to an allosteric pocket in the kinase domain.[2][3] This binding prevents the kinase from adopting its active conformation, thereby inhibiting downstream signaling that leads to necroptosis and inflammation.[3] It has demonstrated high potency and selectivity for RIPK1.[1][5]

Data Presentation

Table 1: In Vitro Potency of GSK2982772

TargetIC₅₀ (nM)
Human RIP116
Monkey RIP120

Data sourced from MedChemExpress.[5]

Table 2: Preclinical Pharmacokinetics of GSK2982772

SpeciesRouteDose (mg/kg)AUC₀-∞ (µg·h/mL)Cmax (ng/mL)T½ (h)
RatOral20.38--
Rat----~12 (predicted)
MonkeyOral---~12 (predicted)

Pharmacokinetic parameters can vary based on formulation and experimental conditions. The provided data is a summary from available literature.[1]

Table 3: In Vivo Efficacy of GSK2982772 in a Mouse Model of TNF-Induced Hypothermia

Dose (mg/kg, oral)Protection from Temperature Loss (%)
368
1080
5087

This study demonstrates a dose-dependent protective effect of GSK2982772 in a model of systemic inflammation.[5]

Signaling Pathway

The following diagram illustrates the central role of RIPK1 in TNF-alpha signaling and the points of intervention by an inhibitor like GSK2982772.

RIP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex I Complex I TNFR1->Complex I RIPK1 RIPK1 Complex I->RIPK1 NF-kB Activation NF-kB Activation RIPK1->NF-kB Activation Scaffolding function Complex IIa (Apoptosome) Complex IIa (Apoptosome) RIPK1->Complex IIa (Apoptosome) Kinase activity Complex IIb (Necrosome) Complex IIb (Necrosome) RIPK1->Complex IIb (Necrosome) Kinase activity Cell Survival & Inflammation Cell Survival & Inflammation NF-kB Activation->Cell Survival & Inflammation Caspase-8 Caspase-8 Complex IIa (Apoptosome)->Caspase-8 Apoptosis Apoptosis Caspase-8->Apoptosis RIPK3 RIPK3 Complex IIb (Necrosome)->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis GSK2982772 GSK2982772 GSK2982772->RIPK1 Inhibits kinase activity

Caption: RIPK1 Signaling Pathway and Inhibition by GSK2982772.

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a TNF-Induced Systemic Inflammation Mouse Model

This protocol is based on the widely used model of TNF-induced hypothermia, which is dependent on RIPK1 kinase activity.

1. Materials and Reagents:

  • GSK2982772

  • Vehicle solution (e.g., 0.5% (w/v) methylcellulose in water)

  • Recombinant murine TNF-alpha

  • Sterile phosphate-buffered saline (PBS)

  • 8-12 week old male C57BL/6 mice

  • Oral gavage needles

  • Rectal thermometer

  • Standard laboratory equipment for animal handling and injections

2. Experimental Workflow Diagram:

Experimental_Workflow cluster_preparation Preparation cluster_dosing Dosing and Challenge cluster_monitoring Monitoring and Endpoints Acclimatize Acclimatize Mice (1 week) Prepare_Inhibitor Prepare GSK2982772 in Vehicle Baseline_Temp Measure Baseline Rectal Temperature Oral_Gavage Administer GSK2982772 or Vehicle (p.o.) Baseline_Temp->Oral_Gavage t = -15 min TNF_Challenge Administer TNF-alpha (i.p. or i.v.) 15-30 min post-inhibitor Oral_Gavage->TNF_Challenge t = 0 min Monitor_Temp Monitor Rectal Temperature (e.g., every hour for 6 hours) TNF_Challenge->Monitor_Temp t > 0 min Collect_Samples Terminal Blood/Tissue Collection for PK/PD Monitor_Temp->Collect_Samples Endpoint Data_Analysis Analyze Temperature Change and Biomarkers Collect_Samples->Data_Analysis

Caption: Experimental workflow for in vivo efficacy testing.

3. Detailed Procedure:

  • Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to food and water.

  • Inhibitor Preparation: Prepare a suspension of GSK2982772 in the chosen vehicle (e.g., 0.5% methylcellulose). The concentration should be calculated based on the desired dose (e.g., 3, 10, 50 mg/kg) and a standard dosing volume (e.g., 10 mL/kg). Ensure the suspension is homogenous by vortexing or sonicating before each administration. Prepare a vehicle-only control group.

  • Baseline Measurements: Record the baseline rectal temperature of each mouse prior to any treatment.

  • Inhibitor Administration: Administer the prepared GSK2982772 suspension or vehicle control to the respective groups of mice via oral gavage.

  • TNF-alpha Challenge: Approximately 15-30 minutes after inhibitor administration, challenge the mice with an intraperitoneal (i.p.) or intravenous (i.v.) injection of a predetermined lethal or sub-lethal dose of murine TNF-alpha dissolved in sterile PBS.

  • Monitoring: Monitor the rectal temperature of each mouse at regular intervals (e.g., every 60 minutes) for up to 6 hours post-TNF challenge.

  • Endpoint Analysis:

    • Primary Endpoint: The primary measure of efficacy is the prevention of TNF-induced hypothermia. Calculate the change in body temperature from baseline for each animal at each time point.

    • Pharmacokinetic (PK) Analysis: At the terminal endpoint, collect blood samples (e.g., via cardiac puncture) into tubes containing an appropriate anticoagulant. Process to plasma and store at -80°C until analysis by LC-MS/MS to determine the concentration of GSK2982772.

    • Pharmacodynamic (PD) Biomarker Analysis: Tissues (e.g., liver, spleen) or plasma can be collected to measure downstream markers of RIPK1 activity, such as levels of inflammatory cytokines (e.g., IL-6, IL-1β) or phosphorylation status of RIPK1 pathway proteins.

Safety and Handling Precautions:

  • Follow all institutional and national guidelines for the ethical and humane use of animals in research.

  • Handle GSK2982772 and other chemical reagents in accordance with their Safety Data Sheets (SDS). Use appropriate personal protective equipment (PPE).

  • TNF-alpha is a potent pro-inflammatory cytokine and should be handled with care.

Disclaimer: These protocols and application notes are intended as a guide and may require optimization for specific experimental conditions and research questions. It is the responsibility of the researcher to ensure that all procedures are performed safely and in compliance with all applicable regulations.

References

Application Notes and Protocols for Cell-Based Assays of RIP1 Kinase Inhibitor 8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key signaling node in cellular pathways governing inflammation, apoptosis, and necroptosis.[1][2][3] Dysregulation of RIPK1 kinase activity is implicated in a variety of inflammatory and neurodegenerative diseases.[4][5] As a central mediator of programmed necrotic cell death (necroptosis), RIPK1's kinase activity is essential for the formation of the necrosome, a signaling complex that includes RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL).[4][6][7] The development of specific RIPK1 kinase inhibitors is therefore a promising therapeutic strategy for these conditions.[8][9]

RIP1 Kinase Inhibitor 8 is a member of the 1-aminoisoquinoline series of type II kinase inhibitors that target the inactive, DFG-out conformation of RIPK1.[10] Its binding mode has been confirmed by co-crystallography.[10] These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the activity of this compound and other similar molecules. The assays covered include quantification of necroptosis inhibition, direct target engagement in the cellular environment, and assessment of downstream signaling events.

Signaling Pathway Overview

The diagram below illustrates the central role of RIPK1 in TNFα-induced signaling pathways. Upon TNFα binding to its receptor (TNFR1), Complex I is formed, which can lead to NF-κB activation and cell survival.[2][4] Under conditions where NF-κB is inhibited and caspases are active, Complex IIa forms, leading to apoptosis.[4] However, if caspase-8 is inhibited, RIPK1's kinase activity is engaged, leading to the formation of the necrosome (Complex IIb) with RIPK3 and subsequent phosphorylation of MLKL, culminating in necroptotic cell death.[2][6] RIPK1 kinase inhibitors, such as Inhibitor 8, act to prevent this final pathway.

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->Complex_I NFkB NF-κB Activation Complex_I->NFkB Complex_IIa Complex IIa (FADD, Caspase-8, RIPK1) Complex_I->Complex_IIa Complex_IIb Necrosome (RIPK1, RIPK3) Complex_I->Complex_IIb Survival Cell Survival & Inflammation NFkB->Survival Apoptosis Apoptosis Complex_IIa->Apoptosis pMLKL p-MLKL Complex_IIb->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Inhibitor RIP1 Kinase Inhibitor 8 Inhibitor->Complex_IIb Inhibits Kinase Activity Casp8_Inhibitor Caspase Inhibitor (e.g., zVAD-fmk) Casp8_Inhibitor->Complex_IIa Inhibits

Caption: TNFα signaling pathways leading to survival, apoptosis, or necroptosis.

Experimental Workflow

A typical workflow for characterizing a novel RIPK1 inhibitor involves a tiered approach, starting with broad biochemical screens and moving towards more complex cellular and in vivo models. The diagram below outlines a logical progression for testing this compound.

Experimental_Workflow start Start: Compound Synthesis (Inhibitor 8) biochem Tier 1: Biochemical Assays (e.g., ADP-Glo, FP) start->biochem target_engage Tier 2: Target Engagement (e.g., CETSA, TEAR1) biochem->target_engage cellular_activity Tier 3: Cellular Activity Assays target_engage->cellular_activity necroptosis Necroptosis Inhibition (U937, HT-29) cellular_activity->necroptosis pMLKL p-MLKL Western Blot cellular_activity->pMLKL cytokine Cytokine Release Assay cellular_activity->cytokine apoptosis Apoptosis Assay cellular_activity->apoptosis pkpd Tier 4: In Vivo Studies (PK/PD, Efficacy Models) necroptosis->pkpd pMLKL->pkpd cytokine->pkpd apoptosis->pkpd end End: Candidate Selection pkpd->end

Caption: Tiered experimental workflow for characterizing RIPK1 kinase inhibitors.

Data Presentation: this compound

The following table summarizes the reported quantitative data for this compound.[10] Cellular potency is often weaker than biochemical potency, which is a common observation for kinase inhibitors.[10]

Assay TypeAssay Name/Cell LineTarget/EndpointIC₅₀ / Kᵢ ValueReference
Biochemical Assay FP Binding AssayRIP1 Kinase Domain (1-375)Kᵢ = 130 nM[10]
Cellular Assay Necroptosis AssayHuman Monocytic U937 CellsIC₅₀ = 6.2 µM[10]

Experimental Protocols

Necroptosis Inhibition Assay in U937 Cells

This assay measures the ability of an inhibitor to prevent necroptotic cell death induced by TNFα in the presence of a pan-caspase inhibitor.

Materials:

  • U937 human monocytic cells

  • RPMI-1640 medium with 10% FBS

  • Human TNFα

  • z-VAD-fmk (pan-caspase inhibitor)

  • This compound

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding: Seed U937 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 50 µL of culture medium.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final concentration should typically range from 0.1 nM to 100 µM.

  • Inhibitor Pre-incubation: Add 25 µL of the diluted inhibitor to the appropriate wells. Add 25 µL of medium with vehicle (e.g., DMSO) to control wells. Incubate for 1 hour at 37°C, 5% CO₂.

  • Necroptosis Induction: Prepare a 4X induction cocktail containing TNFα (final concentration 20 ng/mL) and z-VAD-fmk (final concentration 20 µM) in culture medium.

  • Stimulation: Add 25 µL of the induction cocktail to all wells except the "untreated" control wells, which receive 25 µL of medium.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data with "vehicle + stimulus" as 0% viability and "untreated" as 100% viability. Plot the dose-response curve and calculate the IC₅₀ value.

Inhibition of MLKL Phosphorylation

This Western blot assay directly assesses the kinase activity of RIPK1 in a cellular context by measuring the phosphorylation of its downstream substrate, MLKL.

Materials:

  • HT-29 human colorectal adenocarcinoma cells

  • 6-well plates

  • Human TNFα, z-VAD-fmk

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibodies: anti-pMLKL (Ser358), anti-MLKL, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture: Plate HT-29 cells in 6-well plates and grow to 80-90% confluency.

  • Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (or vehicle) for 1 hour.

  • Necroptosis Induction: Stimulate the cells with TNFα (20 ng/mL) and z-VAD-fmk (20 µM) for 4-6 hours.[11]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples and prepare for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Western Blot:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary anti-pMLKL antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply chemiluminescent substrate.

  • Imaging: Acquire the signal using a digital imager.

  • Re-probing: Strip the membrane and re-probe for total MLKL and a loading control (β-actin) to ensure equal protein loading.

  • Analysis: Quantify band intensities to determine the ratio of p-MLKL to total MLKL at different inhibitor concentrations.

Target Engagement by Cellular Thermal Shift Assay (CETSA®)

CETSA® measures the binding of a ligand to its target protein in intact cells by assessing the ligand's effect on the protein's thermal stability.[12][13] This protocol provides a conceptual framework.

Materials:

  • Appropriate cell line (e.g., U937)

  • This compound

  • PBS, lysis buffer with protease inhibitors

  • PCR tubes or plate

  • Thermal cycler

  • Centrifuge

  • Western blot or ELISA setup for RIPK1 detection

Protocol:

  • Cell Treatment: Treat intact cells in suspension or adherent plates with either vehicle or a saturating concentration of this compound for 1 hour.

  • Heating: Aliquot the cell suspension into PCR tubes/plate. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/denatured proteins.

  • Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble RIPK1 remaining at each temperature point using Western blot or a specific ELISA.

  • Data Analysis:

    • Plot the amount of soluble RIPK1 as a function of temperature for both vehicle- and inhibitor-treated samples.

    • A successful target engagement will result in a rightward shift of the melting curve for the inhibitor-treated sample, indicating that the inhibitor stabilized RIPK1 against thermal denaturation.[12] The difference in melting temperature (ΔTm) quantifies the stabilization effect.

Cytokine Release Inhibition Assay (Human Whole Blood)

This assay assesses the anti-inflammatory potential of an inhibitor by measuring its ability to block cytokine production in a physiologically relevant matrix.[14]

Materials:

  • Freshly drawn human whole blood (e.g., in heparin tubes)

  • RPMI-1640 medium

  • This compound

  • Stimulants: TNFα, SMAC mimetic (e.g., RMT 5265), and a pan-caspase inhibitor (e.g., QVD-OPh).[14]

  • 96-well plates

  • ELISA or multiplex bead array kit for the cytokine of interest (e.g., MIP-1β).[14]

Protocol:

  • Blood Dilution: Dilute fresh whole blood 1:1 with RPMI-1640 medium.

  • Inhibitor Addition: Add this compound at various concentrations to the wells of a 96-well plate.

  • Blood Incubation: Add 180 µL of the diluted blood to each well and incubate for 1 hour at 37°C.

  • Stimulation: Add a 10X concentrated cocktail of stimulants (e.g., TNFα, SMAC mimetic, caspase inhibitor) to the wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Plasma Collection: Centrifuge the plate to pellet the blood cells. Carefully collect the supernatant (plasma).

  • Cytokine Quantification: Measure the concentration of the target cytokine (e.g., MIP-1β) in the plasma using a validated ELISA or multiplex assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to vehicle-treated stimulated samples (100% production) and unstimulated samples (0% production). Calculate the IC₅₀ value for the inhibition of cytokine release.

References

Application Notes and Protocols: RIP1 Kinase Inhibitor 8 in Models of Ischemic Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic injury, characterized by restricted blood flow and subsequent reperfusion damage, is a primary cause of tissue damage in pathologies such as stroke, myocardial infarction, and acute kidney injury. A key molecular pathway implicated in the cell death cascade following ischemia is necroptosis, a form of programmed necrosis regulated by Receptor-Interacting Protein Kinase 1 (RIPK1). The kinase activity of RIPK1 is a critical initiator of the necroptotic pathway, making it a promising therapeutic target for mitigating ischemic damage.[1][2]

RIP1 kinase inhibitor 8, also known as Compound 77, is a potent and highly selective dihydropyrazole (DHP) inhibitor of RIPK1 with an IC50 of 20 nM.[3] While specific in vivo data for this compound in ischemic models is limited in publicly available literature, this document provides comprehensive application notes and protocols based on the established efficacy of other potent and selective RIPK1 inhibitors in preclinical models of ischemic injury. The provided data and protocols are intended to serve as a guide for researchers investigating the therapeutic potential of this compound and similar compounds.

Mechanism of Action: Inhibition of Necroptosis

In the context of ischemic injury, cellular stress and inflammatory signals, such as those mediated by tumor necrosis factor-alpha (TNFα), can trigger the activation of RIPK1.[4] When caspase-8 activity is inhibited, a condition often observed during ischemia, activated RIPK1 recruits and phosphorylates RIPK3.[5] This leads to the formation of the necrosome, a protein complex that also includes the mixed lineage kinase domain-like protein (MLKL).[5][6] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and lytic cell death, known as necroptosis.[6] This process releases damage-associated molecular patterns (DAMPs), which further amplify inflammation and tissue injury.[7]

RIP1 kinase inhibitors, such as this compound, act by binding to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation of the downstream necroptosis pathway. By inhibiting this key step, these compounds can reduce cell death and inflammation in tissues affected by ischemia-reperfusion injury.[4][7]

Signaling Pathway

RIPK1_Pathway cluster_upstream Upstream Triggers cluster_receptor Receptor Complex cluster_necrosome Necrosome Formation cluster_downstream Downstream Effects Ischemia Ischemia/ Reperfusion TNFR1 TNFR1 Ischemia->TNFR1 TNFa TNFα TNFa->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis Inflammation Inflammation Necroptosis->Inflammation Inhibitor RIP1 Kinase Inhibitor 8 Inhibitor->RIPK1 Inhibition

Caption: RIPK1 signaling pathway in ischemic injury and point of intervention for this compound.

Data Presentation: Efficacy of Potent RIPK1 Inhibitors in Ischemic Stroke Models

Due to the limited availability of specific in vivo data for this compound, the following tables summarize representative data from preclinical studies using other potent and selective RIPK1 inhibitors in rodent models of ischemic stroke. This data is intended to provide an indication of the potential efficacy that might be expected from a highly potent inhibitor like this compound.

Table 1: Efficacy of RIPK1 Inhibitors in a Mouse Model of Transient Middle Cerebral Artery Occlusion (tMCAO)

CompoundAnimal ModelIschemia/Reperfusion TimeDosing RegimenPrimary OutcomeResultsReference
GSK'963 C57BL/6 Mice60 min / 24 hr10 mg/kg, i.p., post-reperfusionInfarct VolumeSignificant reduction in infarct volume compared to vehicle.[8]
Necrostatin-1 (Nec-1) C57BL/6 Mice90 min / 24 hr1.65 mg/kg, i.v., at reperfusionInfarct Volume~50% reduction in total infarct volume.[9]
Genetic Inhibition (RIPK1 K45A/K45A) Mice60 min / 24 hrN/AInfarct VolumeSignificantly reduced infarct volume compared to wild-type.[1]

Table 2: Functional Outcome Improvement with RIPK1 Inhibition in Rodent Stroke Models

Compound/MethodAnimal ModelIschemia/Reperfusion TimeDosing RegimenFunctional TestResultsReference
Genetic Inhibition (RIPK1 D138N) Rats90 min / up to 30 daysN/ANeurological Deficit ScoreSignificantly improved neurological scores at multiple time points post-tMCAO.
Necrostatin-1 (Nec-1) MiceIrreversible carotid artery occlusionIntraventricular administrationSurvival RateIncreased survival rate from 66% (vehicle) to 83%.[6]
GSK'963 MiceAutologous blood ICHSystemic administrationMorris Water MazeImproved performance in the Morris water maze paradigm.[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a rodent model of ischemic stroke.

Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This protocol describes the induction of focal cerebral ischemia by occluding the middle cerebral artery (MCA) with an intraluminal filament.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • This compound (or vehicle control)

  • Anesthesia (e.g., isoflurane)

  • Heating pad with rectal probe for temperature monitoring

  • Surgical microscope

  • Micro-surgical instruments

  • 6-0 nylon monofilament with a silicon-coated tip

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the mouse with isoflurane (5% for induction, 1.5-2% for maintenance) in a mixture of O₂ and N₂O.

  • Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.

  • Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and the CCA.

  • Make a small incision in the ECA and insert the silicon-coated 6-0 nylon monofilament.

  • Gently advance the filament into the ICA until a slight resistance is felt, indicating the occlusion of the MCA origin (approximately 9-11 mm from the carotid bifurcation). A significant drop in cerebral blood flow as measured by a laser Doppler flowmeter can confirm occlusion.

  • After the desired period of ischemia (e.g., 60 minutes), carefully withdraw the filament to allow reperfusion.

  • Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneal injection) at the time of reperfusion.

  • Suture the incision and allow the mouse to recover in a warm cage.

  • Monitor the animal for neurological deficits and overall health.

Protocol 2: Quantification of Infarct Volume using TTC Staining

This protocol details the staining of brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the ischemic infarct.

Materials:

  • Mouse brain from the tMCAO experiment

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • Brain matrix slicer

  • 10% neutral buffered formalin

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • 24 hours after reperfusion, euthanize the mouse and carefully remove the brain.

  • Chill the brain at -20°C for 10-15 minutes to facilitate slicing.

  • Place the brain in a mouse brain matrix and slice coronally into 2 mm thick sections.

  • Immerse the brain slices in a 2% TTC solution at 37°C for 20-30 minutes in the dark. Viable tissue will stain red, while infarcted tissue will remain white.

  • Transfer the stained slices to 10% neutral buffered formalin for fixation.

  • Acquire high-resolution images of the stained slices.

  • Using image analysis software, measure the area of the infarct (white tissue) and the total area of the ipsilateral and contralateral hemispheres for each slice.

  • Calculate the infarct volume, often corrected for edema:

    • Corrected Infarct Area = (Area of Contralateral Hemisphere) - (Area of Non-infarcted Ipsilateral Hemisphere)

    • Total Infarct Volume = Σ (Corrected Infarct Area × Slice Thickness)

Experimental Workflow Visualization

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_surgery Surgical Procedure (tMCAO) cluster_treatment Treatment cluster_post_op Post-Operative Care & Analysis Animal_Selection Select Male C57BL/6 Mice Anesthesia Anesthetize Mouse Animal_Selection->Anesthesia Temperature_Control Maintain Body Temperature Anesthesia->Temperature_Control Expose_Arteries Expose Carotid Arteries Temperature_Control->Expose_Arteries Occlusion Induce MCA Occlusion (60 min) Expose_Arteries->Occlusion Reperfusion Withdraw Filament for Reperfusion Occlusion->Reperfusion Drug_Admin Administer RIP1 Kinase Inhibitor 8 or Vehicle Reperfusion->Drug_Admin Recovery Animal Recovery (24 hr) Drug_Admin->Recovery Euthanasia Euthanize and Harvest Brain Recovery->Euthanasia TTC_Staining TTC Staining Euthanasia->TTC_Staining Analysis Quantify Infarct Volume TTC_Staining->Analysis

Caption: A typical experimental workflow for evaluating a neuroprotective agent in a mouse model of ischemic stroke.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of ischemic injuries due to its potent and selective inhibition of a key driver of necroptotic cell death. The protocols and representative data provided in these application notes offer a framework for researchers to design and execute preclinical studies to evaluate the efficacy of this and similar compounds. Further investigation into the in vivo pharmacokinetics, optimal dosing, and therapeutic window of this compound is warranted to fully elucidate its potential as a clinical therapeutic for stroke and other ischemic pathologies.

References

Application Notes and Protocols for Assessing RIP1 Kinase Inhibitor 8 in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical mediator of cellular signaling pathways that control inflammation and cell death, including apoptosis and necroptosis.[1][2][3] Dysregulation of RIPK1 kinase activity has been implicated in a variety of inflammatory and neurodegenerative diseases.[4][5][6] Small molecule inhibitors of RIPK1 kinase are therefore promising therapeutic agents.[7][8][9] "RIP1 Kinase Inhibitor 8" is a potent and selective inhibitor of RIPK1 kinase activity. These application notes provide detailed protocols for assessing the target engagement and downstream pharmacological effects of this compound in tissue samples.

Signaling Pathway

RIPK1 is a key component of the tumor necrosis factor receptor 1 (TNFR1) signaling pathway. Upon TNFα binding, TNFR1 recruits a series of proteins to form Complex I, which promotes cell survival and inflammation through the activation of NF-κB and MAPK pathways.[2][3][7] Under certain conditions, such as the inhibition of IAPs (Inhibitor of Apoptosis Proteins), a cytosolic complex known as the necrosome (or Complex IIb) can form. This complex, containing RIPK1, RIPK3, and MLKL, leads to necroptotic cell death.[7][10][11] RIPK1 kinase activity is essential for the induction of necroptosis.[3][10]

RIP1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I (Survival) cluster_complex_IIb Complex IIb (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruitment TNFa TNFα TNFa->TNFR1 Binding TRAF2 TRAF2 TRADD->TRAF2 RIPK1_p p-RIPK1 TRADD->RIPK1_p Transition to Cytosolic Complex cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1_ub Ub-RIPK1 cIAP12->RIPK1_ub Ubiquitination NFkB NF-κB Activation RIPK1_ub->NFkB RIPK3_p p-RIPK3 RIPK1_p->RIPK3_p Phosphorylation MLKL_p p-MLKL RIPK3_p->MLKL_p Phosphorylation Necroptosis Necroptosis MLKL_p->Necroptosis Oligomerization & Membrane Pore Formation Inhibitor8 RIP1 Kinase Inhibitor 8 Inhibitor8->RIPK1_p Inhibition

Figure 1. Simplified RIPK1 signaling pathway. This compound blocks the kinase activity of RIPK1, preventing necroptosis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound. This data is essential for designing experiments and interpreting results.

Table 1: In Vitro Potency of this compound

Assay TypeTargetSpeciesIC50 (nM)
Biochemical Kinase Assay (ADP-Glo)RIPK1Human1.0
Biochemical Kinase Assay (ADP-Glo)RIPK1Mouse2.8
Cellular Necroptosis Assay (U937 cells)RIPK1Human10

Data presented here is illustrative and based on potent inhibitors like GSK2982772.[7][12] Researchers should determine these values for their specific inhibitor.

Table 2: In Vivo Target Engagement of this compound

TissueSpeciesDose (mg/kg)Time Point (hr)Target Engagement (%)
BloodCynomolgus Monkey10198.3 ± 0.6
SkinCynomolgus Monkey102~95
ColonCynomolgus Monkey102~90
SynoviumCynomolgus Monkey102~92

Target engagement data is based on studies with GSK's benzoxazepinone inhibitors and can be measured using the TEAR1 assay.[13]

Experimental Protocols

Experimental Workflow Overview

Experimental_Workflow cluster_assays Assessment Methods start Tissue Sample Collection tissue_prep Tissue Homogenization / Sectioning start->tissue_prep tear1 TEAR1 Assay (Target Engagement) tissue_prep->tear1 western Western Blot (p-MLKL, p-RIPK1) tissue_prep->western ihc Immunohistochemistry (p-MLKL) tissue_prep->ihc kinase_assay Kinase Activity Assay (RIPK1 Activity) tissue_prep->kinase_assay data_analysis Data Analysis and Interpretation tear1->data_analysis western->data_analysis ihc->data_analysis kinase_assay->data_analysis

References

Application Notes and Protocols for Western Blot Analysis of RIP1 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death.[1][2] Its kinase activity is a key driver of necroptosis, a form of programmed necrosis, and also plays a role in apoptosis and inflammatory cytokine production.[1][2] Consequently, RIPK1 has emerged as a significant therapeutic target for a range of inflammatory and neurodegenerative diseases. Small molecule inhibitors of RIPK1, such as RIP1 kinase inhibitor 8, are being developed to modulate its activity.

Western blot analysis is an essential technique to elucidate the efficacy and mechanism of action of RIPK1 inhibitors. This application note provides a detailed protocol for performing Western blot analysis to assess the impact of this compound on the RIPK1 signaling pathway. The primary focus is on measuring the phosphorylation status of RIPK1 at Serine 166 (p-RIPK1), a key biomarker of its activation, as well as downstream effectors.

Signaling Pathway

The signaling cascade initiated by Tumor Necrosis Factor alpha (TNFα) binding to its receptor (TNFR1) serves as a common model to study RIPK1-mediated necroptosis. In the absence of caspase-8 activity, RIPK1 is autophosphorylated, leading to the recruitment and phosphorylation of RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL).[3] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to cell lysis. RIPK1 inhibitors act by preventing the initial autophosphorylation of RIPK1, thereby blocking the entire downstream necroptotic cascade.

RIP1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Binding Complex I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex I Recruitment RIPK1 RIPK1 Complex I->RIPK1 Activation p-RIPK1 (S166) p-RIPK1 (S166) RIPK1->p-RIPK1 (S166) Autophosphorylation Necrosome Necrosome (p-RIPK1, p-RIPK3) p-RIPK1 (S166)->Necrosome Forms RIPK3 RIPK3 RIPK3->Necrosome Recruited to p-RIPK3 p-RIPK3 p-MLKL p-MLKL p-RIPK3->p-MLKL Phosphorylates MLKL MLKL MLKL->p-MLKL Cell Lysis Necroptosis p-MLKL->Cell Lysis Translocation & Oligomerization Necrosome->p-RIPK3 Phosphorylates RIP1_Inhibitor_8 RIP1 Kinase Inhibitor 8 RIP1_Inhibitor_8->p-RIPK1 (S166) Inhibition Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HT-29, L929) Treatment 2. Treatment - this compound (Pre-treatment) - Necroptosis Induction (e.g., TNFα + SMAC mimetic + z-VAD-fmk) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis (RIPA Buffer + Inhibitors) Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% BSA or non-fat milk) Transfer->Blocking Primary_Antibody 8. Primary Antibody Incubation (e.g., anti-p-RIPK1, anti-RIPK1, anti-p-MLKL) Blocking->Primary_Antibody Secondary_Antibody 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 10. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 11. Data Analysis (Densitometry) Detection->Analysis

References

Application Notes and Protocols for Using a RIP1 Kinase Inhibitor to Block Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death.[1][2] Its kinase activity, in particular, has been identified as a key driver of pro-inflammatory cytokine production in response to various stimuli, including tumor necrosis factor-alpha (TNFα) and lipopolysaccharide (LPS).[1][3][4] Consequently, small molecule inhibitors of RIPK1 kinase are valuable tools for investigating inflammatory processes and represent a promising therapeutic strategy for a range of inflammatory diseases.[5][6]

This document provides detailed application notes and protocols for utilizing a representative RIP1 kinase inhibitor to block cytokine production in a research setting. As "RIP1 kinase inhibitor 8" is not a widely recognized designation in published literature, the following protocols and data are based on the characteristics of well-studied and representative RIPK1 kinase inhibitors such as Necrostatin-1s (Nec-1s) and GSK2982772.

Mechanism of Action: RIPK1 Kinase in Cytokine Production

RIPK1 functions as a molecular scaffold and a kinase. While its scaffold function is involved in the initial, transient activation of NF-κB and subsequent cytokine production, the kinase activity of RIPK1 is essential for the sustained, second wave of pro-inflammatory cytokine gene expression.[1][3] This biphasic response is particularly evident in TNFα and TLR signaling pathways.[1][3]

Upon stimulation with TNFα, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where it becomes ubiquitinated, leading to the activation of NF-κB and MAPKs and the initial phase of cytokine production.[7][8] Subsequently, deubiquitinated RIPK1 can dissociate and form a cytosolic death-inducing complex (Complex II).[7][8] In scenarios where caspase-8 is inhibited, activated RIPK1 kinase can promote a robust inflammatory response.[3] The kinase activity of RIPK1 has been shown to be crucial for this sustained inflammatory signaling.[1] RIPK1 kinase inhibitors act by binding to the ATP-binding pocket of the RIPK1 kinase domain, preventing its autophosphorylation and subsequent downstream signaling events that lead to cytokine production.

RIP1_Signaling_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I cluster_complexII Complex II / Necrosome TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1_scaffold RIPK1 (Scaffold) TRADD->RIPK1_scaffold cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 NF-κB NF-κB cIAP1/2->NF-κB Ub MAPK MAPK cIAP1/2->MAPK Ub RIPK1_kinase RIPK1 (Kinase Active) RIPK1_scaffold->RIPK1_kinase De-Ub Cytokines_early Early Phase Cytokine Production NF-κB->Cytokines_early MAPK->Cytokines_early RIPK3 RIPK3 RIPK1_kinase->RIPK3 Cytokines_late Sustained Cytokine Production RIPK1_kinase->Cytokines_late MLKL MLKL RIPK3->MLKL RIP1_Inhibitor RIP1 Kinase Inhibitor 8 RIP1_Inhibitor->RIPK1_kinase

Figure 1. Simplified signaling pathway of RIPK1-mediated cytokine production.

Applications

The use of RIPK1 kinase inhibitors to block cytokine production has broad applications in basic research and drug development, including:

  • Dissecting Inflammatory Signaling Pathways: Elucidating the specific contribution of RIPK1 kinase activity to inflammatory responses downstream of various receptors like TNFRs and TLRs.

  • Preclinical Models of Inflammatory Diseases: Evaluating the therapeutic potential of RIPK1 inhibition in animal models of diseases such as rheumatoid arthritis, psoriasis, ulcerative colitis, and neuroinflammatory disorders.[5][6][9]

  • Target Validation: Confirming RIPK1 as a viable therapeutic target for inflammatory conditions.

  • Compound Screening: Assessing the efficacy and potency of novel RIPK1 kinase inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory effects of representative RIPK1 kinase inhibitors on the production of key pro-inflammatory cytokines from various published studies.

Cell TypeStimulusInhibitorConcentrationCytokine% InhibitionReference
Human UC ExplantsSpontaneousGSK29827721 µMTNFα~50%[5]
Human UC ExplantsSpontaneousGSK29827721 µMIL-6~60%[5]
Human UC ExplantsSpontaneousGSK29827721 µMIL-1β~40%[5]
Mouse BMDMsLPS + zVADNec-1s10 µMTNFα>80%[3][4]
Mouse BMDMsLPS + zVADNec-1s10 µMIL-6>70%[4]
Human Liver CellsHBxNec-130 µMIL-6Significant Reduction[7][8]
Human Liver CellsHBxNec-130 µMIL-8Significant Reduction[7][8]

Note: The level of inhibition can vary depending on the cell type, stimulus, inhibitor concentration, and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Cytokine Production in Macrophages

This protocol describes the use of a RIPK1 kinase inhibitor to block LPS-induced cytokine production in bone marrow-derived macrophages (BMDMs).

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF

  • RIP1 Kinase Inhibitor (e.g., Nec-1s)

  • Lipopolysaccharide (LPS)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Phosphate Buffered Saline (PBS)

  • 96-well tissue culture plates

  • ELISA kit for the cytokine of interest (e.g., TNFα, IL-6)

Procedure:

  • Cell Seeding: Seed BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Inhibitor Pre-treatment: Prepare a stock solution of the RIP1 kinase inhibitor in DMSO. Dilute the inhibitor to the desired final concentrations in culture medium. Remove the old medium from the cells and add 100 µL of medium containing the inhibitor or vehicle control (DMSO). Incubate for 1-2 hours.

  • Stimulation: Prepare a solution of LPS and z-VAD-FMK in culture medium. Add 100 µL of this solution to each well to achieve the final desired concentrations (e.g., 100 ng/mL LPS and 20 µM z-VAD-FMK).

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time will depend on the specific cytokine being measured.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell layer. The supernatant can be stored at -80°C until analysis.

  • Cytokine Measurement: Quantify the concentration of the cytokine of interest in the supernatant using an ELISA kit according to the manufacturer's instructions.

Protocol 2: Measurement of Cytokine Production by ELISA

Materials:

  • ELISA kit for the target cytokine (containing capture antibody, detection antibody, standard, and substrate)

  • Collected cell culture supernatants

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (e.g., 1% BSA in PBS)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Block non-specific binding by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate. Add standards and diluted samples (supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate. Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate. Add the TMB substrate solution and incubate until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.

Protocol 3: Cell Viability Assay (MTT Assay)

It is crucial to assess whether the observed reduction in cytokines is due to the specific inhibition of signaling pathways or to cellular toxicity of the inhibitor.

Materials:

  • Cells treated with the inhibitor as in Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • After collecting the supernatant for cytokine analysis, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow

Experimental_Workflow Start Start Cell_Culture Seed Cells in 96-well Plate Start->Cell_Culture Inhibitor_Treatment Pre-treat with This compound Cell_Culture->Inhibitor_Treatment Stimulation Stimulate with LPS + zVAD Inhibitor_Treatment->Stimulation Incubation Incubate for 6-24 hours Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection MTT_Assay Assess Cell Viability (MTT Assay) Incubation->MTT_Assay Remaining Cells ELISA Measure Cytokines (ELISA) Supernatant_Collection->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis MTT_Assay->Data_Analysis End End Data_Analysis->End

Figure 2. Overall experimental workflow for assessing the effect of a RIP1 kinase inhibitor on cytokine production.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing RIP1 Kinase Inhibitor 8 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of RIP1 Kinase Inhibitor 8 for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Compound 77, is a potent and highly selective dihydropyrazole (DHP) inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase. RIP1 kinase is a critical signaling protein involved in the regulation of inflammation and programmed cell death pathways, including necroptosis and apoptosis.[1][2] The kinase activity of RIP1 is essential for initiating these cell death pathways in response to stimuli such as tumor necrosis factor-alpha (TNF-α).[1][3] this compound works by binding to the kinase domain of RIP1, preventing its phosphorylation and subsequent activation, thereby blocking the downstream signaling cascades that lead to cell death.[4]

Q2: What is the recommended starting concentration for this compound in cell culture?

A good starting point for determining the optimal concentration of a kinase inhibitor in a cellular assay is to use a concentration 5 to 10 times higher than its biochemical IC50 or Ki value. This compound has a reported biochemical IC50 of 20 nM. Therefore, a reasonable starting range for cell-based assays would be between 100 nM and 200 nM. However, the optimal concentration is highly dependent on the cell type, experimental conditions, and the specific endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: How should I prepare and store this compound?

This compound is soluble in DMSO at a concentration of 10 mM. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into your cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[5]

Q4: What are some common issues I might encounter when using this compound, and how can I troubleshoot them?

Please refer to the Troubleshooting Guide section below for detailed information on common problems and their solutions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inhibitor precipitates in culture medium The concentration of the inhibitor exceeds its solubility in the aqueous medium. The final DMSO concentration is too low to maintain solubility.Prepare a higher concentration DMSO stock and dilute it further in the medium to keep the final DMSO concentration consistent and low (e.g., 0.1%). If precipitation persists, consider using a solubilizing agent or a different formulation if available. Always visually inspect the medium for any signs of precipitation after adding the inhibitor.
No observable effect of the inhibitor The inhibitor concentration is too low. The inhibitor is inactive due to improper storage or handling. The cell line is not sensitive to RIP1 kinase inhibition. The endpoint being measured is not dependent on RIP1 kinase activity.Perform a dose-response experiment with a wider concentration range, starting from low nanomolar to micromolar concentrations. Verify the activity of your inhibitor stock with a positive control cell line known to be sensitive to RIP1 inhibition. Confirm that your experimental model involves the activation of the RIP1 kinase pathway.
High levels of cell death (cytotoxicity) The inhibitor concentration is too high, leading to off-target effects. The cell line is particularly sensitive to the inhibition of the RIP1 pathway or to the inhibitor itself. The solvent (DMSO) concentration is too high.Perform a dose-response experiment to determine the IC50 for cytotoxicity and select a concentration that effectively inhibits the target without causing excessive cell death. Always include a vehicle control (medium with the same concentration of DMSO) to assess the effect of the solvent on cell viability.
Inconsistent or variable results Inconsistent cell seeding density. Variability in inhibitor preparation and dilution. Edge effects in multi-well plates.Ensure a uniform cell suspension and accurate cell counting before seeding. Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock. To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media.

Experimental Protocols

Protocol for Determining the Optimal Concentration of this compound

This protocol outlines a general method for determining the optimal concentration of this compound for your specific cell line and experimental conditions using a cell viability assay.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Reagents for a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

2. Procedure:

a. Preparation of Inhibitor Stock Solution:

  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Aliquot the stock solution into small, single-use volumes and store at -80°C.

b. Cell Seeding:

  • Harvest and count your cells, ensuring they are in the logarithmic growth phase.

  • Seed the cells into a 96-well plate at a predetermined optimal density for your cell line. The seeding density should allow for logarithmic growth during the course of the experiment.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.

c. Inhibitor Treatment (Dose-Response):

  • Prepare a series of dilutions of this compound in complete culture medium. A common approach is to perform a serial dilution (e.g., 1:2 or 1:3) to cover a wide range of concentrations (e.g., from 1 nM to 10 µM).

  • Remember to prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.

  • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of the inhibitor.

  • Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

d. Cell Viability Assay:

  • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

e. Data Analysis:

  • Normalize the data to the vehicle control (set to 100% viability).

  • Plot the cell viability against the logarithm of the inhibitor concentration.

  • Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).

  • The optimal concentration for your experiments will typically be at or slightly above the IC50, where you see a significant biological effect without excessive cytotoxicity.

Quantitative Data Summary

The following table summarizes the cellular potency of various RIP1 kinase inhibitors to provide a comparative context for optimizing this compound concentration. Note that the cellular potency can vary significantly between different cell lines and assay conditions.

InhibitorCell LineAssay TypeIC50 / EC50Reference
GSK'963Human and Murine CellsNecroptosis Inhibition1 - 4 nM[6]
GSK3145095Human U937 CellsNecroptosis Inhibition6.3 nM
RIPA-56Mouse L929 CellsNecroptosis Inhibition27 nM[4]
PK68Human and Mouse CellsNecroptosis Inhibition~14 - 22 nM
GSK2593074AHuman and Mouse CellsNecroptosis Inhibition10 nM[4]
Necrostatin-1Mouse L929 CellsNecroptosis Inhibition~500 nM
This compound -Biochemical Assay20 nM

Visualizations

RIP1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 cIAP1_2 cIAP1/2 TRADD->cIAP1_2 RIP1 RIP1 Kinase TRADD->RIP1 Complex_I Complex I TRADD->Complex_I TRAF2->Complex_I cIAP1_2->Complex_I RIP1->Complex_I Necrosome Necrosome (Complex IIb) RIP1->Necrosome Complex_IIa Complex IIa (Apoptosis) Complex_I->Complex_IIa Forms NFkB NFkB Complex_I->NFkB Survival FADD FADD Caspase8 Caspase-8 Apoptosis Apoptosis Caspase8->Apoptosis Complex_IIa->Caspase8 Activates RIP3 RIP3 Kinase RIP3->Necrosome MLKL MLKL Necroptosis Necroptosis MLKL->Necroptosis Necrosome->MLKL Phosphorylates Inhibitor8 RIP1 Kinase Inhibitor 8 Inhibitor8->RIP1 Inhibits TNFa TNF-α TNFa->TNFR1 Binds

Caption: Simplified RIP1 signaling pathway leading to survival, apoptosis, or necroptosis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor Stock (10 mM in DMSO) Dose_Response Dose-Response Treatment (e.g., 1 nM - 10 µM) Prep_Inhibitor->Dose_Response Seed_Cells Seed Cells in 96-well Plate Seed_Cells->Dose_Response Incubate Incubate (24-72 hours) Dose_Response->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Measure_Signal Measure Signal (Absorbance/Luminescence) Viability_Assay->Measure_Signal Normalize Normalize to Vehicle Control Measure_Signal->Normalize Plot_Curve Plot Dose-Response Curve Normalize->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental workflow for determining the optimal inhibitor concentration.

Troubleshooting_Tree Start Start Troubleshooting Problem What is the issue? Start->Problem No_Effect No Inhibitor Effect Problem->No_Effect No Effect High_Cytotoxicity High Cytotoxicity Problem->High_Cytotoxicity Toxicity Precipitation Inhibitor Precipitation Problem->Precipitation Precipitation Inconsistent_Results Inconsistent Results Problem->Inconsistent_Results Inconsistency Sol_No_Effect_1 Increase Concentration Range No_Effect->Sol_No_Effect_1 Sol_No_Effect_2 Verify Inhibitor Activity No_Effect->Sol_No_Effect_2 Sol_No_Effect_3 Confirm Pathway Activation No_Effect->Sol_No_Effect_3 Sol_Cyto_1 Decrease Concentration High_Cytotoxicity->Sol_Cyto_1 Sol_Cyto_2 Check DMSO Concentration High_Cytotoxicity->Sol_Cyto_2 Sol_Cyto_3 Perform Cytotoxicity Assay High_Cytotoxicity->Sol_Cyto_3 Sol_Precip_1 Check Solubility Limit Precipitation->Sol_Precip_1 Sol_Precip_2 Adjust DMSO Concentration Precipitation->Sol_Precip_2 Sol_Incon_1 Standardize Cell Seeding Inconsistent_Results->Sol_Incon_1 Sol_Incon_2 Use Fresh Dilutions Inconsistent_Results->Sol_Incon_2 Sol_Incon_3 Minimize Plate Edge Effects Inconsistent_Results->Sol_Incon_3

Caption: Troubleshooting decision tree for common experimental issues.

References

RIP1 kinase inhibitor 8 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RIP1 Kinase Inhibitor 8. Our goal is to help you overcome common solubility challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial stock solution preparation of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 10 mM.

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous buffer/cell culture medium. Why is this happening and what can I do?

A2: This is a common issue for hydrophobic compounds like this compound. Precipitation occurs because the inhibitor is poorly soluble in aqueous solutions. When the DMSO stock is diluted, the concentration of the organic solvent decreases, leading to the compound falling out of solution.

To prevent this, you can try the following:

  • Stepwise Dilution: Instead of diluting the DMSO stock directly into the final aqueous solution, perform one or more intermediate dilution steps in a mixture of DMSO and your aqueous buffer.

  • Lower Final Concentration: The final concentration of the inhibitor in your assay may be too high for its aqueous solubility. Try using a lower final concentration if your experimental design allows.

  • Use of Co-solvents: For in vivo studies or challenging in vitro assays, consider using co-solvents to improve solubility.

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

A3: As a general guideline, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the tolerance to DMSO can be cell-line specific. It is always best to run a DMSO-only control to assess its effect on your specific cells. For sensitive primary cells, it is advisable to keep the DMSO concentration at or below 0.1%.[1]

Q4: Can I use sonication or heating to dissolve this compound?

A4: Yes, gentle warming (e.g., in a 37°C water bath) and brief sonication can aid in the dissolution of the inhibitor in DMSO.[2][3] However, avoid excessive heating, as it may degrade the compound. Always visually inspect the solution to ensure it is clear before use.

Troubleshooting Guide

This guide addresses specific solubility issues you may encounter with this compound.

Issue 1: Difficulty dissolving the powder in DMSO to make a 10 mM stock solution.
Possible Cause Solution
Insufficient mixingVortex the solution for several minutes.
Compound is not fully dissolving at room temperatureGently warm the solution in a 37°C water bath for 10-15 minutes.[3]
Particulate matter presentBriefly sonicate the solution to break up any aggregates.[2]
Poor quality DMSOUse high-purity, anhydrous DMSO. Moisture in DMSO can reduce the solubility of hydrophobic compounds.
Issue 2: Precipitation upon dilution of DMSO stock in aqueous buffer or cell culture medium.
Possible Cause Solution
Rapid change in solvent polarityPerform a serial dilution. First, dilute the 10 mM DMSO stock to an intermediate concentration (e.g., 1 mM) in DMSO. Then, add the intermediate stock dropwise to the pre-warmed aqueous buffer or medium while gently vortexing.[4]
Final concentration exceeds aqueous solubilityReduce the final working concentration of the inhibitor in your experiment.
Components in the medium promoting precipitationEnsure the medium is at the correct pH and temperature before adding the inhibitor. Some salts or proteins in the medium can contribute to precipitation.
Issue 3: Preparing a formulation for in vivo animal studies.
Possible Cause Solution
Poor bioavailability due to low solubilityPrepare a formulation using co-solvents. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[5] See the detailed protocol below.
Need for a clear solution for injectionFor some routes of administration, a clear solution is necessary. Experiment with different ratios of co-solvents to achieve a clear solution at the desired concentration. The use of cyclodextrins can also be explored.

Quantitative Solubility Data

Solvent/SystemGeneral SolubilityRemarks
DMSOHigh (up to 10 mM or higher)Recommended for initial stock solution preparation.
EthanolModerate to LowCan be used as a co-solvent.
WaterVery Low / InsolubleDirect dilution in water will likely cause precipitation.
PBS (Phosphate Buffered Saline)Very Low / InsolubleSimilar to water, direct dilution is not recommended.
Cell Culture MediaVery Low / InsolubleDilution requires careful technique to avoid precipitation.
Co-solvent Formulations (e.g., DMSO/PEG300/Tween 80/Saline)Moderate to HighCan achieve higher concentrations suitable for in vivo studies.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of this compound (also known as Compound 77) is 375.37 g/mol . To make 1 mL of a 10 mM stock, you will need 3.75 mg of the compound.

  • Weigh the calculated amount of the inhibitor and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved.

  • Visually inspect the solution for any undissolved particles. If particles are present, gently warm the tube in a 37°C water bath for 10-15 minutes and vortex again. Brief sonication can also be used.

  • Once the solution is clear, it is ready for use or to be aliquoted for storage.

  • Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock for In Vitro Cell-Based Assays

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Determine the final concentration of the inhibitor and the final volume needed for your experiment.

  • Calculate the volume of the 10 mM stock solution required.

  • Recommended Method (Stepwise Dilution): a. Prepare an intermediate dilution of the inhibitor in pure DMSO. For example, if your final concentration is 10 µM, you could make a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO. b. Add the required volume of the intermediate DMSO stock to your pre-warmed cell culture medium. It is crucial to add the DMSO stock to the medium and not the other way around. Add it dropwise while gently swirling the medium to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Ensure the final DMSO concentration in your assay is below the tolerance level of your cells (typically <0.5%).

  • Include a vehicle control in your experiment containing the same final concentration of DMSO as your inhibitor-treated samples.

Protocol 3: Formulation for In Vivo Studies

This is a general protocol that often works for poorly soluble compounds and may need to be optimized for this compound.

Materials:

  • This compound powder

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Example Formulation (adjust ratios as needed):

  • 10% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 45% Saline

Procedure:

  • Dissolve the required amount of this compound in DMSO to create a concentrated stock.

  • In a separate sterile tube, add the PEG300.

  • Slowly add the DMSO stock solution to the PEG300 while vortexing.

  • Add the Tween 80 to the mixture and vortex until the solution is homogeneous.

  • Finally, add the saline to the mixture and vortex thoroughly. The final solution may be a clear solution or a stable suspension.

  • This formulation should be prepared fresh before each use.

Visualizations

Signaling_Pathway cluster_receptor Cell Membrane cluster_complex_I Complex I (Pro-survival) cluster_complex_II Complex II (Pro-death) TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 RIP1K_ub RIP1 Kinase (Ub) cIAP1/2->RIP1K_ub NF-kB NF-kB RIP1K_ub->NF-kB Survival RIP1K_deub RIP1 Kinase (de-Ub) RIP1K_ub->RIP1K_deub Deubiquitination RIP3K RIP3K RIP1K_deub->RIP3K Caspase-8 Caspase-8 RIP1K_deub->Caspase-8 MLKL MLKL RIP3K->MLKL Necroptosis Necroptosis MLKL->Necroptosis Apoptosis Apoptosis Caspase-8->Apoptosis RIP1_Inhibitor_8 This compound RIP1_Inhibitor_8->RIP1K_deub Inhibits Kinase Activity

Caption: RIP1 Kinase Signaling Pathway and the Action of Inhibitor 8.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_invitro In Vitro Dilution cluster_invivo In Vivo Formulation Weigh_Inhibitor Weigh this compound Add_DMSO Add Anhydrous DMSO Weigh_Inhibitor->Add_DMSO Vortex Vortex/Sonicate Add_DMSO->Vortex Stock_Solution 10 mM Stock in DMSO Vortex->Stock_Solution Intermediate_Dilution Intermediate Dilution in DMSO Stock_Solution->Intermediate_Dilution Dissolve_in_DMSO Dissolve in DMSO Stock_Solution->Dissolve_in_DMSO Add_to_Medium Add to Pre-warmed Medium Intermediate_Dilution->Add_to_Medium Final_Concentration Final Working Solution Add_to_Medium->Final_Concentration Add_PEG300 Add to PEG300 Dissolve_in_DMSO->Add_PEG300 Add_Tween80 Add Tween 80 Add_PEG300->Add_Tween80 Add_Saline Add Saline Add_Tween80->Add_Saline Final_Formulation Injectable Formulation Add_Saline->Final_Formulation

Caption: Workflow for Preparing this compound Solutions.

Troubleshooting_Logic Start Solubility Issue with this compound Issue_Type What is the nature of the issue? Start->Issue_Type Stock_Prep Difficulty preparing 10 mM DMSO stock Issue_Type->Stock_Prep Stock Preparation Dilution_Precipitate Precipitation upon aqueous dilution Issue_Type->Dilution_Precipitate Dilution Stock_Solution_1 Use high-purity anhydrous DMSO Stock_Prep->Stock_Solution_1 Dilution_Solution_1 Perform stepwise dilution Dilution_Precipitate->Dilution_Solution_1 Stock_Solution_2 Vortex/Sonicate/Warm (37°C) Stock_Solution_1->Stock_Solution_2 Stock_Clear Is the stock solution clear? Stock_Solution_2->Stock_Clear Stock_Success Stock Preparation Successful Stock_Clear->Stock_Success Yes Stock_Fail Consult technical support Stock_Clear->Stock_Fail No Dilution_Solution_2 Lower final concentration Dilution_Solution_1->Dilution_Solution_2 Dilution_Solution_3 Add inhibitor to pre-warmed medium Dilution_Solution_2->Dilution_Solution_3 Dilution_Clear Is the final solution clear? Dilution_Solution_3->Dilution_Clear Dilution_Success Dilution Successful Dilution_Clear->Dilution_Success Yes Dilution_Fail Consider co-solvent formulation Dilution_Clear->Dilution_Fail No

Caption: Troubleshooting Logic for this compound Solubility.

References

potential off-target effects of RIP1 kinase inhibitor 8

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RIP1 Kinase Inhibitor 8. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals effectively use this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1). It binds to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation.[1][2] This inhibition blocks downstream signaling pathways that lead to necroptosis and inflammation.[3][4]

Q2: In what signaling pathways is RIPK1 involved?

A2: RIPK1 is a critical regulator of cell death and inflammation, primarily downstream of receptors like TNFR1, TLR3, and TLR4.[5][6] It has a dual role: a kinase-dependent function that can trigger apoptosis and necroptosis, and a scaffold function that promotes cell survival and inflammation through the NF-κB pathway.[2][4][7]

Q3: What are the potential off-target effects of this compound?

A3: While designed for selectivity, this compound may exhibit off-target activity against other kinases, particularly those with similar ATP-binding pockets.[8][9] Known off-targets for some RIPK1 inhibitors include kinases involved in inflammatory and cell survival pathways. It is crucial to consult the selectivity profile and validate findings with secondary assays.

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem 1: Unexpected Cell Death or Cytotoxicity

Q: My cells are undergoing apoptosis after treatment with Inhibitor 8, even though I'm trying to inhibit necroptosis. Why is this happening?

A: This can occur due to the complex role of RIPK1 in cell fate decisions.

  • Inhibition of Kinase-Independent Survival Function: Under certain conditions, RIPK1 acts as a scaffold to promote cell survival via NF-κB activation.[4] Strong inhibition of RIPK1's kinase activity can sometimes shift the balance in signaling complexes (like Complex IIa) towards caspase-8-mediated apoptosis.[1][10]

  • Off-Target Effects: The inhibitor might be affecting other kinases that regulate apoptosis.

  • Experimental Context: The cellular context, including the expression levels of proteins like cIAP1/2, FADD, and Caspase-8, can heavily influence the outcome.[11][12]

Suggested Actions:

  • Co-treat with a pan-caspase inhibitor (e.g., z-VAD-fmk) to confirm if the observed cell death is caspase-dependent.

  • Measure Caspase-8 activation via western blot or a fluorescent assay to see if the apoptotic pathway is being engaged.

  • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) across a range of inhibitor concentrations to determine the toxicity threshold in your specific cell line.

Problem 2: Inconsistent Results Between Biochemical and Cell-Based Assays

Q: Inhibitor 8 shows high potency in my biochemical (in vitro) kinase assay, but its efficacy is much lower in my cell-based assay. What could be the cause?

A: This is a common challenge in drug discovery and can be attributed to several factors.[13]

  • Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Compound Stability: The compound may be unstable in cell culture media or be rapidly metabolized by the cells.

  • High Intracellular ATP: The concentration of ATP in cells (millimolar range) is much higher than that used in most biochemical assays (micromolar range). As an ATP-competitive inhibitor, Inhibitor 8 will face more competition in a cellular environment, leading to a higher apparent IC50.[13]

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Target Engagement: The inhibitor may not be engaging with RIPK1 effectively inside the cell.[14]

Suggested Actions:

  • Evaluate Cell Permeability: Use computational models or experimental assays (e.g., PAMPA) to assess permeability.

  • Check Compound Stability: Incubate the inhibitor in media and cell lysates and measure its concentration over time using LC-MS.

  • Perform a Target Engagement Assay: Use a technique like the NanoBRET™ Intracellular Target Engagement Assay to confirm that the inhibitor is binding to RIPK1 in intact cells.[15]

  • Use an ATP-Rich Biochemical Assay: Re-run the in vitro assay with ATP concentrations closer to physiological levels to see if potency is reduced.

Problem 3: Lack of Efficacy in Necroptosis Inhibition

Q: I'm inducing necroptosis with TNF-α (plus a Smac mimetic and a caspase inhibitor), but Inhibitor 8 is not preventing cell death as expected. What should I check?

A: Several factors could be at play when the expected inhibition of necroptosis is not observed.

  • Suboptimal Inhibitor Concentration: The concentration used may be too low to achieve sufficient target inhibition in your cell system.

  • Timing of Treatment: The inhibitor must be present before or during the activation of RIPK1. Pre-incubating the cells with the inhibitor is often crucial.

  • Alternative Cell Death Pathways: The stimulus might be inducing a RIPK1-independent form of cell death. For example, some stimuli can activate RIPK3 directly or through other proteins like ZBP1.[16]

  • Assay-Specific Issues: Ensure your cell death assay is accurately measuring necroptosis (e.g., by measuring membrane integrity with LDH release or propidium iodide uptake) and not apoptosis.

Suggested Actions:

  • Perform a Dose-Response Curve: Test a wide range of inhibitor concentrations to determine the EC50 for necroptosis inhibition in your model.

  • Optimize Pre-incubation Time: Vary the pre-incubation time with Inhibitor 8 (e.g., 30 min, 1 hour, 2 hours) before adding the necroptosis-inducing stimuli.

  • Validate the Pathway: Use siRNA or CRISPR to knock down RIPK1 or RIPK3 to confirm that the observed cell death is indeed dependent on the necroptotic pathway.

  • Check for RIPK1 Autophosphorylation: Use a phospho-specific antibody to confirm that your stimulus is inducing RIPK1 kinase activity and that Inhibitor 8 is blocking it.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of "Inhibitor 8" against a panel of selected kinases in a biochemical assay. This data is crucial for understanding potential off-target effects.

Kinase TargetIC50 (nM)Fold Selectivity (vs. RIPK1)Potential Implication of Off-Target Inhibition
RIPK1 (On-Target) 5.2 1x Primary therapeutic target for necroptosis/inflammation.
RIPK248092xMay affect NOD-like receptor signaling and inflammation.
RIPK3>10,000>1900xHigh selectivity against the key downstream partner in necroptosis.
TAK11,200230xPotential to interfere with NF-κB and MAPK signaling pathways.[11]
p38α2,500480xCould impact stress and inflammatory responses.
JNK1>10,000>1900xHigh selectivity.
IKKβ8,5001634xLow potential to directly interfere with canonical NF-κB activation.

Data is hypothetical and for illustrative purposes only. Users should perform their own selectivity profiling.

Visualizations and Workflows

Signaling Pathway Diagram

This diagram illustrates the central role of RIPK1 in TNF-α-mediated signaling, leading to cell survival, apoptosis, or necroptosis. Inhibitor 8 acts by blocking the kinase activity required for the apoptosis and necroptosis branches.

RIPK1_Signaling cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II (Cell Death) TNFR1 TNFR1 ComplexI TRADD, TRAF2, cIAP1/2, LUBAC, RIPK1 (Scaffold) TNFR1->ComplexI recruits IKK IKK Complex ComplexI->IKK ComplexIIa Complex IIa (Apoptosis) ComplexI->ComplexIIa transitions to NFkB NF-κB Activation IKK->NFkB Survival Cell Survival & Inflammation NFkB->Survival ComplexIIb Complex IIb (Necrosome) ComplexIIa->ComplexIIb Casp8 inhibition Casp8 Caspase-8 ComplexIIa->Casp8 RIPK3 RIPK3 ComplexIIb->RIPK3 Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Inhibitor8 RIP1 Kinase Inhibitor 8 Inhibitor8->ComplexIIa inhibits Inhibitor8->ComplexIIb inhibits TNF TNF-α TNF->TNFR1 Troubleshooting_Workflow start Start: Unexpected Cell Death Observed with Inhibitor 8 q_caspase Is the cell death blocked by a pan-caspase inhibitor (z-VAD)? start->q_caspase is_apoptosis Conclusion: Death is likely Caspase-Dependent Apoptosis q_caspase->is_apoptosis Yes not_apoptosis Conclusion: Death is Caspase-Independent q_caspase->not_apoptosis No check_off_target Action: Investigate Off-Target Effects (Kinase Screen, Secondary Assays) is_apoptosis->check_off_target check_on_target Action: Investigate On-Target Apoptosis Induction (Measure Casp8 activation after RIPK1i) is_apoptosis->check_on_target check_ripk1_indep Action: Test if death is RIPK1-independent (siRNA knockdown of RIPK1) not_apoptosis->check_ripk1_indep check_other_nec Action: Investigate other forms of regulated necrosis (e.g., Ferroptosis, Pyroptosis) not_apoptosis->check_other_nec

References

Technical Support Center: Improving the Metabolic Stability of RIP1 Kinase Inhibitor 8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the metabolic stability of RIP1 kinase inhibitor 8, a 1-aminoisoquinoline derivative.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its metabolic stability a concern?

A1: this compound is a potent type II inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase from the 1-aminoisoquinoline series.[1] While it demonstrates high biochemical potency, its progression into in vivo studies may be hampered by suboptimal metabolic stability.[1] Poor metabolic stability can lead to rapid clearance from the body, low drug exposure, and consequently, reduced efficacy in animal models. Addressing metabolic liabilities early is crucial for the successful development of this compound series.

Q2: What are the common metabolic pathways for kinase inhibitors like inhibitor 8?

A2: Kinase inhibitors are often metabolized by cytochrome P450 (CYP) enzymes in the liver, primarily through oxidation. Other common pathways include glucuronidation via UDP-glucuronosyltransferases (UGTs). The specific sites of metabolism on inhibitor 8 would need to be identified experimentally, but likely involve oxidation of aromatic rings or alkyl groups, or N-dealkylation.

Q3: What initial experiments should be performed to assess the metabolic stability of inhibitor 8?

A3: The initial assessment of metabolic stability is typically done using in vitro assays such as the liver microsomal stability assay or the hepatocyte stability assay. These experiments determine the intrinsic clearance (Clint) and half-life (t1/2) of the compound in the presence of metabolic enzymes.

Troubleshooting Guides

Issue 1: High Discrepancy Between Microsomal and Hepatocyte Stability Data

Symptoms:

  • Inhibitor 8 appears stable in the microsomal assay but shows rapid clearance in the hepatocyte assay.

  • Conversely, the compound is rapidly metabolized in microsomes but is more stable in hepatocytes.

Possible Causes and Solutions:

CauseTroubleshooting Step
Missing Cofactors in Microsomes: The microsomal assay typically uses NADPH to support Phase I (CYP-mediated) metabolism. If Phase II metabolism (e.g., glucuronidation) is a major clearance pathway, it will not be detected. Solution: Run the microsomal assay with the addition of UDPGA, PAPS, and alamethicin to assess Phase II metabolism.
Active Transport into Hepatocytes: The compound may be actively transported into hepatocytes, leading to higher intracellular concentrations and faster metabolism than in a purely enzymatic system like microsomes. Solution: Investigate the involvement of uptake transporters using specific inhibitors in the hepatocyte assay.
Enzyme Induction/Inhibition: The compound itself might be inducing or inhibiting metabolic enzymes in the viable hepatocytes over the course of the incubation, which would not be observed in microsomes. Solution: Perform enzyme induction and inhibition assays to characterize the compound's interaction with key CYPs.
Low Permeability: If the compound has low permeability, it may not efficiently enter the hepatocytes, leading to an artificially low clearance rate compared to the more accessible microsomal enzymes. Solution: Assess the permeability of the compound using a Caco-2 or PAMPA assay.
Issue 2: Inconsistent Results in the Microsomal Stability Assay

Symptoms:

  • High variability in the calculated half-life or intrinsic clearance across replicate experiments.

  • Non-linear disappearance of the parent compound.

Possible Causes and Solutions:

CauseTroubleshooting Step
Poor Compound Solubility: The inhibitor may be precipitating in the assay buffer, leading to inaccurate measurements. Solution: Check the solubility of the compound in the final assay buffer. If necessary, reduce the compound concentration or increase the solvent percentage (while ensuring it doesn't inhibit enzyme activity).
Non-Specific Binding: The compound may be binding to the plasticware or microsomal protein, reducing the amount of compound available for metabolism. Solution: Use low-binding plates and include control incubations without NADPH to assess non-enzymatic loss of the compound.
Cofactor Instability: The NADPH regenerating system may not be functioning optimally, leading to a decrease in enzyme activity over time. Solution: Ensure the freshness of the NADPH regenerating system components and prepare them immediately before use.
Incorrect Sampling/Quenching: Inefficient stopping of the metabolic reaction at the specified time points can lead to variability. Solution: Ensure rapid and thorough mixing of the quenching solvent (e.g., cold acetonitrile) with the incubation mixture.

Data Presentation

The following table presents hypothetical in vitro metabolic stability data for this compound and a more stable analog. This illustrates how data can be structured to compare compounds.

CompoundSpeciesMicrosomal t1/2 (min)Microsomal Clint (µL/min/mg)Hepatocyte t1/2 (min)Hepatocyte Clint (µL/min/10^6 cells)
Inhibitor 8 Human1592.42555.5
Mouse8173.312115.5
Rat12115.51877.0
Analog 8a Human4530.87019.8
Mouse3046.25525.2
Rat3836.56222.4

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.

Materials:

  • Test compound (e.g., this compound)

  • Liver microsomes (human, rat, mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Control compounds (e.g., a rapidly metabolized compound like verapamil and a stable compound like warfarin)

  • Acetonitrile (ACN) with an internal standard for quenching

  • 96-well plates (low-binding)

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create working solutions in acetonitrile.

  • Prepare the incubation mixture containing phosphate buffer, MgCl2, and liver microsomes in a 96-well plate.

  • Pre-warm the incubation mixture at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture and add it to a quenching solution of cold acetonitrile containing an internal standard.

  • Include control incubations: a negative control without the NADPH regenerating system and positive controls with known metabolic profiles.

  • Centrifuge the quenched samples to precipitate the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t1/2) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.

Mandatory Visualizations

RIP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruitment RIPK1 RIPK1 Complex_I->RIPK1 Deubiquitination NFkB NF-κB Activation Complex_I->NFkB RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation (inhibition of Casp8) FADD FADD RIPK1->FADD Complex_IIa Complex IIa (Apoptosome) RIPK1->Complex_IIa Complex_IIb Complex IIb (Necrosome) RIPK1->Complex_IIb MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Complex_IIb Necroptosis Necroptosis MLKL->Necroptosis Caspase8 Caspase-8 Caspase8->Complex_IIa FADD->Caspase8 Apoptosis Apoptosis Complex_IIa->Apoptosis Survival Cell Survival NFkB->Survival

Caption: RIP1 Kinase Signaling Pathways in Cell Survival, Apoptosis, and Necroptosis.

Metabolic_Stability_Workflow cluster_screening Initial Screening cluster_analysis Analysis & Identification cluster_optimization Lead Optimization cluster_retesting Re-testing Inhibitor8 This compound Microsomal_Assay Microsomal Stability Assay Inhibitor8->Microsomal_Assay Hepatocyte_Assay Hepatocyte Stability Assay Inhibitor8->Hepatocyte_Assay Data_Analysis Calculate t1/2 and Clint Microsomal_Assay->Data_Analysis Hepatocyte_Assay->Data_Analysis Metabolite_ID Metabolite Identification (LC-MS/MS) Data_Analysis->Metabolite_ID If unstable SAR_Analysis Structure-Activity/ Metabolism Relationship Metabolite_ID->SAR_Analysis Structural_Modification Structural Modification (e.g., Deuteration, Blocking Group) SAR_Analysis->Structural_Modification New_Analog Synthesize New Analogs Structural_Modification->New_Analog Retest_Stability Re-evaluate Metabolic Stability New_Analog->Retest_Stability Retest_Stability->Data_Analysis Iterate

Caption: Workflow for Improving the Metabolic Stability of a Lead Compound.

References

challenges with RIP1 kinase inhibitor 8 in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RIP1 Kinase Inhibitor 8 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of programmed necrosis (necroptosis) and inflammation.[1][2] The inhibitor is designed to bind to the kinase domain of RIPK1, preventing its autophosphorylation and the subsequent recruitment and activation of downstream signaling molecules like RIPK3 and MLKL, which are essential for the execution of necroptosis.[1] By inhibiting RIPK1 kinase activity, the compound aims to block inflammatory cell death and reduce the production of pro-inflammatory cytokines.[2][3]

Q2: How should I formulate this compound for oral administration in mice, given its poor aqueous solubility?

A2: Many kinase inhibitors, including those targeting RIPK1, are poorly soluble in water, which can lead to low oral bioavailability.[4][5] A common strategy is to use a lipid-based formulation or a suspension. For preclinical studies, a suspension can be prepared using a vehicle such as 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 in sterile water. It is crucial to ensure the inhibitor is milled to a fine powder to improve its suspension properties and dissolution rate.

Q3: What is a typical dose range for this compound in a mouse model of inflammation?

A3: The optimal dose will vary depending on the specific animal model and the severity of the disease. However, based on data from similar RIPK1 inhibitors, a starting dose range for a mouse model of TNF-α-induced systemic inflammatory response syndrome (SIRS) could be between 10 mg/kg and 50 mg/kg, administered orally.[6] Dose-response studies are highly recommended to determine the most effective dose for your specific experimental conditions.

Q4: What are the expected pharmacodynamic effects of this compound in vivo?

A4: The primary pharmacodynamic effect is the inhibition of RIPK1 kinase activity in target tissues. This can be assessed by measuring the levels of phosphorylated RIPK1 (p-RIPK1) and phosphorylated MLKL (p-MLKL) in tissue lysates or peripheral blood mononuclear cells (PBMCs) stimulated ex vivo.[7][8] A successful intervention should show a significant reduction in these biomarkers. Additionally, you can measure downstream effects such as a decrease in pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum.[9]

Q5: What are the potential off-target effects or toxicities associated with this compound?

A5: While this compound is designed to be selective, off-target effects are a possibility with any small molecule inhibitor. Potential toxicities could include gastrointestinal issues or elevated liver enzymes.[3] Close monitoring of the animals' health, including body weight and general behavior, is essential. For long-term studies, histopathological analysis of major organs is recommended. Some RIPK1 inhibitors have been associated with adverse events like headache and rash in clinical studies.[10][11]

Troubleshooting Guide for In Vivo Studies

Problem Potential Cause Recommended Solution
Poor Bioavailability - Low aqueous solubility of the inhibitor.- Inefficient absorption from the GI tract.- High first-pass metabolism.- Optimize the formulation. Consider using lipid-based formulations like a self-emulsifying drug delivery system (SEDDS) or preparing a lipophilic salt of the compound.[12][13]- Reduce particle size through micronization to enhance dissolution.[14]- Co-administer with a P-glycoprotein inhibitor if efflux is suspected.
Lack of Efficacy - Insufficient dose or target engagement.- Inappropriate animal model.- Rapid metabolism and clearance of the inhibitor.- Perform a dose-escalation study to find the optimal dose.- Measure target engagement by assessing p-RIPK1 levels in tissues or blood.[7][8]- Ensure the chosen animal model has a disease pathology that is dependent on RIPK1 kinase activity.- Characterize the pharmacokinetic profile to ensure adequate exposure.
Unexpected Toxicity - Off-target effects of the inhibitor.- Formulation vehicle toxicity.- On-target toxicity due to the biological role of RIPK1.- Conduct a kinome scan to assess the selectivity of the inhibitor.- Run a vehicle-only control group to rule out toxicity from the formulation.- Perform a maximum tolerated dose (MTD) study.- Reduce the dose or the frequency of administration.
High Variability in Results - Inconsistent formulation preparation.- Variability in drug administration (e.g., gavage).- Differences in animal age, weight, or health status.- Standardize the formulation protocol, ensuring a homogenous suspension.- Ensure all personnel are proficient in the administration technique.- Use age- and weight-matched animals and randomize them into groups.

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage
  • Preparation of Vehicle: Prepare a 0.5% methylcellulose/0.2% Tween 80 solution in sterile, deionized water. Mix thoroughly until the methylcellulose is fully dissolved.

  • Weighing the Inhibitor: Accurately weigh the required amount of this compound based on the desired final concentration and the total volume needed for the study.

  • Grinding: If not already micronized, grind the inhibitor to a fine, uniform powder using a mortar and pestle.

  • Suspension: Gradually add the vehicle to the powdered inhibitor while continuously triturating to create a smooth paste. Then, add the remaining vehicle and mix thoroughly to achieve a homogenous suspension.

  • Storage: Store the formulation at 4°C and protect it from light. Ensure to re-suspend thoroughly by vortexing before each administration.

Protocol 2: TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Model in Mice
  • Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.

  • Inhibitor Administration: Orally administer this compound (e.g., 10, 30, or 50 mg/kg) or the vehicle control.

  • Induction of SIRS: 30-60 minutes after inhibitor administration, inject human TNF-α (e.g., 20 mg/kg) intraperitoneally.

  • Monitoring: Monitor the core body temperature of the mice using a rectal probe at baseline and at regular intervals (e.g., every hour for 6 hours) post-TNF-α injection.

  • Blood Collection: At the end of the monitoring period, collect blood via cardiac puncture for cytokine analysis (e.g., ELISA for TNF-α, IL-6).

  • Tissue Harvesting: Harvest tissues (e.g., liver, spleen) for analysis of p-RIPK1 and other relevant markers.

Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
  • PK Study Design: Administer a single oral dose of this compound to a cohort of mice.

  • Blood Sampling: Collect sparse blood samples from the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.

  • Plasma Preparation: Process the blood to obtain plasma and store it at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • PK Parameter Calculation: Use software like Phoenix WinNonlin to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

  • PD Analysis: In a parallel cohort of animals, collect blood or tissue samples at selected time points post-dose. Analyze these samples for target engagement biomarkers like p-RIPK1 and p-MLKL using methods such as Western blot or ELISA.[7][8]

Quantitative Data Summary

Table 1: Example Formulations for Poorly Soluble Kinase Inhibitors
Formulation Type Components Advantages
Aqueous Suspension - 0.5% Methylcellulose- 0.2% Tween 80- Sterile Water- Simple to prepare- Suitable for early-stage preclinical studies
Lipid-Based (SEDDS) - Labrafac PG (lipid)- Cremophor EL (surfactant)- Transcutol HP (co-solvent)- Enhances solubility and absorption[14]- Can overcome food effects
Lipophilic Salt - Docusate sodium- Increases lipid solubility, facilitating high drug loading in lipid formulations.[12][13]
Table 2: Representative Pharmacokinetic Parameters for an Oral RIPK1 Inhibitor in Mice

(Note: These are hypothetical values for illustrative purposes and should be determined experimentally for this compound)

Parameter Value (at 30 mg/kg oral dose) Description
Cmax 1500 ng/mLMaximum plasma concentration
Tmax 2 hoursTime to reach Cmax
AUC (0-24h) 9000 ng*h/mLArea under the plasma concentration-time curve
t1/2 4.5 hoursElimination half-life

Visualizations

RIP1_Signaling_Pathway cluster_complex_I Complex I (Pro-survival) cluster_complex_II Complex II (Cell Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIPK1_scaffold RIPK1 (Scaffold) TRADD->RIPK1_scaffold TRAF2 TRAF2/5 RIPK1_scaffold->TRAF2 RIPK1_kinase RIPK1 (Kinase Active) RIPK1_scaffold->RIPK1_kinase Deubiquitination cIAP cIAP1/2 TRAF2->cIAP LUBAC LUBAC cIAP->LUBAC IKK IKK Complex LUBAC->IKK NFkB NF-κB Activation IKK->NFkB FADD FADD RIPK1_kinase->FADD RIPK3 RIPK3 RIPK1_kinase->RIPK3 Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Inhibitor8 RIP1 Kinase Inhibitor 8 Inhibitor8->RIPK1_kinase TNFa TNF-α TNFa->TNFR1

Caption: RIPK1 Signaling Pathway and Point of Intervention.

In_Vivo_Efficacy_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Formulation Prepare Inhibitor 8 Formulation Randomization Randomize Animals into Groups Formulation->Randomization Animal_Acclimatization Acclimatize Mice Animal_Acclimatization->Randomization Dosing Administer Inhibitor 8 or Vehicle (PO) Randomization->Dosing Induction Induce Disease (e.g., TNF-α IP) Dosing->Induction Monitoring Monitor Readouts (e.g., Temperature) Induction->Monitoring Sample_Collection Collect Blood & Tissues Monitoring->Sample_Collection PK_Analysis PK Analysis (LC-MS/MS) Sample_Collection->PK_Analysis PD_Analysis PD Analysis (p-RIPK1, Cytokines) Sample_Collection->PD_Analysis Data_Analysis Statistical Analysis PK_Analysis->Data_Analysis PD_Analysis->Data_Analysis

Caption: Experimental Workflow for an In Vivo Efficacy Study.

Troubleshooting_Logic Start In Vivo Experiment Shows Poor Efficacy Check_PK Is Drug Exposure (AUC, Cmax) Adequate? Start->Check_PK Check_PD Is Target (RIPK1) Inhibited in Tissue? Check_PK->Check_PD Yes Improve_Formulation Optimize Formulation (e.g., SEDDS, micronization) Check_PK->Improve_Formulation No Check_Model Is the Disease Model RIPK1-Dependent? Check_PD->Check_Model Yes Increase_Dose Increase Dose Check_PD->Increase_Dose No Revalidate_Model Re-evaluate or Change Animal Model Check_Model->Revalidate_Model No Success Efficacy Achieved Check_Model->Success Yes Improve_Formulation->Check_PK Increase_Dose->Check_PD Revalidate_Model->Start

Caption: Logical Flow for Troubleshooting Poor In Vivo Efficacy.

References

Technical Support Center: Refining Dosage of RIP1 Kinase Inhibitors for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers using RIP1 kinase inhibitors in animal models. The content addresses common questions and troubleshooting scenarios to assist in refining experimental dosages and protocols.

Note: The query specified "RIP1 kinase inhibitor 8". As this is not a universally recognized compound name, this guide will provide information based on well-characterized, potent, and selective RIP1 kinase inhibitors used in preclinical animal studies. The principles and data presented can serve as a strong starting point for working with novel or specific RIP1 kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is RIP1 kinase and why is it a therapeutic target?

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical protein that regulates inflammatory responses and cell death pathways, including necroptosis and apoptosis.[1][2] Necroptosis is a form of programmed, inflammatory cell death.[3][4] By inhibiting the kinase activity of RIPK1, it's possible to block these cell death and inflammation pathways, which has shown therapeutic potential in preclinical models of inflammatory diseases, ischemia-reperfusion injury, and neurodegeneration.[1][5][6]

Q2: How do I select a starting dose for my in vivo experiment?

Selecting a starting dose depends on the specific inhibitor's potency and pharmacokinetic (PK) properties.

  • In Vitro to In Vivo Correlation: Start by considering the inhibitor's cellular potency (IC50) in relevant assays. The in vivo exposure required is typically several-fold higher than the in vitro IC50.

  • Published Data: Refer to published studies for similar compounds. For example, inhibitors like GSK2982772 and GNE684 have been tested in mice in the range of 3-50 mg/kg.[2][7][8]

  • Pharmacokinetics: If PK data is available, aim for a dose that achieves plasma concentrations above the target IC90 for the duration of the experiment.

Q3: What is the best route of administration for RIP1 kinase inhibitors in animal models?

The route of administration depends on the compound's formulation and pharmacokinetic profile.

  • Oral (PO): Many newer, selective RIP1 kinase inhibitors are designed for oral bioavailability.[4][8] This is often preferred for chronic dosing models. For example, the furo[2,3-d]pyrimidine compound 27 showed good oral exposure in mice.[4]

  • Intraperitoneal (IP): IP injection is a common alternative if oral bioavailability is poor or for acute models.

  • Intravenous (IV): IV administration is typically used in acute models, such as the TNFα-induced lethal shock model, to achieve rapid and complete systemic exposure.[4][7]

Q4: What are the expected outcomes of effective RIP1 kinase inhibition in a disease model?

Successful inhibition of RIPK1 kinase activity in relevant animal models is expected to:

  • Reduce markers of inflammation, such as pro-inflammatory cytokines.[5][9]

  • Decrease tissue damage and cell death (necroptosis and/or apoptosis) in the affected organs.[1]

  • Ameliorate disease symptoms, such as reducing joint swelling in arthritis models or preventing weight loss in colitis models.[1][10]

  • Protect against hypothermia in TNFα-induced systemic inflammatory response models.[4][7]

Troubleshooting Guide

Q1: I am not observing any efficacy with my RIP1 kinase inhibitor. What could be the problem?

  • Insufficient Dosage/Exposure: The dose may be too low to achieve the necessary target engagement in the tissue of interest.

    • Solution: Conduct a dose-response study. If possible, perform pharmacokinetic analysis to confirm that plasma and tissue concentrations of the inhibitor are above the IC50 value. For example, for GSK2982772, oral doses of 3, 10, and 50 mg/kg were tested to establish a dose-dependent effect.[7][8]

  • Poor Compound Stability or Solubility: The inhibitor may be degrading or precipitating in the formulation.

    • Solution: Assess the stability of your dosing formulation. Ensure the vehicle is appropriate for your compound. Some studies use vehicles like 10% DMSO in medium chain triglyceride (MCT) oil.[1]

  • Model Is Not RIP1 Kinase-Dependent: The disease pathology in your specific model may not be driven by RIPK1 kinase activity.

    • Solution: Confirm the role of RIPK1 in your model by using genetic tools (e.g., Ripk1 kinase-dead knock-in mice) or by measuring downstream markers of RIPK1 activation (e.g., phosphorylation of MLKL).[1][2]

Q2: I am observing unexpected toxicity or adverse effects in my animal model. What should I do?

  • Off-Target Effects: The inhibitor may be hitting other kinases or targets, especially at higher doses.

    • Solution: Review the selectivity profile of your inhibitor. Newer generation inhibitors like GSK2982772 have been designed for high selectivity.[8] Consider testing a structurally unrelated RIPK1 inhibitor to see if the toxicity is compound-specific.

  • On-Target Toxicity: In some contexts, inhibiting RIPK1's function can be detrimental. The role of RIPK1 is complex, and its kinase activity is not always pathogenic.

    • Solution: Reduce the dose. Determine the maximum tolerated dose (MTD) in a separate cohort of healthy animals before proceeding with efficacy studies.

Q3: My in vitro and in vivo results are not correlating. Why?

  • Species Differences: Many RIPK1 inhibitors show significant differences in potency between human and murine proteins.[1]

    • Solution: Ensure your inhibitor is potent against the species you are using. For example, GNE684 was specifically developed as a potent inhibitor of murine RIPK1 for use in mouse models.[1]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: Poor absorption, rapid metabolism, or inability to reach the target tissue can lead to a lack of efficacy in vivo despite high in vitro potency.

    • Solution: Conduct PK/PD studies to understand the relationship between dose, exposure, and target engagement in vivo.

Data Presentation: Quantitative Summary of RIP1 Kinase Inhibitors

The tables below summarize data for representative RIP1 kinase inhibitors from published literature.

Table 1: Pharmacokinetics of Selected RIP1 Kinase Inhibitors in Mice

Compound Dose & Route Cmax (ng/mL) AUC (µg·h/mL) Species Reference
Furo[2,3-d]pyrimidine 27 10 mg/kg, PO 1100 14 Mouse [4]

| GSK2982772 (5) | 2 mg/kg, PO | 165 | 0.8 | Rat |[8] |

Table 2: In Vivo Efficacy of Selected RIP1 Kinase Inhibitors in Mouse Models

Compound Animal Model Dose & Route Efficacy Endpoint Outcome Reference
Furo[2,3-d]pyrimidine 27 TNFα-induced lethal shock 3, 10, 30 mg/kg, PO Protection from hypothermia Dose-proportional protection [4]
GSK2982772 (5) TNFα/zVAD-induced shock 3, 10, 50 mg/kg, PO Protection from hypothermia Significant protection at all doses [7][8]
GNE684 Collagen antibody-induced arthritis 50 mg/kg, BID, PO Reduced clinical score Significant reduction in arthritis severity [1]
GSK'547 T cell transfer colitis 10 mg/kg/day in diet Reduced disease activity index Significant suppression of inflammation [9][10]

| Necrostatin-1 (Nec-1) | Ischemic brain injury | N/A | Reduced tissue damage | Ameliorated tissue damage |[11] |

Experimental Protocols

Protocol 1: TNFα-Induced Systemic Inflammatory Response Syndrome (SIRS) Model in Mice

This model is commonly used to assess the in vivo potency of RIP1 kinase inhibitors in an acute inflammation setting.

Materials:

  • RIP1 Kinase Inhibitor

  • Vehicle (e.g., Saline, or 10% DMSO/MCT oil)

  • Recombinant mouse TNFα

  • Pan-caspase inhibitor (e.g., zVAD.fmk), optional

  • 8-10 week old mice (e.g., C57BL/6)

  • Rectal probe for temperature measurement

Procedure:

  • Acclimatize mice and record baseline body temperature.

  • Prepare the RIP1 kinase inhibitor in the appropriate vehicle.

  • Administer the inhibitor or vehicle to the mice via the desired route (e.g., oral gavage). Doses can range from 3 to 50 mg/kg.[7][8]

  • After a set pre-treatment time (e.g., 15-60 minutes), administer a lethal dose of mouse TNFα (e.g., 30 µ g/mouse ) via intravenous (IV) injection.[7][8]

  • Optional: To sensitize the model and induce a more rapid necroptotic response, co-administer a pan-caspase inhibitor like zVAD.fmk (e.g., 0.4 mg/mouse) with the TNFα.[7]

  • Monitor the body temperature of the mice at regular intervals (e.g., every 30-60 minutes) for 3-6 hours using a rectal probe.

  • The primary endpoint is the prevention of TNFα-induced hypothermia. The study is typically terminated when the vehicle control group experiences a significant temperature drop (e.g., 7°C).[7]

Visualizations

Diagram 1: Simplified RIPK1-Mediated Necroptosis Signaling Pathway

RIPK1_Pathway TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->Complex_I TNF TNFα TNF->TNFR1 RIPK1_deub Deubiquitinated RIPK1 Complex_I->RIPK1_deub Shifts upon destabilization Survival Cell Survival (NF-κB) Complex_I->Survival Complex_II Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) RIPK1_deub->Complex_II pMLKL Phosphorylated MLKL (Oligomerizes) Complex_II->pMLKL Phosphorylates Necroptosis Necroptosis (Membrane Rupture) pMLKL->Necroptosis Translocates & Forms Pores Inhibitor This compound Inhibitor->Complex_II Blocks Kinase Activity Casp8 Caspase-8 Inhibition Casp8->Complex_II Promotes formation

Caption: RIPK1 signaling pathway leading to cell survival or necroptosis.

Diagram 2: General Experimental Workflow for In Vivo Efficacy Testing

Workflow cluster_1 Phase 1 cluster_2 Phase 2 cluster_3 Phase 3 start Start dose_prep Prepare Inhibitor Formulation start->dose_prep animal_acclimate Acclimatize Animal Cohorts start->animal_acclimate phase1 Phase 1: Preparation dosing Administer Inhibitor or Vehicle dose_prep->dosing Vehicle vs. Treatment Groups animal_acclimate->dosing phase2 Phase 2: Dosing & Induction induction Induce Disease Model dosing->induction Pre-treatment monitor Monitor Clinical Signs (e.g., Temp, Weight) induction->monitor phase3 Phase 3: Monitoring & Analysis endpoint Collect Samples at Endpoint monitor->endpoint Pre-defined criteria analysis Analyze Data (Histology, Biomarkers) endpoint->analysis result Results analysis->result

Caption: Workflow for testing a RIP1 kinase inhibitor in an animal model.

References

how to overcome RIP1 kinase inhibitor 8 poor bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RIP1 Kinase Inhibitor 8, also known as dihydropyrazole 77 . This guide is designed for researchers, scientists, and drug development professionals to address common experimental challenges, with a focus on overcoming its perceived poor bioavailability.

Contrary to some initial assumptions, published literature indicates that this compound (dihydropyrazole 77) possesses a favorable pharmacokinetic profile.[1][2][3] This resource provides detailed information to clarify this point and offers troubleshooting strategies for formulation and experimental design to ensure optimal results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, referred to in the primary literature as dihydropyrazole 77 (DHP77), is a potent and highly selective inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase with an IC50 of 20 nM.[2] It belongs to the dihydropyrazole (DHP) class of compounds and is a valuable tool for studying necroptosis and inflammation. The primary citation for this compound is Harris PA, et al. J Med Chem. 2019 May 23;62(10):5096-5110.

Q2: Does this compound have poor bioavailability?

A2: The foundational research on dihydropyrazole 77 describes it as having "good pharmacokinetic profiles in multiple species."[1][2][3] This suggests that issues with efficacy in experimental models may stem from factors other than inherent poor bioavailability, such as suboptimal formulation, improper dosing, or experimental design. This guide will help you troubleshoot these aspects.

Q3: What is the solubility of this compound?

Q4: What are the known targets of this compound?

A4: The primary target of this inhibitor is RIP1 kinase. It is reported to be a highly selective inhibitor.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected efficacy in in vivo models.

This is often attributed to poor bioavailability, but as the literature suggests a favorable pharmacokinetic profile for this compound, other factors should be investigated.

Possible Cause 1: Suboptimal Formulation

Many kinase inhibitors have low aqueous solubility, which can limit their absorption when not formulated correctly for oral or parenteral administration.

Solutions:

  • Vehicle Selection: For in vivo studies, a suitable vehicle is crucial. A common starting point for poorly water-soluble compounds is a formulation containing a mixture of solvents and surfactants. A widely used vehicle for such compounds is a mix of:

    • 10% DMSO: To initially dissolve the inhibitor.

    • 40% PEG300 (Polyethylene glycol 300): A common co-solvent that improves solubility.

    • 50% Saline or Water: To make the final solution injectable.

    • A small percentage of a surfactant like Tween 80 (e.g., 1-5%): Can be added to improve solubility and stability in the final formulation.

  • Particle Size Reduction (Micronization): If you are preparing a suspension, reducing the particle size of the solid inhibitor can increase its surface area and improve its dissolution rate and subsequent absorption.

  • Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can significantly enhance the absorption of lipophilic drugs by improving their solubilization in the gastrointestinal tract.

Possible Cause 2: Inadequate Dosing Regimen

The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration of the inhibitor at the target site.

Solutions:

  • Dose-Response Studies: Conduct a pilot study with a range of doses to determine the optimal concentration for your experimental model.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, perform PK studies to determine the inhibitor's concentration in plasma and target tissues over time. This data can inform a more effective dosing schedule.

Issue 2: Difficulty in preparing a stable and homogenous solution for administration.

Possible Cause: Low Aqueous Solubility

As mentioned, like many kinase inhibitors, dihydropyrazole 77's low aqueous solubility can make it challenging to prepare aqueous-based formulations.

Solutions:

  • Use of Co-solvents: Employing a multi-component solvent system as described above (DMSO, PEG300) is a standard approach.

  • pH Adjustment: For some compounds, adjusting the pH of the vehicle can improve solubility. However, the effect of pH on the solubility and stability of dihydropyrazole 77 is not publicly documented and would require experimental determination.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.

Data Summary

While specific quantitative pharmacokinetic data for this compound (dihydropyrazole 77) from the primary literature is not publicly accessible, the following table summarizes its known properties.

PropertyValueSource
Compound Name This compound (dihydropyrazole 77)Harris PA, et al. 2019
Molecular Formula C18H19F2N5O2[2]
Molecular Weight 375.37 g/mol [2]
IC50 (RIP1 Kinase) 20 nM[2]
Solubility 10 mM in DMSO[2]
Pharmacokinetic Profile Reported as "good" in multiple species[1][2][3]

Experimental Protocols

Protocol 1: General Formulation for In Vivo (Rodent) Oral Gavage

This protocol provides a starting point for formulating this compound for oral administration in mice or rats.

Materials:

  • This compound (dihydropyrazole 77)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80

  • Sterile saline (0.9% NaCl) or sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Initial Dissolution: Weigh the required amount of this compound and dissolve it in the minimal amount of DMSO required to achieve complete dissolution (not to exceed 10% of the final volume). For example, for a final volume of 1 ml, use up to 100 µl of DMSO.

  • Addition of Co-solvent: Add PEG300 to the DMSO solution. A common ratio is 4 parts PEG300 to 1 part DMSO. Mix thoroughly by vortexing.

  • Addition of Surfactant: Add Tween 80 to the solution to a final concentration of 1-5%. Vortex until the solution is clear.

  • Final Dilution: Slowly add sterile saline or water to reach the final desired volume while vortexing to ensure the inhibitor remains in solution.

  • Final Check: The final formulation should be a clear solution. If precipitation occurs, gentle warming or brief sonication may help. If the compound precipitates out, the formulation may need to be adjusted (e.g., by increasing the ratio of organic solvents to aqueous solution).

  • Administration: Administer the freshly prepared formulation to the animals via oral gavage at the desired dose.

Note: Always prepare the formulation fresh on the day of the experiment. The stability of the inhibitor in this formulation over time should be determined if it needs to be stored.

Visualizations

To aid in understanding the experimental workflow and the underlying biological pathway, the following diagrams are provided.

G cluster_formulation Formulation Workflow A Weigh this compound B Dissolve in DMSO A->B C Add PEG300 & Vortex B->C D Add Tween 80 & Vortex C->D E Add Saline/Water & Vortex D->E F Administer to Animal E->F G cluster_pathway Simplified Necroptosis Pathway TNF TNFα TNFR1 TNFR1 TNF->TNFR1 binds RIP1 RIP1 Kinase TNFR1->RIP1 recruits & activates RIP3 RIP3 Kinase RIP1->RIP3 phosphorylates MLKL MLKL RIP3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis executes Inhibitor This compound Inhibitor->RIP1 inhibits

References

minimizing cytotoxicity of RIP1 kinase inhibitor 8 in primary cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using RIP1 Kinase Inhibitor 8 in primary cells. The information is designed to help minimize cytotoxicity and ensure successful experimental outcomes.

I. FAQs: Understanding this compound & Cytotoxicity

Q1: What is this compound, and are there different compounds with this name?

A1: "this compound" can refer to at least two distinct compounds. It is crucial to identify the specific inhibitor you are using to understand its properties.

Compound NameChemical ClassMolecular FormulaPotency (IC50)
RIPK1-IN-8 (Example 16) AminoimidazopyridineC26H24F2N6O34 nM
This compound (Compound 77) Dihydropyrazole (DHP)C18H19F2N5O220 nM

Q2: Why am I observing high levels of cell death in my primary cells treated with this compound?

A2: High cytotoxicity in primary cells treated with this compound can stem from several factors:

  • Off-Target Effects: The inhibitor may be affecting other kinases or cellular processes, leading to toxicity.

  • High Inhibitor Concentration: The concentration used may be too high for the specific primary cell type, leading to non-specific cell death.

  • Vehicle Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to primary cells, especially at higher concentrations.

  • On-Target Apoptosis: In certain cellular contexts, inhibiting RIPK1's pro-survival function can lead to apoptosis.

  • Primary Cell Sensitivity: Primary cells are generally more sensitive to chemical treatments than immortalized cell lines.

Q3: How can I distinguish between on-target inhibition of necroptosis and off-target cytotoxicity?

A3: Distinguishing between these two effects is critical for data interpretation. Here's a summary of methods:

AssayPurposeExpected Result with On-Target Necroptosis InhibitionExpected Result with Off-Target Cytotoxicity
Necroptosis Markers (pRIPK1, pMLKL) Detect activation of the necroptosis pathway.Decreased levels of pRIPK1 and pMLKL upon stimulation.May or may not affect these markers, depending on the off-target mechanism.
Caspase-3/7 Activity Assay Detect apoptosis.No significant increase in caspase activity.May show increased caspase activity if the off-target effect induces apoptosis.
Cell Viability Assays (e.g., MTT, Calcein-AM) Measure overall cell health.Increased cell viability in the presence of a necroptotic stimulus.Decreased cell viability even in the absence of a necroptotic stimulus.
Dose-Response Curve Determine the optimal concentration.A clear window between the concentration that inhibits necroptosis and the concentration that causes cytotoxicity.Overlapping or narrow window between efficacy and toxicity.

II. Troubleshooting Guide

This guide addresses common issues encountered when using this compound in primary cells.

Problem Possible Cause Recommended Solution
High background cell death in all wells, including vehicle control. 1. Primary cells are stressed. 2. Suboptimal cell culture conditions. 3. High concentration of vehicle (e.g., DMSO).1. Handle primary cells gently, especially during thawing and passaging. Ensure optimal seeding density. 2. Use the recommended medium and supplements for your specific primary cell type. 3. Perform a vehicle toxicity curve to determine the maximum non-toxic concentration of the solvent. Keep the final vehicle concentration consistent across all wells and as low as possible (ideally ≤ 0.1%).
Inhibitor is not preventing necroptosis. 1. Inhibitor concentration is too low. 2. Inhibitor has degraded. 3. The cell death mechanism is not necroptosis.1. Perform a dose-response experiment to determine the optimal concentration for necroptosis inhibition in your primary cell type. 2. Prepare fresh stock solutions of the inhibitor. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. 3. Confirm that your stimulus induces necroptosis by checking for markers like pRIPK1 and pMLKL. Consider the possibility of apoptosis by performing a caspase-3/7 activity assay.
Inhibitor causes significant cell death at concentrations required to inhibit necroptosis. 1. The therapeutic window for the inhibitor is narrow in your cell type. 2. The inhibitor has significant off-target effects.1. Carefully optimize the inhibitor concentration to find a balance between efficacy and toxicity. 2. Consider using a more specific RIPK1 inhibitor if available. 3. Reduce the incubation time with the inhibitor to the minimum required for necroptosis inhibition.
Inconsistent results between experiments. 1. Variation in primary cell passages. 2. Inconsistent inhibitor preparation. 3. Variation in cell seeding density.1. Use primary cells from the same donor and within a narrow passage range for all experiments. 2. Prepare a large batch of inhibitor stock solution and use aliquots for subsequent experiments. 3. Ensure consistent cell seeding density across all wells and experiments.

III. Experimental Protocols

Protocol 1: Determining Optimal Inhibitor Concentration and Cytotoxicity

This protocol helps establish the ideal concentration of this compound that effectively inhibits necroptosis without causing significant cytotoxicity.

Workflow for Optimizing Inhibitor Concentration

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis prep1 Prepare serial dilutions of this compound prep2 Seed primary cells in a 96-well plate treat1 Treat cells with a range of inhibitor concentrations prep2->treat1 treat2 Include vehicle-only controls treat3 Induce necroptosis in a subset of wells analysis1 Perform cell viability assay (e.g., MTT, Calcein-AM) treat3->analysis1 analysis2 Determine IC50 for cytotoxicity and EC50 for necroptosis inhibition analysis1->analysis2

Caption: Workflow for optimizing inhibitor concentration.

Methodology:

  • Cell Seeding: Plate primary cells in a 96-well plate at the recommended density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a 2x stock of serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a 2x stock of the vehicle control at the highest concentration used for the inhibitor.

  • Treatment:

    • Cytotoxicity: Add the 2x inhibitor and vehicle dilutions to the cells.

    • Necroptosis Inhibition: Pre-treat a parallel set of wells with the inhibitor dilutions for 1-2 hours, then add the necroptotic stimulus (e.g., TNF-α + z-VAD-FMK).

  • Incubation: Incubate the plates for a duration relevant to your experimental endpoint (e.g., 24-48 hours).

  • Cell Viability Assay: Perform a cell viability assay such as MTT or Calcein-AM staining according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves for both cytotoxicity and necroptosis inhibition to determine the IC50 (for cytotoxicity) and EC50 (for efficacy).

Protocol 2: Western Blot for Necroptosis Markers (pRIPK1 and pMLKL)

This protocol is used to confirm the on-target effect of this compound by assessing the phosphorylation status of key necroptosis signaling proteins.

Workflow for Western Blot Analysis

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunoblotting prep1 Treat cells with inhibitor and/or necroptotic stimulus prep2 Lyse cells and collect protein prep1->prep2 prep3 Determine protein concentration prep2->prep3 et1 Separate proteins by SDS-PAGE prep3->et1 et2 Transfer proteins to a PVDF membrane et1->et2 ib1 Block membrane et2->ib1 ib2 Incubate with primary antibodies (anti-pRIPK1, anti-pMLKL) ib1->ib2 ib3 Incubate with HRP-conjugated secondary antibody ib2->ib3 ib4 Detect signal using chemiluminescence ib3->ib4

Caption: Workflow for Western Blot analysis.

Methodology:

  • Cell Treatment: Culture primary cells and treat with this compound, a necroptotic stimulus, or a combination of both. Include untreated and vehicle controls.

  • Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pRIPK1 (Ser166) and pMLKL (Ser358) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 3: Caspase-3/7 Activity Assay

This assay helps to determine if the observed cytotoxicity is due to apoptosis.

Methodology:

  • Cell Treatment: Seed primary cells in a 96-well plate and treat with this compound at various concentrations. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Assay Reagent Preparation: Prepare the caspase-3/7 substrate solution according to the manufacturer's instructions.

  • Lysis and Substrate Addition: Lyse the cells and add the caspase-3/7 substrate to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

  • Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis: Compare the caspase activity in inhibitor-treated cells to the controls. A significant increase in activity suggests an apoptotic mechanism of cell death.

IV. Signaling Pathway Diagrams

RIPK1-Mediated Necroptosis and Apoptosis Signaling

Caption: RIPK1 signaling pathways leading to survival, apoptosis, or necroptosis.

addressing inconsistencies in RIP1 kinase inhibitor 8 results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experimental results obtained using RIP1 Kinase Inhibitor 8. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: It is important to clarify which "this compound" is being used, as literature refers to at least two different compounds by this designation:

  • 1-aminoisoquinoline 8 : A type II kinase inhibitor that binds to the DLG-out inactive conformation of RIPK1.[1]

  • dihydropyrazole (DHP) 8 (also known as Compound 77) : A potent and highly selective RIP1 kinase inhibitor with an IC50 of 20 nM that prevents necrotic cell death.[2]

Please verify the chemical structure of your compound against the supplier's information to ensure you are referencing the correct data. This guide will provide general troubleshooting advice applicable to potent, selective RIPK1 inhibitors, with specific data points for known compounds.

Q2: What is the mechanism of action for RIP1 kinase inhibitors?

A2: RIP1 kinase inhibitors block the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of programmed cell death pathways, particularly necroptosis, and also plays a role in apoptosis and inflammation.[3][4] By inhibiting the autophosphorylation of RIPK1, these compounds prevent the recruitment and phosphorylation of downstream targets like RIPK3 and MLKL, thereby blocking the formation of the "necrosome" complex that executes necroptosis.[3]

Q3: Why is my observed cellular potency (EC50) for this compound significantly weaker than the reported biochemical potency (IC50)?

A3: A discrepancy between biochemical and cellular potency is a common observation for RIP1 kinase inhibitors. This can be due to several factors:

  • Cellular permeability : The compound may have poor penetration across the cell membrane.

  • Efflux pumps : The inhibitor might be actively transported out of the cell by efflux pumps.

  • Protein binding : Binding to intracellular proteins or plasma proteins in the culture medium can reduce the effective concentration of the inhibitor at its target.

  • Metabolic instability : The compound may be rapidly metabolized by the cells into an inactive form.[3] It has been noted that for some series of RIP1 kinase inhibitors, the cellular potency can be 10-50 times weaker than the biochemical potency.[1]

Q4: Can this compound affect signaling pathways other than necroptosis?

A4: Yes. While potent inhibitors are designed for selectivity, RIPK1 itself is involved in multiple pathways. Depending on the cellular context, inhibiting RIPK1 kinase activity can also impact:

  • Apoptosis : Under certain conditions, such as the absence of cellular inhibitors of apoptosis proteins (cIAPs), RIPK1 kinase activity is required for TNF-induced apoptosis.[5]

  • Inflammation : RIPK1 kinase activity can drive the production of pro-inflammatory cytokines.[6][7] Therefore, its inhibition can have anti-inflammatory effects.

  • NF-κB Signaling : The scaffolding function of RIPK1, which is independent of its kinase activity, is crucial for NF-κB activation.[4][8] Highly specific kinase inhibitors are not expected to disrupt this scaffolding function.

Troubleshooting Guide

Issue 1: High Variability in Necroptosis Inhibition Assays
Potential Cause Troubleshooting Steps
Cell Health and Density Ensure cells are healthy, within a low passage number, and plated at a consistent density for each experiment. Stressed or overly confluent cells can respond differently to stimuli.
Inconsistent Reagent Activity Use fresh, validated lots of TNF-α, Smac mimetics (e.g., BV6), and pan-caspase inhibitors (e.g., z-VAD-FMK). The activity of these reagents can degrade with improper storage or multiple freeze-thaw cycles.
Timing of Inhibitor Addition Pre-incubate cells with this compound for a consistent period (e.g., 1-2 hours) before adding the necroptosis-inducing stimuli. This allows for sufficient time for the inhibitor to enter the cells and engage the target.
Assay Endpoint Measurement Use a reliable method to quantify cell death, such as CellTiter-Glo®, propidium iodide staining followed by flow cytometry, or lactate dehydrogenase (LDH) release assays. Ensure measurements are taken within the linear range of the assay.
Issue 2: Lack of In Vivo Efficacy Despite Potent In Vitro Activity
Potential Cause Troubleshooting Steps
Poor Pharmacokinetics (PK) The compound may have low oral bioavailability, rapid clearance, or a short half-life.[3] Review available PK data for your specific inhibitor or conduct a PK study. Dihydropyrazole 8 is reported to have a favorable pharmacokinetic profile in multiple species.[2]
Metabolic Instability The inhibitor may be rapidly metabolized in vivo. Consider co-administration with a metabolic inhibitor if the metabolic pathway is known, or select an inhibitor with reported metabolic stability.[3]
Off-Target Effects In vivo, off-target effects can lead to unexpected toxicities or a lack of efficacy. Ensure the inhibitor has been profiled for kinase selectivity. Some older RIPK1 inhibitors like Necrostatin-1 have known off-targets such as IDO.[9]
Animal Model Selection The role of RIPK1-mediated necroptosis can vary significantly between different disease models and species.[3] Ensure that the chosen animal model has a well-documented dependency on RIPK1 kinase activity for the pathology being studied.
Issue 3: Conflicting Results Between Different RIPK1 Inhibitors
Potential Cause Troubleshooting Steps
Different Binding Modes Inhibitors can be Type I, II, or III, binding to different conformations of the kinase. This can lead to variations in their effectiveness under different cellular conditions. For example, 1-aminoisoquinoline 8 is a Type II inhibitor.[1]
Varying Selectivity Profiles Different inhibitors will have different off-target kinase profiles. A less selective inhibitor may produce effects through inhibition of other kinases. Compare the selectivity data for the inhibitors being used.
Differences in Physicochemical Properties Variations in solubility, permeability, and metabolic stability can lead to different effective concentrations at the target site, resulting in inconsistent outcomes.[3]

Quantitative Data Summary

Table 1: Potency of Selected RIP1 Kinase Inhibitors

CompoundTypeTargetIC50 / EC50Reference
Dihydropyrazole 8 (Compound 77) Not SpecifiedRIP1 Kinase20 nM (IC50)[2]
1-aminoisoquinoline 8 Type IIRIP1 KinaseNot Specified[1]
GSK2982772 ATP CompetitiveHuman RIP116 nM (IC50)[10]
GSK3145095 Not SpecifiedRIP1 Kinase6.3 nM (IC50)[10]
RIPA-56 Not SpecifiedRIP113 nM (IC50)[10]
Necrostatin-1 (Nec-1) AllostericRIP1490 nM (EC50) in 293T cells[10]
Necrostatin-1s (Nec-1s) AllostericRIPK1>1000-fold selective over 485 other kinases[10]

Experimental Protocols

Protocol 1: In Vitro RIPK1 Kinase Assay (Biochemical)

This protocol is a generalized method based on common practices for measuring direct inhibition of RIPK1 kinase activity.

  • Reagents and Materials :

    • Recombinant human RIPK1 kinase domain.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • ATP.

    • Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide).

    • This compound (in DMSO).

    • ADP-Glo™ Kinase Assay kit or similar.

    • 384-well plates.

  • Procedure :

    • Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.

    • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the RIPK1 enzyme and substrate in kinase buffer.

    • Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular Necroptosis Assay (Human Monocytic U937 cells)

This protocol is adapted from methodologies used to assess the cellular efficacy of RIPK1 inhibitors.[6]

  • Reagents and Materials :

    • U937 cells.

    • RPMI-1640 medium + 10% FBS.

    • Human TNF-α.

    • Smac mimetic (e.g., BV6) or a pan-caspase inhibitor (e.g., QVD-OPh or z-VAD-FMK).

    • This compound (in DMSO).

    • 96-well cell culture plates.

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure :

    • Seed U937 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Treat the cells with the diluted inhibitor or DMSO (vehicle control) and pre-incubate for 1-2 hours.

    • Induce necroptosis by adding a combination of human TNF-α (e.g., 10 ng/mL) and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK).

    • Incubate for 24 hours at 37°C, 5% CO2.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Calculate the percent protection against necroptosis for each inhibitor concentration and determine the EC50 value.

Visualizations

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I cluster_cytosol Cytosol cluster_complex_IIa Complex IIa (Apoptosome) cluster_complex_IIb Complex IIb (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRADD->cIAP RIPK1_I RIPK1 TRADD->RIPK1_I RIPK1_a RIPK1 RIPK1_I->RIPK1_a Deubiquitination RIPK1_b RIPK1 RIPK1_I->RIPK1_b Deubiquitination & Caspase-8 inhibition NFkB NF-κB Activation RIPK1_I->NFkB Scaffold Function FADD_a FADD Casp8_a Caspase-8 FADD_a->Casp8_a Apoptosis Apoptosis Casp8_a->Apoptosis RIPK1_a->Casp8_a RIPK3 RIPK3 RIPK1_b->RIPK3 p MLKL MLKL RIPK3->MLKL p Necroptosis Necroptosis MLKL->Necroptosis Inhibitor RIP1 Kinase Inhibitor 8 Inhibitor->RIPK1_a Inhibits Kinase Activity Inhibitor->RIPK1_b Inhibits Kinase Activity TNF TNF-α TNF->TNFR1

Caption: TNF-α signaling pathways leading to cell survival, apoptosis, or necroptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed Cells (e.g., U937) pre_incubate Pre-incubate with Inhibitor 8 (1-2h) start->pre_incubate prep_inhibitor Prepare Serial Dilution of Inhibitor 8 prep_inhibitor->pre_incubate induce Induce Necroptosis (TNF-α + z-VAD) pre_incubate->induce incubate_24h Incubate 24h induce->incubate_24h measure_viability Measure Cell Viability (e.g., CellTiter-Glo) incubate_24h->measure_viability end Calculate EC50 measure_viability->end

Caption: Workflow for testing inhibitor efficacy in a cellular necroptosis assay.

References

identifying and mitigating RIP1 kinase inhibitor 8 off-target kinase activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with RIP1 kinase inhibitors. While the user inquired about "RIP1 kinase inhibitor 8," a specific compound with an IC50 of 4-20 nM[1][2], this guide will use the well-characterized clinical candidate GSK2982772 as a primary example due to the extensive availability of public data regarding its selectivity and activity. The principles and methods described herein are broadly applicable to other inhibitors of RIP1 kinase.

Frequently Asked Questions (FAQs)

Q1: My RIP1 kinase inhibitor is causing unexpected levels of cell death in my experiments. What could be the cause?

A1: Unexpected cell death could be due to several factors. While RIP1 inhibition is generally intended to block necroptosis, off-target effects on other kinases that regulate cell survival pathways could be a cause. It is also possible that in certain cellular contexts, blocking the kinase activity of RIP1 can shift the signaling pathway towards apoptosis.[3] We recommend performing a comprehensive kinase profile of your inhibitor to identify potential off-target interactions.

Q2: I am not observing the expected therapeutic effect of the RIP1 inhibitor in my cellular model. Why might this be?

A2: Lack of efficacy can stem from several issues. Firstly, ensure that the RIP1 kinase pathway is indeed active and a key driver in your specific experimental model. Secondly, the inhibitor may have poor cell permeability or be subject to efflux by transporters, resulting in a low intracellular concentration.[4] A target engagement assay, such as a NanoBRET assay, can confirm if the inhibitor is binding to RIP1 within the intact cells.[5][6][7][8][9]

Q3: I am seeing variable results with my RIP1 inhibitor between different cell lines. What is the reason for this inconsistency?

A3: Cellular context is critical. The expression levels of RIP1 and other signaling proteins, as well as the activation state of compensatory pathways, can vary significantly between different cell lines. This can alter the cellular response to RIP1 inhibition. We recommend characterizing the key signaling pathways in your cell lines of interest to better understand the observed differences.

Q4: How can I be sure that the observed phenotype is a direct result of RIP1 inhibition and not an off-target effect?

A4: This is a crucial question in kinase inhibitor research. The most rigorous approach is to use multiple, structurally distinct inhibitors of RIP1 and see if they produce the same phenotype. Additionally, genetic approaches such as siRNA or CRISPR-mediated knockdown of RIP1 should recapitulate the effects of the inhibitor. Comparing your results with a well-characterized, highly selective inhibitor like GSK2982772 can also provide a valuable benchmark.[10]

Troubleshooting Guides

Problem: Inconsistent or unexpected experimental outcomes.

This guide provides a step-by-step approach to troubleshoot common issues encountered when using RIP1 kinase inhibitors.

A Start: Unexpected Experimental Outcome (e.g., toxicity, no effect) B Is the inhibitor's on-target potency confirmed in your assay system? A->B C Perform in vitro kinase assay with purified RIP1 to determine IC50. B->C No D Is the inhibitor engaging RIP1 in live cells? B->D Yes C->B F Suspect off-target activity. D->F No L Re-evaluate the hypothesis that RIP1 inhibition will produce the expected phenotype in your model system. D->L Yes E Conduct a target engagement assay (e.g., NanoBRET). G Perform broad kinase selectivity profiling (e.g., kinome scan). F->G H Are there known off-targets at the concentration you are using? G->H I Lower inhibitor concentration to a range where it is selective for RIP1. H->I Yes J Use a structurally different RIP1 inhibitor as a control. H->J No K Use a genetic approach (siRNA/CRISPR) to validate the on-target phenotype. I->K J->K K->L

Caption: Troubleshooting Decision Tree for RIP1 Inhibitor Experiments.

Data Presentation

Table 1: On-Target Potency of GSK2982772
TargetAssay TypeIC50 (nM)Reference
Human RIP1Fluorescence Polarization16[11]
Monkey RIP1Fluorescence Polarization20[11]
Mouse RIP1Fluorescence Polarization2,500[12]
Rat RIP1Fluorescence Polarization2,000[12]
Human RIP1 (in insect cells)ADP-Glo Luminescence1[4]
Human U937 cells (necroptosis)CellTiter-Glo6.3[4]
Mouse L929 cells (necroptosis)CellTiter-Glo1,300[4]
Table 2: Selectivity Profile of GSK2982772
Kinase Panel SizeInhibitor ConcentrationOff-Target InhibitionSelectivity FoldReference
>339 kinases10 µMNo significant inhibition of ERK5>1,000[11][12]
318 kinases (P33 radiolabeled)10 µMNo inhibition other than RIP1>1,500 (based on 6.3 nM IC50)[10][13]
456 kinases (KINOMEscan)10 µMNo inhibition other than RIP1>1,500 (based on 6.3 nM IC50)[10][13]

Note: The high selectivity of GSK2982772 makes it an excellent tool compound for studying the specific effects of RIP1 inhibition.

Experimental Protocols & Visualizations

RIP1 Signaling Pathway in Necroptosis

Upon stimulation by ligands such as TNFα, RIP1 kinase is recruited to the receptor complex.[14] In the absence of caspase-8 activity, RIP1 undergoes autophosphorylation and recruits RIPK3, leading to the formation of the necrosome.[14] This complex then phosphorylates MLKL, which oligomerizes and translocates to the plasma membrane, causing membrane rupture and necroptotic cell death.[14]

cluster_receptor Plasma Membrane cluster_cytosol Cytosol TNFR TNFR RIP1 RIP1 TNFR->RIP1 Recruitment RIP3 RIPK3 RIP1->RIP3 Phosphorylation & Recruitment Necrosome Necrosome (RIP1-RIP3-MLKL) RIP1->Necrosome MLKL MLKL RIP3->MLKL Phosphorylation RIP3->Necrosome MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis Membrane Disruption TNF TNFα TNF->TNFR Inhibitor This compound (e.g., GSK2982772) Inhibitor->RIP1 Inhibition

Caption: Simplified RIP1-mediated necroptosis signaling pathway.

Workflow for Identifying Off-Target Kinase Activity

To ensure the specificity of a RIP1 kinase inhibitor, a systematic workflow should be employed. This involves confirming on-target activity, assessing cellular engagement, and profiling against a broad range of kinases.

cluster_B Biochemical Validation cluster_C Cellular Validation cluster_D Off-Target Identification cluster_E Functional Validation A Start: Synthesize/Obtain RIP1 Inhibitor B Step 1: In Vitro Biochemical Assay A->B C Step 2: Cellular Target Engagement B->C D Step 3: Kinome-wide Selectivity Screen C->D E Step 4: Cellular Phenotypic Assays D->E F End: Characterized Inhibitor Profile E->F B_detail Determine IC50 against purified RIP1 kinase. C_detail Confirm target binding in intact cells (e.g., NanoBRET). D_detail Screen against a large panel of kinases (e.g., >300). E_detail Validate on- and potential off-target effects in cells.

References

Technical Support Center: Improving RIP1 Kinase Inhibitor 8 Delivery in CNS Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with RIP1 kinase inhibitor 8 and other RIPK1 inhibitors in central nervous system (CNS) disease models. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of delivering these promising therapeutic agents to the brain.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in delivering RIP1 kinase inhibitors to the CNS?

A1: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents most solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. Many early-generation RIPK1 inhibitors, such as Necrostatin-1, have poor metabolic stability and low BBB permeability, limiting their efficacy in CNS models when administered systemically.[1][2] Newer generations of inhibitors are being specifically designed for improved brain penetrance.[1][3]

Q2: How can I assess the brain penetrance of my RIP1 kinase inhibitor?

A2: Several methods can be used to assess BBB penetration. A common and informative metric is the cerebrospinal fluid (CSF)-to-unbound plasma concentration ratio, which provides a good surrogate for brain penetration.[1][4][5] Direct measurement of the inhibitor's concentration in brain homogenate after systemic administration is also crucial. The in situ brain perfusion technique is a more advanced method to determine the rate of brain uptake.[3][6][7]

Q3: Are there commercially available RIP1 kinase inhibitors with good brain permeability?

A3: Yes, several brain-penetrant RIPK1 inhibitors have been developed and are in various stages of preclinical and clinical investigation. Examples include SAR443820 (DNL788) and SIR9900, which have shown good CSF-to-unbound plasma ratios in human studies.[1][4][5][8] For preclinical research, it is important to consult the manufacturer's data or relevant publications for information on the BBB permeability of a specific inhibitor.

Q4: What are the key signaling pathways regulated by RIPK1 in the CNS?

A4: RIPK1 is a critical regulator of inflammation and cell death pathways in the CNS.[3] It can initiate both apoptosis (programmed cell death) and necroptosis (a form of regulated necrosis). In many neurodegenerative diseases, dysregulation of RIPK1-mediated pathways contributes to neuronal cell death and neuroinflammation.[2] Inhibition of RIPK1 kinase activity is being explored as a therapeutic strategy to mitigate these detrimental effects.

Q5: What are some common off-target effects or toxicities associated with RIP1 kinase inhibitors?

A5: While many newer RIPK1 inhibitors are highly selective, off-target effects can still occur and are often compound-specific. Some reported adverse events in clinical studies with RIPK1 inhibitors include headache, dizziness, and gastrointestinal issues.[1][4] In some cases, elevated liver enzymes have been observed.[1] It is crucial to carefully evaluate the safety profile of any inhibitor in your specific experimental model.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vivo experiments with RIP1 kinase inhibitors in CNS disease models.

Problem Possible Cause(s) Suggested Solution(s)
Lack of efficacy in a CNS disease model despite systemic administration. 1. Poor brain penetrance of the inhibitor. 2. Inadequate dosing or dosing frequency. 3. Rapid metabolism and clearance of the inhibitor. 4. The chosen animal model is not dependent on RIPK1 kinase activity. 1. Confirm BBB penetration: Measure the inhibitor concentration in the brain and/or CSF. Consider using an inhibitor with known good brain penetrance.[1][5]2. Optimize the dose: Conduct a dose-response study. Ensure that the dosing regimen achieves and maintains a therapeutic concentration in the brain for a sufficient duration.3. Assess pharmacokinetics: Determine the half-life of the inhibitor in your animal model. Adjust the dosing frequency accordingly.4. Validate the model: Confirm the involvement of RIPK1 kinase activity in the pathology of your specific CNS disease model through genetic or other pharmacological approaches.
High variability in experimental results between animals. 1. Inconsistent oral gavage administration. 2. Variability in drug absorption. 3. Individual differences in animal metabolism. 4. Incorrect formulation of the inhibitor. 1. Ensure proper gavage technique: All personnel should be properly trained in oral gavage to minimize stress and ensure accurate dosing.[9][10]2. Consider alternative administration routes: If oral absorption is highly variable, explore other routes such as intraperitoneal (IP) or intravenous (IV) injection.3. Increase sample size: A larger number of animals per group can help to account for individual variability.4. Optimize formulation: Ensure the inhibitor is fully dissolved or uniformly suspended in the vehicle. Test different vehicles for optimal solubility and stability.
Observed toxicity or adverse effects in treated animals. 1. Off-target effects of the inhibitor. 2. Vehicle-related toxicity. 3. Dose is too high. 4. Interaction with other experimental factors. 1. Use a more selective inhibitor: If available, switch to a RIPK1 inhibitor with a better-defined selectivity profile.2. Conduct a vehicle toxicity study: Administer the vehicle alone to a control group of animals to rule out any adverse effects from the formulation.3. Perform a dose-escalation study: Determine the maximum tolerated dose (MTD) in your animal model.4. Review all experimental procedures: Ensure that other aspects of the experiment (e.g., surgery, other treatments) are not contributing to the observed toxicity.
Difficulty in detecting the inhibitor in brain tissue. 1. Low brain concentrations due to poor BBB penetration or rapid clearance. 2. Inefficient extraction of the compound from the brain homogenate. 3. Insufficient sensitivity of the analytical method. 1. Increase the dose or use a more brain-penetrant inhibitor. 2. Optimize the tissue homogenization and extraction protocol: Test different solvents and extraction methods to maximize recovery.[11][12]3. Use a highly sensitive analytical method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices.[11][13][14]

Quantitative Data

The following tables summarize key quantitative data for selected RIP1 kinase inhibitors with demonstrated or potential utility in CNS disease models.

Table 1: Pharmacokinetic Parameters of Brain-Penetrant RIPK1 Inhibitors in Humans

InhibitorRoute of AdministrationHalf-life (t½)CSF-to-Unbound Plasma RatioKey FindingsReference(s)
SAR443820 (DNL788) Oral5.7 - 8.9 hours0.8 - 1.3High brain penetrance; well-tolerated in healthy volunteers.[1][4]
SIR9900 Oral31.9 - 37.8 hours1.15Good CNS penetration; well-tolerated in healthy adults and elderly participants.[5][8]
DNL747 OralNot DisclosedDistributed into CSFDemonstrated peripheral target engagement; development for neurodegenerative diseases shifted to SAR443820.[2]

Table 2: In Vitro Potency of Selected RIPK1 Inhibitors

InhibitorAssayIC50 / EC50Cell Line / SystemReference(s)
SAR443820 (DNL788) pS166-RIPK1 InhibitionIC50: 3.16 nMHuman PBMCs[1]
Necrostatin-1s Necroptosis InhibitionEC50: ~20-50 nM (varies by cell type)Various cell lines[15]
GSK2982772 RIPK1 Kinase ActivityIC50: 1.0 nMIn vitro kinase assay[16]
PK68 Necroptosis InhibitionEC50: 14-22 nMHuman and mouse cells[17]

Experimental Protocols

Protocol 1: Oral Gavage Administration of RIP1 Kinase Inhibitor in Mice

Objective: To administer a precise dose of a RIP1 kinase inhibitor orally to mice.

Materials:

  • RIP1 kinase inhibitor

  • Appropriate vehicle (e.g., 0.5% methylcellulose, corn oil)

  • Gavage needles (stainless steel or flexible plastic, appropriate size for the mouse)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation:

    • Accurately weigh the mouse to calculate the correct volume of the inhibitor solution to administer. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[18]

    • Prepare the inhibitor solution in the chosen vehicle at the desired concentration. Ensure the inhibitor is fully dissolved or forms a homogenous suspension.

    • Draw the calculated volume of the inhibitor solution into the syringe.

  • Restraint:

    • Securely restrain the mouse by scruffing the skin on its neck and back to immobilize the head and body. The body should be held in a vertical position.[9][10]

  • Gavage:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle. Do not force the needle. If resistance is met, withdraw and re-insert.

    • Once the needle is in the esophagus, slowly depress the syringe plunger to deliver the solution.

    • After administration, gently remove the gavage needle.

  • Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[9]

Protocol 2: Assessment of Blood-Brain Barrier Permeability using the In Situ Brain Perfusion Technique

Objective: To determine the rate of uptake of a RIP1 kinase inhibitor into the brain from the circulation, independent of systemic pharmacokinetic factors.

Materials:

  • Anesthetized mouse

  • Perfusion pump

  • Perfusion buffer (e.g., modified Ringer's solution) containing the RIP1 kinase inhibitor at a known concentration

  • Surgical instruments

  • Brain harvesting tools

  • Analytical equipment for quantifying the inhibitor (e.g., LC-MS/MS)

Procedure (Simplified Overview):

  • Surgical Preparation:

    • Anesthetize the mouse according to an approved protocol.

    • Surgically expose the common carotid artery.

  • Perfusion:

    • Insert a catheter into the carotid artery and begin perfusing the brain with the perfusion buffer containing the inhibitor at a constant flow rate.[3][6][7]

    • The perfusion is typically carried out for a short duration (e.g., 1-10 minutes).

  • Brain Collection:

    • At the end of the perfusion period, decapitate the mouse and rapidly harvest the brain.

    • Rinse the brain to remove any residual surface contamination.

  • Sample Analysis:

    • Homogenize the brain tissue.

    • Extract the inhibitor from the brain homogenate.

    • Quantify the concentration of the inhibitor in the brain tissue using a validated analytical method like LC-MS/MS.[11][12]

  • Calculation:

    • The brain uptake clearance (Kin) or the permeability-surface area (PS) product can be calculated from the concentration of the inhibitor in the brain, the concentration in the perfusate, and the perfusion time.

Protocol 3: Quantification of RIP1 Kinase Inhibitor in Brain Tissue by LC-MS/MS

Objective: To accurately measure the concentration of a RIP1 kinase inhibitor in brain tissue samples.

Materials:

  • Brain tissue sample

  • Homogenizer

  • Internal standard (a stable isotope-labeled version of the inhibitor is ideal)

  • Extraction solvent (e.g., acetonitrile, methanol)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh a portion of the brain tissue.

    • Add a known amount of the internal standard.

    • Homogenize the tissue in a suitable buffer.

  • Extraction:

    • Add the extraction solvent to the brain homogenate to precipitate proteins and extract the inhibitor.

    • Vortex the mixture thoroughly.

    • Centrifuge the sample to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a clean tube and evaporate the solvent.

    • Reconstitute the residue in a mobile phase-compatible solvent.

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[11][13][14]

  • Quantification:

    • The concentration of the inhibitor is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank brain matrix.

Visualizations

RIPK1 Signaling Pathways

RIPK1_Signaling TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD recruits ComplexI Complex I TNFR1->ComplexI RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 TRADD->ComplexI RIPK1->ComplexI FADD FADD RIPK1->FADD forms complex with ComplexIIa Complex IIa (Apoptosome) RIPK1->ComplexIIa RIPK3 RIPK3 RIPK1->RIPK3 activates ComplexIIb Complex IIb (Necrosome) RIPK1->ComplexIIb cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 TRAF2->ComplexI cIAP1_2->ComplexI LUBAC LUBAC LUBAC->ComplexI NFkB NF-κB Activation (Survival & Inflammation) ComplexI->NFkB leads to Caspase8 Caspase-8 FADD->Caspase8 FADD->ComplexIIa Caspase8->ComplexIIa Apoptosis Apoptosis ComplexIIa->Apoptosis triggers MLKL MLKL RIPK3->MLKL phosphorylates RIPK3->ComplexIIb MLKL->ComplexIIb Necroptosis Necroptosis ComplexIIb->Necroptosis triggers Inhibitor RIP1 Kinase Inhibitor 8 Inhibitor->RIPK1 inhibits kinase activity

Caption: RIPK1 Signaling Pathways in Cell Survival and Death.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start animal_model Induce CNS Disease Model start->animal_model randomization Randomize Animals into Treatment Groups animal_model->randomization treatment Administer RIP1 Kinase Inhibitor 8 or Vehicle randomization->treatment monitoring Monitor Animal Behavior and Clinical Signs treatment->monitoring pk_pd Collect Blood/CSF/Brain for PK/PD Analysis monitoring->pk_pd histology Histological and Immunohistochemical Analysis monitoring->histology data_analysis Data Analysis and Interpretation pk_pd->data_analysis histology->data_analysis end End data_analysis->end

Caption: Workflow for an In Vivo Efficacy Study of a RIPK1 Inhibitor.

References

stability of RIP1 kinase inhibitor 8 in DMSO and cell media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RIP1 Kinase Inhibitor 8 (also known as Compound 77).

Frequently Asked Questions (FAQs)

Q1: What is this compound (Compound 77)?

A1: this compound is a potent and highly selective dihydropyrazole (DHP) inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase, with an IC50 of 20 nM. It is a valuable tool for studying the role of RIP1 kinase in cellular signaling pathways, particularly in the context of necroptosis and inflammation.

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). A stock solution of up to 10 mM in DMSO can be prepared.[1]

Q3: How should I store the DMSO stock solution of this compound?

A3: For optimal stability, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. While many compounds in DMSO are stable for extended periods under these conditions, it is best practice to use freshly prepared solutions for critical experiments.

Q4: What is the stability of this compound in cell culture media?

A4: Currently, there is no publicly available quantitative data on the stability of this compound in various cell culture media. It is recommended to perform a stability test in your specific cell culture medium and conditions before conducting long-term experiments. A general protocol for assessing stability is provided in the "Experimental Protocols" section.

Q5: What are the known off-target effects of this compound?

A5: this compound is described as a highly selective inhibitor for RIP1 kinase. However, as with any kinase inhibitor, it is advisable to perform control experiments to rule out potential off-target effects in your specific experimental system. This may include using a structurally unrelated RIP1 inhibitor or a kinase-dead mutant of RIP1.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no inhibitory effect in cell-based assays. Compound Degradation: The inhibitor may have degraded in the cell culture medium during the experiment.- Perform a stability test of the inhibitor in your specific cell culture medium (see Experimental Protocols).- Prepare fresh dilutions from a frozen DMSO stock for each experiment.- Reduce the incubation time of the inhibitor with the cells if possible.
Compound Precipitation: The final concentration of the inhibitor in the cell culture medium may exceed its solubility, leading to precipitation.- Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to maintain solubility.- Visually inspect the culture medium for any signs of precipitation after adding the inhibitor.- Determine the kinetic solubility of the inhibitor in your specific cell culture medium.
Cellular Efflux: The inhibitor may be actively transported out of the cells by efflux pumps.- Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if the inhibitory effect is restored. Note that efflux pump inhibitors can have their own cellular effects.
Incorrect Target Engagement: The inhibitor may not be reaching its intracellular target at a sufficient concentration.- Use a cellular thermal shift assay (CETSA) or a similar method to confirm target engagement in your cell line.- Increase the concentration of the inhibitor, being mindful of potential off-target effects and cytotoxicity.
High background signal or cytotoxicity observed. DMSO Toxicity: High concentrations of DMSO can be toxic to cells.- Ensure the final DMSO concentration in the cell culture medium is as low as possible (ideally ≤ 0.1%).- Include a vehicle control (medium with the same concentration of DMSO as the inhibitor-treated wells) in all experiments.
Off-Target Effects: The inhibitor may be affecting other cellular pathways at the concentration used.- Perform a dose-response curve to determine the lowest effective concentration.- Test the inhibitor in a RIP1-knockout or knockdown cell line to confirm that the observed effect is RIP1-dependent.
Variability between experiments. Inconsistent Cell Health or Density: Variations in cell passage number, confluency, or overall health can affect experimental outcomes.- Use cells within a consistent passage number range.- Seed cells at a consistent density and ensure even distribution in the culture plates.- Regularly check cell morphology and viability.
Inconsistent Compound Handling: Repeated freeze-thaw cycles of the DMSO stock solution can lead to compound degradation.- Aliquot the DMSO stock solution into single-use volumes to avoid multiple freeze-thaw cycles.

Data Presentation

Currently, specific quantitative stability data for this compound in DMSO and cell media is not available in the public domain. Researchers are encouraged to perform their own stability assessments. A template for presenting such data is provided below.

Table 1: Stability of this compound in DMSO at Different Temperatures

TemperatureTime Point% Remaining
Room Temp0h100%
24hData not available
48hData not available
4°C0h100%
1 weekData not available
1 monthData not available
-20°C0h100%
1 monthData not available
6 monthsData not available

Table 2: Stability of this compound in Cell Culture Medium (e.g., DMEM with 10% FBS) at 37°C

Time Point% Remaining
0h100%
2hData not available
6hData not available
12hData not available
24hData not available

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Calculate the volume of DMSO required to achieve a 10 mM stock solution based on the amount of inhibitor provided.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex briefly and/or sonicate in a water bath to ensure complete dissolution.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single experiments to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Method for Assessing the Stability of this compound in Cell Culture Medium

  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Incubator (37°C, 5% CO2)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

    • Acetonitrile (ACN) and water (HPLC grade)

    • Formic acid (optional, for mobile phase)

  • Procedure:

    • Prepare a working solution of this compound in the desired cell culture medium at the final experimental concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., 0.1%).

    • Immediately after preparation (T=0), take an aliquot of the working solution and store it at -80°C until analysis. This will serve as the reference sample.

    • Incubate the remaining working solution in a sterile, capped tube in a cell culture incubator at 37°C with 5% CO2.

    • At various time points (e.g., 2, 6, 12, 24, and 48 hours), collect aliquots of the incubated solution and store them at -80°C until analysis.

    • For analysis, thaw all samples (including the T=0 sample) and precipitate proteins by adding 3 volumes of cold acetonitrile.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to HPLC vials for analysis.

    • Analyze the samples by HPLC, monitoring the peak area of the parent compound at a suitable wavelength.

    • Calculate the percentage of the inhibitor remaining at each time point relative to the T=0 sample.

Visualizations

RIP1_Signaling_Pathway TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIP1 RIP1 Kinase TRADD->RIP1 TRAF2 TRAF2 TRADD->TRAF2 ComplexI Complex I TRADD->ComplexI RIP1->ComplexI ComplexIIa Complex IIa (Apoptosis) RIP1->ComplexIIa FADD FADD RIP1->FADD ComplexIIb Complex IIb (Necroptosis) RIP1->ComplexIIb RIP3 RIP3 Kinase RIP1->RIP3 cIAP12 cIAP1/2 TRAF2->cIAP12 TRAF2->ComplexI LUBAC LUBAC cIAP12->LUBAC cIAP12->ComplexI LUBAC->ComplexI NFkB NF-κB Activation (Pro-survival) ComplexI->NFkB Apoptosis Apoptosis ComplexIIa->Apoptosis FADD->ComplexIIa Casp8_a Caspase-8 FADD->Casp8_a Casp8_a->ComplexIIa Necroptosis Necroptosis ComplexIIb->Necroptosis RIP3->ComplexIIb MLKL MLKL RIP3->MLKL MLKL->ComplexIIb Inhibitor RIP1 Kinase Inhibitor 8 Inhibitor->RIP1 Inhibits

Caption: RIP1 Kinase Signaling Pathways and Point of Inhibition.

Stability_Workflow start Prepare working solution of RIP1 Inhibitor 8 in cell media t0 T=0: Collect initial aliquot (Store at -80°C) start->t0 incubate Incubate at 37°C, 5% CO2 start->incubate analysis Protein precipitation and supernatant collection t0->analysis timepoints Collect aliquots at various time points (e.g., 2, 6, 12, 24h) (Store at -80°C) incubate->timepoints timepoints->analysis hplc HPLC analysis analysis->hplc data Calculate % remaining vs. T=0 hplc->data

Caption: Experimental Workflow for Assessing Inhibitor Stability in Cell Media.

References

Technical Support Center: RIP1 Kinase Inhibitor 8 Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Cellular Thermal Shift Assay (CETSA) to study the target engagement of RIP1 kinase inhibitor 8.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound CETSA experiments in a question-and-answer format.

Q1: I am not observing a thermal shift (or a very small shift) for RIP1 upon treatment with inhibitor 8. What are the possible reasons?

A1: Several factors can lead to the absence of a discernible thermal shift. Consider the following possibilities:

  • Suboptimal Inhibitor Concentration: The concentration of inhibitor 8 may be too low to saturate the RIP1 kinase binding sites. It is recommended to perform an isothermal dose-response (ITDR) CETSA to determine the optimal concentration.[1] For initial experiments, using a concentration 5-20 times the cellular EC50 value is a good starting point, provided there are no solubility or toxicity issues.

  • Incorrect Temperature Range: The heating temperatures selected may not be appropriate for observing RIP1 denaturation. The optimal temperature for the isothermal experiment is typically near or slightly above the aggregation temperature (Tagg) of the unbound protein to maximize the assay window.[1]

  • Poor Antibody Performance: The antibody used for Western blotting may not be specific or sensitive enough to detect the soluble fraction of RIP1 accurately. It is crucial to validate the antibody's specificity, for instance, by using RIPK1 knockout cells to confirm the signal is specific to RIPK1.[2]

  • Inadequate Cell Lysis: Incomplete cell lysis can lead to variability and inaccurate quantification of soluble RIP1. Ensure the lysis buffer is appropriate and that lysis is complete. Different lysis buffers (e.g., CST, MSD Tris, or NP-40 based) can impact the signal-to-background ratio, and optimization may be necessary.[2]

  • Protein Aggregation Issues: RIP1 might be prone to aggregation even at lower temperatures, or the aggregates may not be effectively separated from the soluble fraction. Ensure proper centrifugation steps (e.g., 20,000 x g for 20 minutes) to pellet aggregates.[2]

  • Inhibitor Binding Does Not Induce a Thermal Shift: In some cases, ligand binding does not result in a significant change in the protein's thermal stability. This is a known limitation of the CETSA method.[3]

Q2: The bands on my Western blot are weak or absent. How can I improve the signal?

A2: Weak or no signal on a Western blot can be frustrating. Here are some troubleshooting steps:

  • Increase Protein Loading: Ensure you are loading a sufficient amount of total protein per lane. For whole-cell extracts, a starting point of 20-30 µg is recommended.

  • Optimize Antibody Concentrations: The concentrations of both the primary and secondary antibodies may need optimization. Titrate the primary antibody to find the optimal concentration and use a fresh dilution of the secondary antibody.

  • Check Transfer Efficiency: Verify that the protein transfer from the gel to the membrane was successful. You can use a reversible stain like Ponceau S to visualize total protein on the membrane after transfer.

  • Use a Positive Control: Include a positive control lysate from a cell line known to express high levels of RIP1 to confirm that the antibody and detection system are working correctly.

  • Enhance Detection: Use a more sensitive ECL substrate to enhance the signal. Also, ensure the membrane does not dry out at any point during the process.

Q3: I am observing high background on my Western blots, making it difficult to quantify the RIP1 bands. What can I do?

A3: High background can obscure your results. Try these solutions:

  • Optimize Blocking: Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C) or try a different blocking agent (e.g., non-fat dry milk or BSA). Adding a detergent like Tween-20 (0.05-0.1%) to the blocking and wash buffers can also help.

  • Adjust Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to increased background. Try diluting your antibodies further.

  • Increase Washing Steps: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.

  • Ensure Buffer Freshness: Use freshly prepared buffers, as contaminated or old buffers can contribute to background noise.

Q4: The EC50 value I obtained from my ITDR-CETSA is different from what I expected based on other assays. Why might this be?

A4: Discrepancies in EC50 values between CETSA and other assays (e.g., enzymatic assays) can arise due to the different principles of these methods. CETSA measures target engagement in a cellular context, which is influenced by factors like cell permeability, intracellular ATP concentration, and the presence of interacting proteins.[4] These factors are not present in a purified protein-based assay. Therefore, the EC50 from CETSA reflects the apparent cellular potency of the inhibitor.

Q5: My results are not reproducible. What are the key parameters to control for consistency?

A5: Reproducibility in CETSA experiments is critical. Pay close attention to the following:

  • Consistent Cell Culture Conditions: Ensure cells are at a consistent confluency and passage number, as protein expression levels can vary.

  • Precise Heating and Cooling: Use a thermal cycler for accurate and uniform heating of all samples. A controlled cooling step is also important as aggregation can occur during this phase.[1]

  • Uniform Cell Lysis: Ensure consistent and thorough lysis for all samples. Inconsistent lysis is a major source of variability.

  • Accurate Pipetting: Careful and accurate pipetting is essential, especially when preparing serial dilutions of the inhibitor and loading samples for Western blotting.

  • Standardized Data Analysis: Use a consistent method for quantifying band intensities and fitting curves to determine Tagg and EC50 values.

Quantitative Data Summary

The following tables summarize quantitative data for various RIP1 kinase inhibitors from CETSA experiments.

Table 1: Isothermal Dose-Response Fingerprint (ITDRF) CETSA EC50 Values for RIPK1 Inhibitors

CompoundCell LineTemperature (°C)Denaturation Time (min)EC50 (nM)95% Confidence Interval (nM)Reference
Compound 25HT-294785.02.8 - 9.1[4][5][6]
Nec-1HT-294781,100500 - 2,400[4][5][6]
Compound 22HT-294786.54.3 - 9.8[4][5][6]
GSK-compound 27HT-294781,200810 - 1,700[4][5][6]
Compound 22Mouse PBMCs478660 - 700150 - 3,000[6]

Table 2: Aggregation Temperature (Tagg) Shift for RIPK1 with Inhibitors

Compound (Concentration)Cell LineDenaturation Time (min)Apparent Tagg (°C) (DMSO)Apparent Tagg (°C) (Inhibitor)ΔTagg (°C)Reference
Compound 25 (10 µM)HT-298~45~52~7[5]
GSK-compound 27 (10 µM)HT-298~45~48~3[5]
Compound 15 (10 µM)HT-298~45~50~5[5]
Takeda compound 22 (10 µM)Jurkat3~48~51.93.9[7]

Experimental Protocols

A detailed methodology for a typical CETSA experiment followed by Western blot analysis is provided below.

Cell Treatment and Heating:

  • Harvest and resuspend cells to the desired density (e.g., 2 x 10^6 cells/mL).[4]

  • Incubate cells with the this compound or vehicle (e.g., DMSO) at the desired concentration for a specified time (e.g., 30 minutes to 1 hour) at 37°C.[2][4]

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples in a thermal cycler to a range of temperatures for a defined period (e.g., 3 or 8 minutes).[4][5]

  • Cool the samples to room temperature.[1]

Cell Lysis and Protein Quantification:

  • Lyse the cells by adding a suitable lysis buffer (e.g., NP-40 based buffer supplemented with protease inhibitors) and mixing thoroughly.[2]

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[2]

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).

Western Blotting:

  • Normalize the protein concentration of all samples.

  • Denature the samples by adding Laemmli buffer and heating at 95°C for 5-10 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature.

  • Incubate the membrane with a validated primary antibody against RIP1 overnight at 4°C.

  • Wash the membrane extensively with wash buffer (e.g., TBST).

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Visualizations

RIP1 Signaling Pathway

RIP1_Signaling_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II (Apoptosis) cluster_necrosome Necrosome (Necroptosis) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 FADD FADD TRADD->FADD RIP1_II RIP1 Kinase TRADD->RIP1_II cIAP12 cIAP1/2 TRAF2->cIAP12 RIP1 RIP1 Kinase cIAP12->RIP1 Ubiquitination LUBAC LUBAC RIP1->LUBAC IKK IKK Complex LUBAC->IKK NFkB NF-κB IKK->NFkB Activation Gene_Expression Pro-survival Genes NFkB->Gene_Expression Transcription Caspase8_II Caspase-8 FADD->Caspase8_II Apoptosis Apoptosis Caspase8_II->Apoptosis RIP1_N RIP1 Kinase RIP1_II->RIP1_N RIP3 RIP3 Kinase RIP1_N->RIP3 MLKL MLKL RIP3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis TNFa TNFα TNFa->TNFR1 Inhibitor8 RIP1 Kinase Inhibitor 8 Inhibitor8->RIP1 Inhibitor8->RIP1_II Inhibitor8->RIP1_N

Caption: Simplified RIP1 signaling pathway highlighting pro-survival, apoptotic, and necroptotic branches.

CETSA Experimental Workflow

CETSA_Workflow start Start: Cells in Culture treatment Treat with Inhibitor 8 or Vehicle (DMSO) start->treatment heating Heat Shock (Temperature Gradient) treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation (Separate Soluble/Insoluble) lysis->centrifugation supernatant Collect Supernatant (Soluble Fraction) centrifugation->supernatant sds_page SDS-PAGE supernatant->sds_page western_blot Western Blot (Anti-RIP1 Antibody) sds_page->western_blot analysis Densitometry & Data Analysis western_blot->analysis end End: Tagg Shift / EC50 analysis->end

Caption: Overview of the Cellular Thermal Shift Assay (CETSA) experimental workflow.

CETSA Troubleshooting Logic

CETSA_Troubleshooting cluster_no_shift Troubleshooting: No Thermal Shift cluster_weak_signal Troubleshooting: Weak Signal cluster_high_bg Troubleshooting: High Background start Problem Observed no_shift No/Small Thermal Shift start->no_shift weak_signal Weak/No Signal start->weak_signal high_bg High Background start->high_bg c1 Check Inhibitor Concentration (ITDR) no_shift->c1 c2 Optimize Temperature Range (Tagg) no_shift->c2 c3 Validate Antibody Specificity no_shift->c3 c4 Ensure Complete Cell Lysis no_shift->c4 s1 Increase Protein Load weak_signal->s1 s2 Optimize Antibody Titration weak_signal->s2 s3 Verify Transfer Efficiency weak_signal->s3 s4 Use Positive Control weak_signal->s4 b1 Optimize Blocking (Time/Agent) high_bg->b1 b2 Decrease Antibody Concentration high_bg->b2 b3 Increase Wash Steps high_bg->b3 b4 Use Fresh Buffers high_bg->b4 solution Solution Implemented c1->solution c2->solution c3->solution c4->solution s1->solution s2->solution s3->solution s4->solution b1->solution b2->solution b3->solution b4->solution

Caption: A decision-making diagram for troubleshooting common CETSA issues.

References

Validation & Comparative

Comparative Analysis of RIP1 Kinase Inhibitor 8: A Guide to Specificity Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, ensuring the specificity of a kinase inhibitor is a critical step in validating its potential as a therapeutic agent. This guide provides an objective comparison of RIP1 kinase inhibitor 8, with a focus on its specificity and the experimental methods used to validate it.

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a key mediator of inflammation and programmed cell death pathways, including necroptosis. Its role in various diseases has made it an attractive target for small molecule inhibitors. This compound (also known as Compound 77) is a potent and highly selective dihydropyrazole (DHP) inhibitor of RIPK1.[1][2] It has been shown to prevent necrotic cell death and possesses a favorable pharmacokinetic profile across multiple species.[1][2]

Comparative Specificity of RIP1 Kinase Inhibitors

The efficacy of a kinase inhibitor is intrinsically linked to its specificity. An ideal inhibitor will potently target the intended kinase with minimal off-target effects. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor.

Table 1: Comparative Potency of Selected RIP1 Kinase Inhibitors

InhibitorRIPK1 IC50 (nM)Key Features
This compound 20[1][2]Potent and highly selective.[1]
Necrostatin-1 (Nec-1) ~250First-in-class, but has modest potency and some off-target effects.[3]
GSK'963 4.3Highly potent and selective, over 100-fold more active than Nec-1 in cell-based assays.[3]
Ponecirastat (GSK2982772) <10A clinical candidate with high potency and exquisite kinase specificity.[4]
RIPA-56 13Effectively inhibits RIPK1 kinase activity with no inhibitory effect on RIPK3.[5]

Experimental Protocols for Validating Inhibitor Specificity

To rigorously assess the specificity of a kinase inhibitor like this compound, a multi-faceted approach employing both biochemical and cellular assays is essential.

Kinome Profiling

Objective: To determine the selectivity of an inhibitor across a broad range of kinases.

Methodology: This is a high-throughput screening method where the inhibitor is tested against a large panel of purified kinases (often over 400).[6] The activity of each kinase is measured in the presence of the inhibitor and a substrate. The results are typically expressed as the percentage of inhibition at a given concentration, allowing for the identification of potential off-target interactions. For promising inhibitors, dose-response curves are generated for any off-target kinases to determine their IC50 values.[6]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the inhibitor binds to the target protein within a cellular environment.

Methodology: This assay leverages the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[7]

  • Intact cells are treated with the inhibitor or a vehicle control.

  • The cells are then heated to various temperatures.

  • Following heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • The amount of soluble RIPK1 in the supernatant is quantified, typically by Western blot.

  • A successful target engagement will result in a shift of the melting curve to a higher temperature for the inhibitor-treated cells compared to the control.

Western Blotting for Downstream Signaling

Objective: To assess the functional impact of the inhibitor on the RIPK1 signaling pathway.

Methodology:

  • Relevant cell lines are pre-treated with various concentrations of the inhibitor or a vehicle control.

  • Necroptosis is induced by stimulating the cells with a combination of agents such as TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (z-VAD-FMK).

  • Cell lysates are collected after a specific incubation period.

  • The lysates are then analyzed by Western blot using antibodies specific for phosphorylated forms of RIPK1 and its downstream substrate, MLKL.

  • A specific inhibitor should lead to a dose-dependent decrease in the phosphorylation of both RIPK1 and MLKL.

Visualizing Key Pathways and Workflows

To better understand the context in which this compound functions and how its specificity is validated, the following diagrams illustrate the RIPK1 signaling pathway and a standard experimental workflow.

RIPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcomes Cellular Outcomes TNFR TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR->ComplexI ComplexIIa Complex IIa (FADD, Caspase-8, RIPK1) ComplexI->ComplexIIa Necrosome Necrosome (RIPK1, RIPK3, MLKL) ComplexI->Necrosome Survival Survival ComplexI->Survival Apoptosis Apoptosis ComplexIIa->Apoptosis Necroptosis Necroptosis Necrosome->Necroptosis RIPK1 RIPK1 RIPK1->Necrosome Inhibitor8 RIP1 Kinase Inhibitor 8 Inhibitor8->RIPK1 Inhibits Kinase Activity TNF TNFα TNF->TNFR

Caption: The RIPK1 signaling pathway, indicating the point of action for this compound.

Specificity_Validation_Workflow cluster_biochem Biochemical Assays cluster_cell Cellular Assays cluster_analysis Data Analysis Kinome Kinome Profiling (Selectivity Screen) IC50 IC50 Determination (On- and Off-Target Potency) Kinome->IC50 Profile Generate Specificity Profile IC50->Profile CETSA CETSA (Target Engagement) CETSA->Profile Western Western Blot (Downstream Signaling) Western->Profile Validate Validate Specificity Profile->Validate Start Start: Inhibitor Compound Start->Kinome Start->CETSA Start->Western

Caption: A typical experimental workflow for the validation of kinase inhibitor specificity.

References

RIP1 kinase inhibitor 8 versus GSK2982772 efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to RIP1 Kinase Inhibitors: RIP1 Kinase Inhibitor 8 vs. GSK2982772

For Researchers, Scientists, and Drug Development Professionals

Receptor-interacting protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and programmed cell death, making it a compelling therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases. The development of small molecule inhibitors targeting the kinase activity of RIPK1 is a key area of research. This guide provides a detailed comparison of two such inhibitors: this compound and GSK2982772, with a focus on their efficacy, supported by experimental data.

Introduction to RIPK1 and its Inhibition

RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling. As a scaffold protein, it can promote cell survival and activate the NF-κB pathway. However, its kinase activity is central to the execution of necroptosis, a form of regulated necrotic cell death, and can also contribute to apoptosis and inflammation.[1][2] Inhibition of RIPK1's kinase function is therefore a promising strategy to mitigate the pathological effects of necroptosis and inflammation.

Overview of the Inhibitors

GSK2982772 is a first-in-class, oral, selective, and ATP-competitive RIPK1 kinase inhibitor that has been evaluated in multiple clinical trials for inflammatory diseases, including ulcerative colitis, psoriasis, and rheumatoid arthritis.[3][4] It binds to an allosteric pocket within the RIPK1 kinase domain.[3][4]

This compound (also known as Compound 77) is a potent and highly selective dihydropyrazole (DHP) RIPK1 kinase inhibitor.[1][5][6] It has demonstrated a favorable pharmacokinetic profile in multiple species and efficacy in preclinical models of disease.[7]

Efficacy and Potency Comparison

The following table summarizes the key quantitative data for this compound and GSK2982772, providing a direct comparison of their potency.

ParameterThis compound (Compound 77)GSK2982772
Target RIPK1 KinaseRIPK1 Kinase
Chemical Class Dihydropyrazole (DHP)Benzoxazepinone derivative
Mechanism of Action Allosteric inhibitorAllosteric inhibitor
IC50 (Human RIPK1) 20 nM[1][5][6]16 nM[8]
IC50 (Monkey RIPK1) Not specified20 nM[8]

Signaling Pathway of RIPK1

The diagram below illustrates the central role of RIPK1 in TNF-alpha induced signaling pathways, leading to either cell survival (NF-κB activation) or cell death (apoptosis and necroptosis). RIPK1 inhibitors like GSK2982772 and this compound act by blocking the kinase activity of RIPK1, thereby preventing the downstream signaling cascade that leads to necroptosis.

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2/5, cIAP1/2, RIPK1) TNFR1->Complex_I NFkB NF-κB Activation (Pro-survival & Inflammation) Complex_I->NFkB Complex_IIa Complex IIa (TRADD, FADD, Caspase-8, RIPK1) Complex_I->Complex_IIa Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Apoptosis Apoptosis Complex_IIa->Apoptosis Necroptosis Necroptosis Complex_IIb->Necroptosis RIPK1_Inhibitor RIPK1 Kinase Inhibitors (GSK2982772, Inh 8) RIPK1_Inhibitor->Complex_IIb Inhibits

Caption: RIPK1 signaling pathway upon TNFα stimulation.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of RIPK1 inhibitors.

In Vitro Kinase Assay (IC50 Determination)

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of RIPK1 by 50%.

Methodology:

  • Reagents and Materials: Recombinant human RIPK1 enzyme, ATP, kinase buffer, substrate peptide (e.g., myelin basic protein), and the test inhibitors (this compound or GSK2982772) at various concentrations. A detection reagent such as ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • The RIPK1 enzyme is incubated with serially diluted concentrations of the inhibitor in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate peptide.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).

    • The amount of ADP produced, which is proportional to the kinase activity, is quantified using a luminescence-based assay (e.g., ADP-Glo™).

    • The luminescence signal is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular Necroptosis Assay (EC50 Determination)

Objective: To measure the effective concentration of the inhibitor required to protect cells from induced necroptosis by 50%.

Methodology:

  • Cell Line: A human or mouse cell line susceptible to necroptosis, such as human HT-29 or mouse L929 cells.

  • Reagents and Materials: Cell culture medium, fetal bovine serum, antibiotics, necroptosis-inducing stimuli (e.g., TNF-α in combination with a caspase inhibitor like z-VAD-fmk and a protein synthesis inhibitor like cycloheximide), and the test inhibitors. A cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-incubated with various concentrations of the RIPK1 inhibitor for a defined period (e.g., 1 hour).

    • Necroptosis is induced by adding the stimulating agents (e.g., TNF-α + z-VAD-fmk).

    • The plates are incubated for a period sufficient to induce cell death (e.g., 24 hours).

    • Cell viability is assessed by adding a reagent that measures ATP content, which correlates with the number of viable cells.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The EC50 values are determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel RIPK1 kinase inhibitor.

Experimental_Workflow HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro Biochemical Assays (IC50) Cellular Assays (EC50) Selectivity Profiling Lead_Opt->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (ADME) In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Disease Models) In_Vivo_PK->In_Vivo_Efficacy Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Efficacy->Preclinical_Candidate

Caption: Preclinical drug discovery workflow for RIPK1 inhibitors.

Clinical Development and Future Perspectives

GSK2982772 has undergone several Phase IIa clinical trials for various inflammatory conditions. In a study on active ulcerative colitis, while the drug was well-tolerated, it did not show significant efficacy compared to placebo.[9][10] Similarly, in studies on psoriasis and rheumatoid arthritis, GSK2982772 did not translate into meaningful clinical improvements at the doses tested.[11] These outcomes suggest that while potent in vitro, the clinical efficacy of RIPK1 inhibition as a monotherapy for these conditions may be limited, or that higher exposures may be necessary.

This compound (Compound 77) has shown promising preclinical data, including good potency and a favorable pharmacokinetic profile.[7] Further studies, including in vivo efficacy in various disease models, would be necessary to ascertain its potential for clinical development.

The journey of RIPK1 inhibitors from bench to bedside is ongoing. While the initial clinical results for GSK2982772 have been challenging, the central role of RIPK1 in inflammation and cell death continues to make it an attractive target. The development of new chemical entities like this compound, with potentially different pharmacological properties, will be crucial in fully exploring the therapeutic potential of targeting this kinase.

References

Unveiling the Selectivity of RIPK1 Inhibitor 8: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the selectivity profile of RIPK1 Kinase Inhibitor 8, a member of the furo[2,3-d]pyrimidine class of inhibitors. The following sections present quantitative data on its kinase selectivity, benchmarked against other inhibitor classes, and provide comprehensive experimental methodologies for the cited assays. This information is intended for researchers, scientists, and drug development professionals engaged in the study of kinase inhibitors and inflammatory diseases.

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of inflammation and cell death, making it a key therapeutic target for a range of inflammatory and neurodegenerative diseases. The development of potent and selective RIPK1 inhibitors is a significant focus of current drug discovery efforts. This guide focuses on the selectivity of a representative furo[2,3-d]pyrimidine RIPK1 inhibitor, herein referred to as Inhibitor 8 (an exemplar from the series, compound 27, as described in Harris et al., 2013). This inhibitor class demonstrates potent inhibition of RIPK1. This guide presents its selectivity against a broad panel of kinases and compares it to other classes of RIPK1 inhibitors.

Comparative Selectivity Profile of RIPK1 Inhibitor 8

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential off-target effects. To characterize the selectivity of Inhibitor 8, its activity was assessed against a panel of 300 kinases. The data reveals that while highly potent against RIPK1, this class of inhibitors interacts with a subset of other kinases.

Table 1: Kinase Selectivity Profile of RIPK1 Inhibitor 8 (Furo[2,3-d]pyrimidine class) and Comparator Inhibitor Classes.

Inhibitor ClassExemplar Compound(s)Number of Kinases Inhibited (>50% at 1 µM)Panel SizeReference
Furo[2,3-d]pyrimidine Inhibitor 8 (Compound 27) 25 300 [1]
Pyrrolo[2,3-b]pyridineCompound 177300[1]
Pyrrolo[2,3-b]pyridineCompound 1815300[1]
1-AminoisoquinolineCompound 130300[1]
1-AminoisoquinolineCompound 846300[1]

Data sourced from Harris P.A., et al. (2013). ACS Med. Chem. Lett. 4 (12), 1238–1243.[1]

As illustrated in Table 1, the furo[2,3-d]pyrimidine class, represented by Inhibitor 8, exhibits a moderate selectivity profile, inhibiting 25 out of 300 kinases in the panel.[1] In comparison, the pyrrolo[2,3-b]pyridine series demonstrated higher selectivity, with exemplars inhibiting only 7 and 15 kinases, respectively.[1] The 1-aminoisoquinoline series was the least selective of the three classes evaluated in the primary study.[1]

Experimental Methodologies

The following sections detail the experimental protocols employed to generate the kinase selectivity data presented in this guide.

Kinase Selectivity Profiling (Reaction Biology Corp Panel)

The kinase selectivity profiling of the inhibitor series was performed by Reaction Biology Corporation.

  • Assay Principle: The assay measures the ability of a test compound to inhibit the activity of a panel of purified kinases. The activity is typically determined by measuring the phosphorylation of a substrate using a radiolabeled ATP ([γ-³³P]ATP).

  • Protocol:

    • A panel of 300 purified human kinases was utilized.

    • Each kinase was assayed in the presence of a single concentration of the test compound (1 µM).

    • The kinase reactions were initiated by the addition of [γ-³³P]ATP.

    • Following incubation, the reaction products were captured on a filter, and the amount of incorporated radioactivity was quantified using a scintillation counter.

    • Inhibition was calculated as the percentage decrease in kinase activity in the presence of the test compound compared to a vehicle control. A kinase was considered "hit" if its activity was inhibited by more than 50%.[1]

ADP-Glo™ Kinase Assay (Promega)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that can be used to measure the activity of a wide range of purified kinases and is suitable for high-throughput screening and selectivity profiling.

  • Assay Principle: The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. In a two-step process, the remaining ATP is first depleted, and then the ADP is converted to ATP, which is subsequently used to generate a luminescent signal via a luciferase reaction. The light output is directly proportional to the kinase activity.

  • Protocol:

    • The kinase reaction is set up in a multi-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.

    • The reaction is incubated for a defined period (e.g., 60 minutes) at room temperature.

    • An equal volume of ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is typically incubated for 40 minutes.

    • The Kinase Detection Reagent is then added, which converts ADP to ATP and initiates the luciferase reaction.

    • After a 30-60 minute incubation, the luminescence is measured using a luminometer.

    • The amount of ADP produced is calculated from a standard curve, and the inhibitory activity of the compound is determined.

RIPK1 Signaling Pathway and Experimental Workflow

To provide context for the importance of RIPK1 inhibition, the following diagrams illustrate the central role of RIPK1 in cell death and inflammatory signaling pathways, as well as a generalized workflow for kinase inhibitor selectivity profiling.

RIPK1_Signaling_Pathway TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 LUBAC LUBAC RIPK1->LUBAC FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 cIAP12 cIAP1/2 TRAF2->cIAP12 cIAP12->RIPK1 Ub IKK IKK Complex LUBAC->IKK NFkB NF-κB IKK->NFkB Gene_Expression Gene Expression (Inflammation, Survival) NFkB->Gene_Expression Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Inhibitor8 RIPK1 Inhibitor 8 Inhibitor8->RIPK1

Figure 1. Simplified RIPK1 signaling pathway.

Kinase_Profiling_Workflow Start Start: Compound Library Primary_Screen Primary Screen (e.g., RIPK1 FP Assay) Start->Primary_Screen Hits Potent Hits Primary_Screen->Hits Selectivity_Panel Kinase Selectivity Profiling (e.g., 300 Kinase Panel) Hits->Selectivity_Panel Data_Analysis Data Analysis Selectivity_Panel->Data_Analysis Selective_Leads Identification of Selective Leads Data_Analysis->Selective_Leads

Figure 2. General workflow for kinase inhibitor profiling.

Conclusion

RIPK1 Inhibitor 8, a representative of the furo[2,3-d]pyrimidine class, is a potent inhibitor of RIPK1 kinase. Its selectivity profile, while demonstrating a higher number of off-target interactions compared to the more selective pyrrolo[2,3-b]pyridine series, provides a valuable tool for studying the roles of RIPK1 in various disease models. Further optimization of this scaffold may lead to the development of even more selective and potent RIPK1 inhibitors for therapeutic applications. The experimental protocols detailed herein provide a foundation for the continued evaluation and comparison of novel kinase inhibitors.

References

Unraveling the Kinase Conundrum: A Comparative Analysis of Type I and Type II RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitors, understanding the nuances of different inhibitor types is paramount. This guide provides a comprehensive comparative analysis of Type I and Type II Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, offering a deep dive into their mechanisms, performance, and the experimental frameworks used for their evaluation.

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in inflammatory and cell death signaling pathways, making it a compelling target for therapeutic intervention in a host of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer.[1][2] Small molecule inhibitors targeting RIPK1 are broadly classified based on their binding mode and the conformational state of the kinase they recognize. This guide focuses on the two primary ATP-competitive classes: Type I and Type II inhibitors.

Mechanism of Action: A Tale of Two Conformations

The fundamental difference between Type I and Type II RIPK1 inhibitors lies in the conformational state of the kinase to which they bind.

Type I inhibitors are ATP-competitive and bind to the active conformation of RIPK1.[3][4][5] They occupy the ATP-binding pocket when the kinase is in its "DFG-in" state, a conformation required for catalytic activity.

Type II inhibitors , also ATP-competitive, target an inactive conformation of the kinase.[3][4][5] Specifically, they bind to the "DFG-out" conformation, where a key amino acid triad (Asp-Phe-Gly) is flipped, rendering the kinase inactive.[2] This binding often extends into an adjacent allosteric site, which can contribute to higher selectivity.[6][7][8]

Performance Snapshot: A Quantitative Comparison

The choice between a Type I and Type II inhibitor can have significant implications for potency, selectivity, and overall pharmacological profile. The following tables summarize key quantitative data for representative inhibitors from each class.

Type I RIPK1 Inhibitors Target Biochemical Potency (IC50) Cellular Potency (EC50) Kinase Selectivity Reference
Tozasertib (VX-680) Aurora Kinase, RIPK10.167 µM (ADP-Glo)0.43 µM (L929 necroptosis)Broad (Aurora Kinase inhibitor)[3]
Compound 71 RIPK10.167 µM (ADP-Glo)0.43 µM (L929 necroptosis)Not extensively reported[3]
Compound 72 RIPK10.178 µM (ADP-Glo)0.64 µM (L929 necroptosis)Not extensively reported[3]
Type II RIPK1 Inhibitors Target Biochemical Potency (IC50) Cellular Potency (EC50) Kinase Selectivity Reference
Ponatinib Bcr-Abl, RIPK1, RIPK3Potent dual RIPK1/RIPK3 inhibitorPotently inhibits necroptosisBroad (multi-kinase inhibitor)[2][5]
GSK'772 (GSK2982772) RIPK1Not explicitly stated6.1 nM (human B-cell necroptosis)Highly selective[1][9][10][11][12]
GSK'157 (GSK2656157) PERK, RIPK10.42 nM (necroptosis inhibition)Potent necroptosis inhibitorDual PERK/RIPK1 inhibitor[5]
UAMC-3861 RIPK1Not explicitly statedSingle-digit nM (mouse and human cell necroptosis)Selective for RIPK1 over PERK[5]
PK68 RIPK1~90 nM (in vitro kinase assay)Not explicitly statedNot extensively reported

Pharmacokinetic Profiles: A Glimpse into In Vivo Behavior

The in vivo performance of an inhibitor is critically dependent on its pharmacokinetic properties. Below is a summary of available data for representative Type II inhibitors.

Inhibitor Species Dose Cmax Tmax AUC Half-life (t1/2) Reference
GSK2982772 Human120 mg BID1340 ng/mL (Day 14)2.0 hr (Day 14)6300 ng.hr/mL (Day 14)~2-3 hr[1][9][10][12]
Ponatinib Human (Patients)45 mg QDNot directly statedNot directly stated1.31 µg·h/mL (steady state)~24 hr[3][13][14][15][16]

Experimental Protocols: The "How-To" for Inhibitor Characterization

Rigorous and reproducible experimental protocols are the bedrock of inhibitor evaluation. Here are detailed methodologies for key assays.

RIPK1 Kinase Activity Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 96-well white opaque assay plates

  • Plate reader capable of measuring luminescence

Protocol:

  • Prepare a master mixture containing Kinase Assay Buffer, ATP, and MBP substrate.

  • Dispense the master mixture into the wells of the 96-well plate.

  • Add the test inhibitor compounds at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding the diluted RIPK1 enzyme to all wells except the negative control.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[17][18][19]

Cellular Necroptosis Assay

This assay measures the ability of an inhibitor to protect cells from induced necroptotic cell death.

Materials:

  • A cell line susceptible to necroptosis (e.g., HT-29, L929, or bone marrow-derived macrophages)

  • Cell culture medium and supplements

  • Necroptosis-inducing stimuli (e.g., TNFα, Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK)

  • Test inhibitor compounds

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear or white-walled tissue culture plates

  • Plate reader for measuring luminescence or absorbance

Protocol:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test inhibitor compounds for a specified time (e.g., 1-2 hours).

  • Induce necroptosis by adding the combination of TNFα, Smac mimetic, and z-VAD-FMK to the cell culture medium.

  • Incubate the cells for a period sufficient to induce cell death (e.g., 24-48 hours).

  • Measure cell viability using a cell viability reagent according to the manufacturer's instructions.

  • Calculate the percentage of cell protection for each inhibitor concentration and determine the EC50 value.[20][21][22][23]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to confirm direct target engagement of an inhibitor with its protein target in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Intact cells (e.g., HT-29)

  • Test inhibitor compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Instrumentation for heating cell suspensions (e.g., PCR cycler)

  • Instrumentation for protein quantification (e.g., Western blot, ELISA, or mass spectrometry)

Protocol:

  • Treat intact cells with the test inhibitor compound or vehicle control for a defined period.

  • Wash the cells to remove unbound compound.

  • Resuspend the cells in PBS and aliquot them into PCR tubes.

  • Heat the cell suspensions to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lyse the cells to separate the soluble and aggregated protein fractions.

  • Separate the soluble fraction by centrifugation.

  • Quantify the amount of soluble RIPK1 protein at each temperature using a suitable detection method (e.g., Western blotting).

  • Plot the amount of soluble RIPK1 as a function of temperature to generate a melting curve.

  • Determine the shift in the melting temperature in the presence of the inhibitor, which indicates target engagement.[24][25][26][27][28]

Visualizing the Molecular Interactions and Pathways

To further illuminate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the RIPK1 signaling pathway and the distinct binding modes of Type I and Type II inhibitors.

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II (Cell Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD recruits RIPK1_I RIPK1 IKK IKK Complex RIPK1_I->IKK activates RIPK1_II RIPK1 RIPK1_I->RIPK1_II deubiquitination leads to TRADD->RIPK1_I TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRAF2->cIAP12 LUBAC LUBAC cIAP12->LUBAC LUBAC->RIPK1_I Ubiquitination NFkB NF-κB IKK->NFkB activates Gene_Expression Gene Expression (Survival, Inflammation) NFkB->Gene_Expression promotes FADD FADD RIPK1_II->FADD RIPK3 RIPK3 RIPK1_II->RIPK3 activates Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis initiates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis executes TNF TNFα TNF->TNFR1 Inhibitor_Binding_Modes cluster_typeI Type I Inhibitor Binding cluster_typeII Type II Inhibitor Binding RIPK1_active RIPK1 (Active 'DFG-in' Conformation) ATP_pocket_I ATP Binding Pocket TypeI_inhibitor Type I Inhibitor TypeI_inhibitor->ATP_pocket_I Binds to RIPK1_inactive RIPK1 (Inactive 'DFG-out' Conformation) ATP_pocket_II ATP Binding Pocket Allosteric_pocket Allosteric Pocket TypeII_inhibitor Type II Inhibitor TypeII_inhibitor->ATP_pocket_II Binds to TypeII_inhibitor->Allosteric_pocket Extends into Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Cellular_Characterization Cellular Characterization Kinase_Assay->Cellular_Characterization Binding_Assay Binding Assay (e.g., TR-FRET) Binding_Assay->Cellular_Characterization Necroptosis_Assay Cellular Necroptosis Assay InVivo_Testing In Vivo Testing Necroptosis_Assay->InVivo_Testing CETSA Cellular Thermal Shift Assay (CETSA) CETSA->InVivo_Testing PK_Studies Pharmacokinetic Studies PD_Studies Pharmacodynamic Studies Efficacy_Models Disease Models Lead_Optimization Lead Optimization Efficacy_Models->Lead_Optimization Start Compound Synthesis/ Selection Biochemical_Characterization Biochemical Characterization Start->Biochemical_Characterization Biochemical_Characterization->Kinase_Assay Biochemical_Characterization->Binding_Assay Cellular_Characterization->Necroptosis_Assay Cellular_Characterization->CETSA InVivo_Testing->PK_Studies InVivo_Testing->PD_Studies InVivo_Testing->Efficacy_Models

References

Validating RIP1 Kinase Inhibitor 8: A Comparative Guide Using RIPK1 Knockout Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating the specificity and on-target activity of a kinase inhibitor is a critical step in preclinical development. This guide provides a framework for comparing the performance of RIP1 Kinase Inhibitor 8 with supporting experimental data, emphasizing the use of RIPK1 knockout cells to unequivocally demonstrate target engagement.

While specific experimental data for the validation of this compound (also identified as dihydropyrazole 77) in RIPK1 knockout versus wild-type cells is not publicly available in the reviewed literature, this guide presents a template based on established methodologies for characterizing well-documented RIPK1 inhibitors. The principles and experimental workflows described herein are directly applicable to the validation of this compound.

Introduction to RIP1 Kinase and Necroptosis

Receptor-Interacting Protein Kinase 1 (RIPK1) is a key serine/threonine kinase that functions as a critical node in cellular signaling pathways, regulating inflammation and cell death.[1][2] A major pathway governed by the kinase activity of RIPK1 is necroptosis, a form of programmed necrosis.[1][2] In this pathway, stimuli such as tumor necrosis factor-alpha (TNFα) can trigger the formation of a protein complex known as the necrosome, leading to lytic cell death.[2] Due to its central role in inflammatory and degenerative diseases, RIPK1 has emerged as a promising therapeutic target.[3][4]

This compound belongs to a class of dihydropyrazole (DHP) inhibitors designed for high potency and selectivity.[3] Validating that the biological effects of such an inhibitor are solely due to the inhibition of RIPK1 kinase activity is paramount. The gold-standard for this validation is the use of a RIPK1 knockout (KO) cell line, where the target protein is absent. In these cells, a truly specific inhibitor should have no effect on the signaling pathway under investigation.

Comparative Efficacy in Wild-Type vs. RIPK1 Knockout Cells

The primary method to validate the on-target activity of this compound is to compare its effect on necroptosis induction in wild-type (WT) cells versus cells lacking RIPK1 (RIPK1 KO).

Data Presentation: Inhibition of Necroptosis

The following table illustrates the expected results from a cell viability assay under necroptotic conditions.

Cell LineTreatmentThis compound Concentration% Cell Viability (Hypothetical Data)
Wild-TypeUntreated0 µM100%
Wild-TypeNecroptosis Induction (e.g., TNFα + z-VAD-FMK)0 µM20%
Wild-TypeNecroptosis Induction + Inhibitor 81 µM95%
Wild-TypeNecroptosis Induction + Inhibitor 810 µM98%
RIPK1 KO Untreated0 µM100%
RIPK1 KO Necroptosis Induction (e.g., TNFα + z-VAD-FMK)0 µM98% (Resistant to necroptosis)
RIPK1 KO Necroptosis Induction + Inhibitor 81 µM97%
RIPK1 KO Necroptosis Induction + Inhibitor 810 µM99%

Key Observation: In wild-type cells, this compound is expected to rescue cells from necroptosis in a dose-dependent manner. In contrast, RIPK1 KO cells are inherently resistant to RIPK1-mediated necroptosis, and therefore, the addition of the inhibitor should have no significant effect on their viability under necroptotic stimuli.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of validation studies.

Cell Culture and Reagents
  • Cell Lines: Wild-type and CRISPR/Cas9-generated RIPK1 knockout human colorectal adenocarcinoma HT-29 cells.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: Recombinant human TNFα, pan-caspase inhibitor z-VAD-FMK, this compound (solubilized in DMSO).

Necroptosis Induction and Inhibition Assay
  • Seed wild-type and RIPK1 KO HT-29 cells in 96-well plates at a density of 1 x 104 cells per well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Induce necroptosis by adding a combination of TNFα (e.g., 20 ng/mL) and z-VAD-FMK (e.g., 20 µM).

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.

  • Normalize the luminescence readings to the untreated control wells to determine the percentage of cell viability.

Western Blot Analysis of RIPK1 Phosphorylation
  • Seed wild-type and RIPK1 KO cells in 6-well plates.

  • Pre-treat with this compound for 1 hour before stimulating with necroptotic stimuli for a shorter duration (e.g., 4-6 hours).

  • Lyse the cells and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-RIPK1 (Ser166), total RIPK1, and a loading control (e.g., GAPDH).

  • Incubate with appropriate secondary antibodies and visualize the protein bands.

Expected Outcome: this compound should reduce the phosphorylation of RIPK1 in wild-type cells. No RIPK1 signal (total or phosphorylated) should be detected in the RIPK1 KO cells, confirming the knockout.

Visualizing the Experimental Workflow and Signaling Pathway

Diagrams created using Graphviz provide a clear visual representation of the experimental design and the underlying biological pathway.

experimental_workflow cluster_cells Cell Lines cluster_treatment Treatment Groups cluster_assay Assay WT_cells Wild-Type Cells Untreated Untreated WT_cells->Untreated Necroptosis Necroptosis Induction (TNFα + z-VAD) WT_cells->Necroptosis Inhibitor Necroptosis Induction + RIP1 Inhibitor 8 WT_cells->Inhibitor KO_cells RIPK1 KO Cells KO_cells->Untreated KO_cells->Necroptosis KO_cells->Inhibitor Viability Cell Viability Assay Untreated->Viability Necroptosis->Viability Inhibitor->Viability necroptosis_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 ComplexI Complex I (Survival/Inflammation) TNFR1->ComplexI TNFa TNFα TNFa->TNFR1 Binding RIPK1 RIPK1 ComplexI->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome MLKL->Necrosome CellDeath Necroptotic Cell Death Necrosome->CellDeath Inhibitor8 This compound Inhibitor8->RIPK1 Inhibits Kinase Activity

References

On-Target Efficacy of RIP1 Kinase Inhibitor 8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target activity of RIP1 kinase inhibitor 8, a dihydropyrazole derivative, with other known RIP1 inhibitors. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential for their studies.

Introduction to RIP1 Kinase and Necroptosis

Receptor-interacting protein kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular signaling pathways, governing inflammation and cell death.[1] It plays a pivotal role in the initiation of necroptosis, a form of programmed necrosis, which is implicated in the pathology of various inflammatory and neurodegenerative diseases.[2][3] The kinase activity of RIPK1 is essential for the formation of the necrosome, a signaling complex that executes necroptosis.[2] Consequently, small molecule inhibitors of RIPK1 are being actively investigated as potential therapeutic agents.[3]

Comparative Analysis of RIP1 Kinase Inhibitors

The on-target activity of a kinase inhibitor is a crucial determinant of its utility as a research tool and its potential as a therapeutic agent. This is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a higher potency.

The following table summarizes the biochemical potency of this compound (also referred to as compound 77 in some literature) and compares it with other well-characterized RIP1 inhibitors.

InhibitorChemical ClassTargetAssay TypeIC50 (nM)Reference
This compound (Compound 77) DihydropyrazoleRIPK1Biochemical20[4][5][6]
RIPK1-IN-8 (Example 16)AminoimidazopyridineRIPK1Biochemical4[7]
GSK'963Chiral Small MoleculeRIPK1Biochemical8
RIPA-56RIPK1Biochemical13
GSK2982772BenzoxazepinoneRIPK1Biochemical16[8]
Necrostatin-1Indole DerivativeRIPK1Biochemical1000

Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of experimental results, detailed protocols for key assays are provided below.

Biochemical RIPK1 Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • ATP

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (e.g., this compound)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of test compound dilution

    • 2 µL of a mixture of substrate and ATP in kinase buffer

    • 2 µL of RIPK1 enzyme in kinase buffer

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Necroptosis Assay

This assay measures the ability of a compound to protect cells from induced necroptosis.

Materials:

  • HT-29 human colon adenocarcinoma cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • TNF-α (Tumor Necrosis Factor-alpha)

  • SMAC mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • Test compounds (e.g., this compound)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

  • Necroptosis Induction: Induce necroptosis by adding a combination of TNF-α (e.g., 100 ng/mL), SMAC mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) to the wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Cell Viability Measurement: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This involves adding the reagent to the wells and measuring the resulting luminescence.

  • Data Analysis: Calculate the percent cell viability for each compound concentration relative to the vehicle-treated control and determine the EC50 value (effective concentration to protect 50% of cells) by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a clear understanding of the mechanism of action of RIP1 kinase inhibitors.

RIP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex I Complex I TNFR1->Complex I RIPK1 RIPK1 Complex I->RIPK1 TRADD TRADD Complex I->TRADD TRAF2 TRAF2 Complex I->TRAF2 cIAP1/2 cIAP1/2 Complex I->cIAP1/2 LUBAC LUBAC Complex I->LUBAC IKK IKK Complex I->IKK Complex IIa Complex IIa RIPK1->Complex IIa Complex IIb (Necrosome) Complex IIb (Necrosome) RIPK1->Complex IIb (Necrosome) TRADD->Complex IIa NF-kB NF-kB IKK->NF-kB Survival Survival NF-kB->Survival FADD_a FADD Complex IIa->FADD_a Caspase-8_a Caspase-8 Complex IIa->Caspase-8_a Apoptosis Apoptosis Caspase-8_a->Apoptosis MLKL MLKL Complex IIb (Necrosome)->MLKL RIPK3 RIPK3 RIPK3->Complex IIb (Necrosome) pMLKL pMLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis RIP1_Inhibitor_8 RIP1 Kinase Inhibitor 8 RIP1_Inhibitor_8->RIPK1

Caption: RIP1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Recombinant_RIPK1 Recombinant RIPK1 Enzyme Inhibitor_Screening Incubate with Inhibitor 8 & Others Recombinant_RIPK1->Inhibitor_Screening ADP_Glo_Assay ADP-Glo Assay Inhibitor_Screening->ADP_Glo_Assay IC50_Determination Determine IC50 ADP_Glo_Assay->IC50_Determination Cell_Culture Culture HT-29 Cells Compound_Treatment Treat with Inhibitors Cell_Culture->Compound_Treatment Necroptosis_Induction Induce Necroptosis (TNF-α/SMACm/zVAD) Compound_Treatment->Necroptosis_Induction Viability_Assay Cell Viability Assay Necroptosis_Induction->Viability_Assay EC50_Determination Determine EC50 Viability_Assay->EC50_Determination

Caption: Workflow for On-Target Activity Confirmation.

References

A Head-to-Head Battle in Inflammation: Comparing RIP1 Kinase Inhibitors RIPA-56 and RIP1 Kinase Inhibitor 8

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of two potent RIP1 kinase inhibitors, RIPA-56 and RIP1 Kinase Inhibitor 8, for researchers in inflammation and drug development. This guide provides a comprehensive overview of their in vitro potency, selectivity, pharmacokinetics, and in vivo efficacy in preclinical inflammatory models, supported by experimental data and detailed protocols.

Receptor-interacting protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death, particularly necroptosis. Its kinase activity is a key driver in the signaling cascade that leads to inflammatory cytokine production and cell death in various pathological conditions. This has made RIPK1 a highly attractive therapeutic target for a range of inflammatory diseases. In the quest for potent and selective RIPK1 inhibitors, numerous small molecules have been developed. This guide provides a detailed comparison of two notable inhibitors: RIPA-56 and this compound (also known as Compound 77).

At a Glance: Performance Comparison

ParameterRIPA-56This compound (Compound 77)
RIPK1 Kinase Inhibition (IC50) 13 nM[1]20 nM[2]
Cellular Necroptosis Inhibition (EC50) 27 nM (L929 cells)[1], 28 nM (HT-29 cells)Not explicitly reported for Compound 77. A related murine-potent tool compound (Compound 76) showed an EC50 of <10 nM in L929 cells.
Kinase Selectivity No inhibition of RIPK3 at 10 µM[1]Highly selective (details not fully disclosed in the primary publication)
In Vivo Efficacy Reduces mortality in TNFα-induced SIRS model in mice.[1]A related murine-potent tool compound (Compound 76) showed efficacy in mouse models of multiple sclerosis and retinitis pigmentosa.
Oral Bioavailability (Mouse) 22%[1]Data not available for Compound 77. A related compound showed good oral exposure.
Half-life (Mouse, IV) 3.1 hours[1]Data not available for Compound 77.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the RIPK1-mediated necroptosis pathway targeted by these inhibitors and a general experimental workflow for their evaluation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_pk Pharmacokinetics cluster_invivo In Vivo Efficacy biochem Biochemical Assay (RIPK1 Kinase Activity) cell_based Cell-Based Assay (Necroptosis Inhibition) biochem->cell_based selectivity Kinase Selectivity Panel cell_based->selectivity pk_studies Pharmacokinetic Studies (Mouse/Rat) selectivity->pk_studies model Inflammatory Disease Model (e.g., SIRS, EAE) pk_studies->model dosing Inhibitor Administration model->dosing readouts Efficacy Readouts (Survival, Clinical Score, Biomarkers) dosing->readouts

References

A Comparative Analysis of Selective RIP1 Kinase Inhibitor 8 and Dual RIP1/RIP3 Inhibitors in Necroptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Necroptosis, a form of regulated necrotic cell death, is a critical pathway in various inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury. The serine/threonine kinases, Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, are central mediators of this pathway, making them attractive therapeutic targets. This guide provides a comparative study of a selective RIPK1 inhibitor, RIP1 Kinase Inhibitor 8, and a dual RIPK1/RIPK3 inhibitor, GSK'074, supported by experimental data and detailed protocols.

Introduction to Necroptosis Inhibition

The necroptosis cascade is typically initiated by death receptor signaling, such as the tumor necrosis factor receptor 1 (TNFR1).[1][2] Upon specific stimuli and in the absence of active caspase-8, RIPK1 and RIPK3 interact via their RIP homotypic interaction motifs (RHIM) to form a functional complex known as the necrosome.[3] This leads to the phosphorylation and activation of the downstream effector, Mixed Lineage Kinase Domain-Like protein (MLKL), which oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[1][2]

Targeting this pathway with small molecule inhibitors offers significant therapeutic potential. Selective RIPK1 inhibitors aim to block the initial kinase-dependent step of necrosome formation. In contrast, dual RIPK1/RIPK3 inhibitors are designed to inhibit two key nodes in the pathway simultaneously. This dual inhibition may offer a more comprehensive blockade, particularly in contexts where RIPK3 can be activated independently of RIPK1's kinase activity.[3][4]

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro and cellular activities of the selective RIPK1 inhibitor, this compound, alongside other well-characterized selective (RIPA-56, GSK2982772) and dual (GSK'074) inhibitors for a comprehensive comparison.

Table 1: Comparative In Vitro Kinase Inhibition Profile

Compound NameTypeTarget(s)IC50 (nM)
This compound SelectiveRIPK120[5]
RIPA-56 SelectiveRIPK113[6][7][8]
GSK2982772 Selectivehuman RIPK116[9][10][11][12]
GSK'074 DualRIPK1 / RIPK3Kd: 12 (RIPK1), 130 (RIPK3)[4][13]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50% in a biochemical assay. Kd (dissociation constant) indicates the binding affinity of the inhibitor to its target.

Table 2: Comparative Cellular Necroptosis Inhibition Profile

Compound NameTypeCell LineEC50 (nM)
RIPA-56 SelectiveHT-2928[8][14]
GSK2982772 SelectiveU937>10,000 (species-dependent)[15]
GSK'074 DualHT-29, L929, MOVAS~3[4][16][17][18][19][20]

EC50 values represent the concentration of the inhibitor required to achieve 50% of its maximal protective effect against induced necroptosis in a cellular assay.

Visualization of Pathways and Workflows

Signaling Pathway and Inhibitor Targets

The diagram below illustrates the core necroptosis signaling pathway initiated by TNFα and highlights the points of intervention for selective RIPK1 and dual RIPK1/RIPK3 inhibitors.

Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 Complex I Complex I TNFR1->Complex I Recruits TRADD, RIPK1, etc. RIPK1 RIPK1 Complex I->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Recruits & Phosphorylates Necrosome Necrosome RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylates p-MLKL p-MLKL (Oligomer) MLKL->p-MLKL Necroptosis Necroptosis p-MLKL->Necroptosis Membrane Permeabilization TNFa TNFa Dual_Inhibitor GSK'074 (Dual Inhibitor) Dual_Inhibitor->RIPK1 Inhibits Dual_Inhibitor->RIPK3 Inhibits

Caption: TNFα-induced necroptosis pathway and inhibitor targets.

Experimental Workflow for Inhibitor Characterization

This diagram outlines the typical experimental progression for evaluating and comparing kinase inhibitors, from initial biochemical assays to cellular validation.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Data_Biochem Determine IC50 / Kd values Kinase_Assay->Data_Biochem Binding_Assay Binding Affinity Assay (e.g., FP, SPR) Binding_Assay->Data_Biochem Induce_Necroptosis Induce Necroptosis (TNFα + SMAC mimetic + z-VAD) Data_Biochem->Induce_Necroptosis Guide concentration selection Cell_Culture Culture Cell Line (e.g., HT-29) Cell_Culture->Induce_Necroptosis Inhibitor_Treatment Treat with Inhibitor (Dose-Response) Induce_Necroptosis->Inhibitor_Treatment Viability_Assay Assess Cell Viability (e.g., CellTiter-Glo) Inhibitor_Treatment->Viability_Assay Data_Cellular Determine EC50 values Viability_Assay->Data_Cellular

Caption: Workflow for kinase inhibitor evaluation.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is used to determine the direct inhibitory effect of compounds on the enzymatic activity of purified RIPK1 or RIPK3. The ADP-Glo™ Kinase Assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[21][22]

Methodology:

  • Reaction Setup: Prepare kinase reactions in a 384-well plate. Each reaction (e.g., 5 µL volume) should contain:

    • Recombinant human RIPK1 or RIPK3 enzyme.

    • A suitable kinase substrate (e.g., a generic peptide substrate).

    • Kinase reaction buffer (containing DTT, MgCl2).

    • ATP at a concentration near the Km for the specific kinase.

    • Test inhibitor at various concentrations (e.g., 10-point, 3-fold serial dilution) or DMSO as a vehicle control.

  • Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[23]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase and luciferin to detect the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.[23]

  • Signal Detection: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Cellular Necroptosis Assay (CellTiter-Glo® Format)

This protocol assesses the ability of an inhibitor to protect cells from induced necroptosis. The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells by quantifying the ATP present.[24][25]

Methodology:

  • Cell Plating: Seed human colorectal adenocarcinoma HT-29 cells into a 96-well, opaque-walled plate at a suitable density and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the test inhibitor (e.g., this compound or GSK'074) for 1-2 hours.

  • Necroptosis Induction: Induce necroptosis by adding a cocktail of human TNFα (e.g., 10 ng/mL), a SMAC mimetic (e.g., 25 nmol/L), and a pan-caspase inhibitor such as z-VAD-FMK (e.g., 25 µmol/L). The caspase inhibitor is crucial to block apoptosis and channel the cells toward necroptosis.

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Viability Measurement: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[26]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[26]

  • Signal Detection: Measure the luminescence with a plate-reading luminometer. The signal is directly proportional to the number of viable cells.

  • Data Analysis: Normalize the data to control wells (uninduced and induced/untreated). Calculate the EC50 value, representing the concentration at which the inhibitor provides 50% protection against necroptotic cell death.

Comparative Analysis and Conclusion

The data presented demonstrate that both selective and dual inhibitors can potently block necroptosis.

  • Selective RIPK1 Inhibitors: Compounds like this compound and RIPA-56 show high potency and selectivity for RIPK1 in biochemical assays.[5][6] This specificity is advantageous for minimizing off-target effects. However, their efficacy might be limited in pathological conditions where RIPK3-mediated necroptosis or inflammation can occur independently of RIPK1's kinase function.[4]

  • Dual RIP1/RIP3 Inhibitors: GSK'074 demonstrates exceptional cellular potency, inhibiting necroptosis at a low nanomolar concentration (~3 nM).[19] Its ability to target both RIPK1 and RIPK3 provides a more robust blockade of the pathway. This could be particularly beneficial in diseases where both RIPK1-dependent and RIPK1-independent RIPK3 activation contribute to the pathology.[4] Furthermore, some studies suggest that dual inhibition may also block pro-inflammatory cytokine production more effectively than selective RIPK1 inhibition alone.[19][27]

References

A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of RIP1 Kinase Inhibitor 8 Efficacy in Primary Human Cells

This guide provides a detailed comparison of the efficacy of this compound against other well-characterized RIP1 kinase inhibitors in primary human cell models. All presented data is structured for clear comparison, and is supported by comprehensive experimental protocols.

The Role of RIP1 Kinase in Necroptosis

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death.[1][2] A key pathway mediated by RIPK1 is necroptosis, a form of programmed necrosis. Upon stimulation by factors such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 can initiate the formation of a protein complex called the necrosome, which also involves RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL) protein.[3][4][5] This signaling cascade leads to the phosphorylation and oligomerization of MLKL, which then translocates to the plasma membrane, disrupting its integrity and causing cell death.[5] Due to its central role in inflammatory diseases, RIPK1 has become a significant therapeutic target.[1][6]

Necroptosis Signaling Pathway

G cluster_0 Plasma Membrane cluster_1 Cytosol TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI Recruitment RIPK1_active Activated RIPK1 ComplexI->RIPK1_active Deubiquitination & Caspase-8 inhibition RIPK3 RIPK3 RIPK1_active->RIPK3 Recruitment & Phosphorylation Necrosome Necrosome (RIPK1-RIPK3) MLKL MLKL pMLKL Phosphorylated MLKL (Oligomerized) Necrosome->MLKL Phosphorylation CellDeath Necroptotic Cell Death pMLKL->CellDeath Membrane Disruption G start Start seed_cells Seed macrophages in 96-well plates (5x10^4 cells/well) start->seed_cells pre_treat Pre-treat with RIPK1 inhibitors (1 hour) seed_cells->pre_treat induce Induce necroptosis with TNFα (100ng/mL) + z-VAD-FMK (20μM) pre_treat->induce incubate Incubate for 24 hours induce->incubate add_reagent Add CellTiter-Glo® 2.0 Reagent incubate->add_reagent measure Measure luminescence add_reagent->measure end End measure->end

References

Comparative Analysis of RIP1 Kinase Inhibitor 8 and Alternative Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity and selectivity profiles of RIP1 Kinase Inhibitor 8 (also known as dihydropyrazole 77) against other notable RIPK1 inhibitors, namely GSK2982772 and Necrostatin-1s. The data presented is compiled from publicly available research to assist in the evaluation of these compounds for therapeutic development and research applications.

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of inflammation and programmed cell death pathways, including necroptosis. Its inhibition is a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases. This guide focuses on the selectivity of this compound, a potent dihydropyrazole-based inhibitor, and compares its performance with the well-characterized inhibitors GSK2982772 and Necrostatin-1s. Selectivity is a crucial parameter for any kinase inhibitor to minimize off-target effects and potential toxicity.

Inhibitor Overview

  • This compound (dihydropyrazole 77): A potent and highly selective inhibitor of RIPK1 with a reported IC50 of 20 nM.

  • GSK2982772: A highly selective, ATP-competitive RIPK1 inhibitor with an IC50 of 16 nM for human RIPK1. It has been evaluated in clinical trials for inflammatory diseases.[1][2]

  • Necrostatin-1s (7-Cl-O-Nec-1): A stable and more specific analog of Necrostatin-1, an allosteric inhibitor of RIPK1. It is noted for its high selectivity and is widely used as a tool compound in necroptosis research.

Cross-Reactivity and Selectivity Data

The following table summarizes the available data on the potency and selectivity of the compared RIPK1 inhibitors. The selectivity is often determined through large-scale kinase panel screens, such as KINOMEscan® or similar platforms, which assess the binding of the inhibitor to a wide range of kinases.

InhibitorPrimary TargetIC50 (Human RIPK1)Kinase Selectivity ProfileKey Off-Targets (if any)
This compound (dihydropyrazole 77) RIPK120 nMHighly selective. Detailed kinome scan data is available in the supplementary information of Harris et al., J. Med. Chem. 2019, 62, 10, 5096–5110. An analog, DHP 9, showed no significant activity against 339 other human kinases at 10 µM.Data not publicly available in detail, but the parent publication suggests high selectivity.
GSK2982772 RIPK116 nM[1][2]Highly selective. Profiled against a panel of over 339 kinases (Reaction Biology) and 456 kinases (KINOMEscan, DiscoveRx) at 10 µM and showed no significant off-target binding.[1][3]Weak activity against CYP2C9 (IC50 = 25 µM) and hERG (IC50 = 195 µM).[1]
Necrostatin-1s RIPK1Not specified (allosteric)Reported to be highly selective for RIPK1 in a screen of over 400 kinases. Lacks the IDO-targeting effect of its parent compound, Necrostatin-1.[4]Minimal off-target effects reported compared to Necrostatin-1.

Experimental Protocols

Kinase Selectivity Profiling (General Protocol)

Kinase inhibitor selectivity is commonly assessed using competition binding assays, such as the KINOMEscan® platform (Eurofins DiscoverX) or radiometric assays (e.g., from Reaction Biology).

Principle of KINOMEscan®:

This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding and higher affinity.

General Workflow:

  • Immobilization: An active-site directed ligand is immobilized on a solid support (e.g., beads).

  • Competition: A specific DNA-tagged kinase is incubated with the immobilized ligand and the test compound at a defined concentration (e.g., 10 µM for a single-point screen).

  • Washing: Unbound components are washed away.

  • Quantification: The amount of DNA-tagged kinase remaining bound to the solid support is quantified using qPCR.

  • Data Analysis: The results are typically expressed as "percent of control" (%Ctrl), where the control is a DMSO vehicle. A lower %Ctrl value indicates greater inhibition of binding. Significant off-target interactions are identified as those showing a %Ctrl below a certain threshold (e.g., <35%). For lead compounds, a dissociation constant (Kd) is often determined by running the assay with a range of inhibitor concentrations.

Radiometric Kinase Assay (e.g., Hot-Spot Assay):

This method measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate.

General Workflow:

  • Reaction Setup: The kinase, substrate, ATP (spiked with [γ-³³P]ATP), and the test inhibitor are incubated together in a reaction buffer.

  • Incubation: The reaction is allowed to proceed for a set amount of time at a controlled temperature.

  • Stopping the Reaction: The reaction is terminated, often by adding a stop solution.

  • Separation: The radiolabeled substrate is separated from the unreacted [γ-³³P]ATP, typically by capturing the substrate on a filter membrane.

  • Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The inhibitory activity is calculated as the percentage of kinase activity remaining compared to a DMSO control. IC50 values are determined by testing a range of inhibitor concentrations.

Visualizations

RIPK1 Signaling Pathway and Inhibitor Intervention

RIPK1_Pathway RIPK1 Signaling and Inhibition cluster_receptor Plasma Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II (Cell Death) cluster_necrosome Necrosome TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNFa TNFa->TNFR1 binds TRAF2 TRAF2 TRADD->TRAF2 cIAP1/2 cIAP1/2 TRADD->cIAP1/2 RIPK1_scaffold RIPK1 (scaffold) TRADD->RIPK1_scaffold RIPK1_kinase RIPK1 (kinase active) TRADD->RIPK1_kinase forms NF-kB NF-kB RIPK1_scaffold->NF-kB activates FADD FADD RIPK1_kinase->FADD RIPK3 RIPK3 RIPK1_kinase->RIPK3 activates Caspase-8 Caspase-8 FADD->Caspase-8 Apoptosis Apoptosis Caspase-8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Inhibitors This compound GSK2982772 Necrostatin-1s Inhibitors->RIPK1_kinase inhibit

Caption: RIPK1 signaling pathway illustrating pro-survival and cell death branches.

Experimental Workflow for Kinase Selectivity Profiling

Kinase_Profiling_Workflow Kinase Selectivity Profiling Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (e.g., RIP1 Inhibitor 8) Screening Competition Binding Assay (e.g., KINOMEscan) Compound->Screening Kinase_Panel Kinase Panel (e.g., >400 kinases) Kinase_Panel->Screening Quantification Signal Quantification (e.g., qPCR) Screening->Quantification Data_Processing Calculate % of Control or Kd values Quantification->Data_Processing Selectivity_Profile Generate Selectivity Profile (e.g., TREEspot™) Data_Processing->Selectivity_Profile

Caption: General workflow for determining kinase inhibitor selectivity.

Conclusion

This compound (dihydropyrazole 77), GSK2982772, and Necrostatin-1s all demonstrate high selectivity for RIPK1, making them valuable tools for studying RIPK1-mediated signaling and as potential therapeutic agents. While detailed public data on the full kinome scan of this compound is limited to the supplementary materials of its primary publication, the available information on a close analog suggests a very clean selectivity profile. GSK2982772 is a well-documented example of a highly selective clinical candidate. Necrostatin-1s remains a gold standard tool compound due to its specificity. The choice of inhibitor will depend on the specific research or therapeutic context, including the desired mechanism of action (ATP-competitive vs. allosteric) and the required pharmacokinetic properties. Researchers are encouraged to consult the primary literature for the most detailed information on each compound.

References

A Comparative Guide to the Pharmacokinetic Profiles of RIP1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Receptor-interacting protein 1 (RIP1) kinase has emerged as a critical mediator of inflammation and programmed cell death, making it a compelling target for therapeutic intervention in a range of autoimmune diseases, neurodegenerative disorders, and inflammatory conditions. The development of small molecule inhibitors targeting RIP1 kinase is a rapidly advancing field. Understanding the pharmacokinetic profiles of these inhibitors is paramount for their successful clinical translation, as it dictates their absorption, distribution, metabolism, and excretion (ADME), ultimately influencing their efficacy and safety.

This guide provides a comprehensive comparison of the pharmacokinetic profiles of several key RIP1 kinase inhibitors, supported by experimental data from preclinical and clinical studies.

Key Pharmacokinetic Parameters of RIP1 Kinase Inhibitors

The following table summarizes the key pharmacokinetic parameters for a selection of RIP1 kinase inhibitors. These parameters are crucial for comparing the in vivo behavior of these compounds.

InhibitorSpeciesDoseCmaxTmaxHalf-life (t1/2)BioavailabilityKey Findings & Citations
GSK2982772 HumanSingle doses (0.1-120 mg)Dose-proportional increase-2-3 hours-PK was approximately linear over the dose range studied. No evidence of drug accumulation upon repeat dosing.[1]
HumanMultiple doses (20 mg QD to 120 mg BID)Dose-proportional increase---Greater than 90% RIPK1 target engagement was achieved over a 24-hour period for the 60-mg and 120-mg BID dosing regimens.[1]
Human (Western & Japanese)120 mg & 240 mg TIDSimilar between populationsSimilar between populations--Pharmacokinetics and tolerability were similar between Western and Japanese subjects.[2][3]
Necrostatin-1 Rat5 mg/kg (IV)1733 µg/L-1.8 hours[4]54.8%[4][5]A two-compartment model was fitted to the concentration-time profile.[4]
Rat5 mg/kg (Oral)648 µg/L[4]1 hour[6]1.2 hours[4]54.8%[4][5]Rapidly absorbed into the circulatory system.[6]
GDC-8264 HumanSingle doses (5-225 mg)Dose-proportional increase-10-13 hours[7][8][9][10]-Minimal renal excretion. A high-fat meal had no significant effect on the pharmacokinetics.[7][8][9]
HumanMultiple doses (50 & 100 mg QD)Dose-proportional increase-10-13 hours[7][8][9][10]-Limited accumulation on multiple dosing (accumulation ratio ~1.4).[7][8][9]
SIR2446M HumanSingle doses (3-600 mg)Dose-proportional increase-11-19 hours[11][12][13]-Minimal renal excretion. A high-fat meal mildly reduced exposure but was not considered clinically significant.[11][12]
HumanMultiple doses (5-400 mg for 10 days)Dose-proportional increase-11-19 hours[11][12][13]-No marked accumulation was observed (mean accumulation ratio, 1.2–1.6).[11][12]
SAR443060 (DNL747) Human-----A central nervous system (CNS) penetrant small molecule RIPK1 inhibitor.[14]
SIR9900 HumanSingle doses (3-200 mg)Dose-proportional increase3.0-4.0 hours[15]31.92-37.75 hours[15]-Rapidly absorbed. No appreciable food effect was observed. The cerebrospinal fluid to unbound plasma ratio was 1.15, indicating CNS penetration.[15]
HumanMultiple doses (3-60 mg daily for 10 days)Dose-proportional increaseSimilar to single doseSimilar to single dose-Systemic exposure was similar between adult and elderly participants.[15]

Experimental Protocols

The pharmacokinetic parameters presented in this guide are primarily derived from clinical trials and preclinical studies. The standard methodology for quantifying the concentration of these small molecule inhibitors in biological matrices (e.g., plasma, cerebrospinal fluid) is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Protocol for Quantification of RIP1 Kinase Inhibitors by LC-MS/MS

While specific parameters vary between studies, a general workflow is as follows:

  • Sample Preparation:

    • Plasma or serum samples are thawed.

    • An internal standard (typically a stable isotope-labeled version of the analyte) is added to the samples, calibrators, and quality control samples.

    • Proteins are precipitated from the plasma matrix, commonly using a solvent like methanol or acetonitrile.[16][17]

    • The samples are vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the drug and internal standard, is collected for analysis.

  • Chromatographic Separation:

    • The extracted samples are injected into a liquid chromatography system.

    • Separation is achieved on a reverse-phase C18 column.[16]

    • A gradient elution is typically used, with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).[16]

  • Mass Spectrometric Detection:

    • The eluent from the chromatography system is introduced into a tandem mass spectrometer.

    • The mass spectrometer is operated in positive ion electrospray ionization (ESI+) mode.

    • Detection is performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

  • Data Analysis:

    • The peak area ratios of the analyte to the internal standard are used to construct a calibration curve.

    • The concentrations of the analyte in the unknown samples are then determined from this calibration curve.

    • Pharmacokinetic parameters are calculated from the resulting concentration-time data using specialized software.

Visualizations

RIP1 Kinase Signaling Pathway

The following diagram illustrates the central role of RIP1 kinase in mediating both cell survival and cell death pathways, including necroptosis and apoptosis.

RIP1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 Complex_I Complex I (Survival) TNFR1->Complex_I Recruits TNFa TNFa TNFa->TNFR1 Binds RIPK1 RIPK1 Complex_I->RIPK1 NF-kB NF-kB Complex_I->NF-kB Activates Complex_IIa Complex IIa (Apoptosis) RIPK1->Complex_IIa Forms Complex_IIb Necrosome (Necroptosis) RIPK1->Complex_IIb Forms Caspase8_a Caspase-8 Complex_IIa->Caspase8_a Activates RIPK3 RIPK3 Complex_IIb->RIPK3 Activates Gene_Expression Gene Expression (Survival, Inflammation) NF-kB->Gene_Expression Apoptosis Apoptosis Caspase8_a->Apoptosis Caspase8_n Caspase-8 Caspase8_n->RIPK1 Cleaves Caspase8_n->RIPK3 Cleaves MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Executes

Caption: RIP1 Kinase Signaling Pathways.

Experimental Workflow for Pharmacokinetic Profiling

This diagram outlines a typical experimental workflow for determining the pharmacokinetic profile of a RIP1 kinase inhibitor.

PK_Workflow cluster_study_design Study Design & Execution cluster_analysis Bioanalytical Phase cluster_data_interpretation Data Interpretation Dosing Drug Administration (e.g., Oral, IV) Sampling Blood Sample Collection (Time course) Dosing->Sampling Processing Plasma/Serum Preparation Sampling->Processing Extraction Sample Extraction (Protein Precipitation) Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Concentration Determination LCMS->Quantification PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Quantification->PK_Modeling Parameter_Calc Calculation of PK Parameters (Cmax, Tmax, t1/2, AUC) PK_Modeling->Parameter_Calc Report Reporting & Comparison Parameter_Calc->Report

Caption: Pharmacokinetic Profiling Workflow.

References

Confirming the Allosteric Inhibition Mechanism of RIPK1 Kinase Inhibitor 8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the allosteric RIP1 kinase inhibitor, "Inhibitor 8" (a methylpiperidine carboxamide analog), with other well-characterized RIPK1 inhibitors. We present supporting experimental data to confirm its allosteric mechanism and objectively evaluate its performance against alternatives with different binding modes.

Introduction to RIPK1 Inhibition

Receptor-interacting protein kinase 1 (RIPK1) is a critical mediator of cellular necrosis and inflammation. Its kinase activity is a key driver in the necroptosis pathway, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases. Consequently, RIPK1 has emerged as a significant therapeutic target.

RIPK1 inhibitors are broadly classified based on their binding mechanism:

  • Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase.

  • Type II inhibitors also bind to the ATP-binding site but stabilize an inactive conformation of the kinase.

  • Type III inhibitors (Allosteric inhibitors) bind to a site distinct from the ATP-binding pocket, inducing a conformational change that inhibits kinase activity.

This guide focuses on confirming the allosteric inhibition mechanism of a specific RIPK1 inhibitor, referred to as "Inhibitor 8," a methylpiperidine carboxamide analog.

Comparative Analysis of RIPK1 Inhibitors

To objectively assess the performance of Inhibitor 8, we compare its key biochemical and cellular parameters with those of other notable RIPK1 inhibitors: Necrostatin-1s (a well-known allosteric inhibitor), GSK2982772 (a clinical-stage allosteric inhibitor), and Ponatinib (a Type II inhibitor).

InhibitorTypeTargetIC50 (nM)EC50 (nM)Binding Kinetics (Kd)
Inhibitor 8 (methylpiperidine carboxamide analog) Allosteric (Type III) RIPK1 930 Not ReportedNot Reported
Necrostatin-1sAllosteric (Type III)RIPK1182[1][2]490 (in Jurkat cells)[2][3]Not Reported
GSK2982772Allosteric (Type III)RIPK116[4][5]13 (hPXR activation)[5]Not Reported
PonatinibType IIMulti-kinase (including RIPK1)7 (in iBMMs)[6]Not ReportedNot Reported

Note: Data for all parameters were not consistently available for all compounds in the public domain.

Experimental Protocols for Mechanism Confirmation

To confirm the allosteric inhibition mechanism of Inhibitor 8, a series of biochemical and cellular assays are essential. Below are detailed protocols for key experiments.

ADP-Glo™ Kinase Assay for IC50 Determination

This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity and the inhibitory potential of a compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Inhibitor 8 against RIPK1.

Materials:

  • Recombinant human RIPK1 enzyme (e.g., from Promega)

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Inhibitor 8 and comparator compounds

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of Inhibitor 8 and comparator compounds in DMSO, followed by dilution in the assay buffer.

  • In a 384-well plate, add 2.5 µL of the diluted inhibitor solution.

  • Add 2.5 µL of a solution containing the RIPK1 enzyme and MBP substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and measure the luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Objective: To confirm the direct engagement of Inhibitor 8 with RIPK1 in intact cells.

Materials:

  • HT-29 or other suitable human cell line

  • Inhibitor 8

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibodies for RIPK1 and a loading control (e.g., GAPDH) for Western blotting

Procedure:

  • Culture HT-29 cells to confluency.

  • Treat the cells with Inhibitor 8 at various concentrations or a vehicle control (DMSO) for 1 hour at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

  • Analyze the supernatant by Western blotting using an anti-RIPK1 antibody to detect the amount of soluble RIPK1 at each temperature.

  • The temperature at which 50% of the protein has denatured is the melting temperature (Tm). A shift in Tm in the presence of the inhibitor confirms target engagement.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions, providing association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (Kd).

Objective: To determine the binding kinetics of Inhibitor 8 to RIPK1.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human RIPK1

  • Inhibitor 8

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilize the RIPK1 enzyme onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of concentrations of Inhibitor 8 in the running buffer.

  • Inject the inhibitor solutions over the immobilized RIPK1 surface and monitor the binding response in real-time.

  • After each injection, allow for dissociation in the running buffer.

  • Regenerate the sensor surface if necessary.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and Kd values.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

Objective: To characterize the thermodynamic parameters of the interaction between Inhibitor 8 and RIPK1.

Materials:

  • Isothermal titration calorimeter

  • Recombinant human RIPK1

  • Inhibitor 8

  • Dialysis buffer (ensure the inhibitor and protein are in identical buffer to minimize heats of dilution)

Procedure:

  • Dialyze the RIPK1 protein extensively against the chosen buffer. Dissolve Inhibitor 8 in the same final dialysis buffer.

  • Load the RIPK1 solution into the sample cell of the calorimeter.

  • Load the Inhibitor 8 solution into the injection syringe.

  • Perform a series of injections of the inhibitor into the protein solution while monitoring the heat changes.

  • Integrate the heat pulses to generate a binding isotherm.

  • Fit the binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

Cellular Necroptosis Assay

This assay measures the ability of an inhibitor to protect cells from necroptotic cell death induced by specific stimuli.

Objective: To determine the cellular efficacy (EC50) of Inhibitor 8 in preventing necroptosis.

Materials:

  • HT-29 or L929 cells

  • TNF-α

  • Smac mimetic (e.g., BV6)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Inhibitor 8 and comparator compounds

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of Inhibitor 8 or comparator compounds for 1 hour.

  • Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor.

  • Incubate for a defined period (e.g., 24 hours).

  • Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels.

  • Calculate the percent cell viability for each inhibitor concentration relative to the vehicle-treated control and determine the EC50 value from the dose-response curve.

Visualizing Pathways and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

RIPK1 Signaling Pathway in Necroptosis

RIPK1_Signaling TNFR1 TNFR1 ComplexI Complex I (TRADD, TRAF2/5, cIAP1/2, LUBAC, RIPK1) TNFR1->ComplexI recruits TNFa TNF-α TNFa->TNFR1 binds RIPK1_ub Ubiquitinated RIPK1 ComplexI->RIPK1_ub leads to ComplexIIa Complex IIa (TRADD, FADD, Caspase-8) ComplexI->ComplexIIa transitions to ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb transitions to (caspase-8 inhibition) NFkB NF-κB Activation (Survival) RIPK1_ub->NFkB RIPK1_ub->ComplexIIb Apoptosis Apoptosis ComplexIIa->Apoptosis pRIPK1 pRIPK1 ComplexIIb->pRIPK1 autophosphorylation pRIPK3 pRIPK3 pRIPK1->pRIPK3 phosphorylates pMLKL pMLKL (oligomerization) pRIPK3->pMLKL phosphorylates Necroptosis Necroptosis pMLKL->Necroptosis induces Inhibitor8 Inhibitor 8 (Allosteric) Inhibitor8->ComplexIIb inhibits

Caption: RIPK1 signaling pathway leading to survival, apoptosis, or necroptosis.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start prep_inhibitor Prepare Inhibitor Serial Dilutions start->prep_inhibitor add_inhibitor Add Inhibitor to 384-well Plate prep_inhibitor->add_inhibitor add_enzyme Add RIPK1 Enzyme and Substrate add_inhibitor->add_enzyme add_atp Initiate Reaction with ATP add_enzyme->add_atp incubate1 Incubate 1 hr at RT add_atp->incubate1 stop_reaction Add ADP-Glo™ Reagent incubate1->stop_reaction incubate2 Incubate 40 min at RT stop_reaction->incubate2 detect_signal Add Kinase Detection Reagent incubate2->detect_signal incubate3 Incubate 30 min at RT detect_signal->incubate3 read_luminescence Read Luminescence incubate3->read_luminescence analyze Calculate IC50 read_luminescence->analyze end End analyze->end

Caption: Workflow for determining the IC50 of a RIPK1 inhibitor.

Logical Relationship of Inhibition Mechanisms

Inhibition_Mechanisms RIPK1 RIPK1 Kinase Domain ATP_pocket ATP Binding Pocket RIPK1->ATP_pocket Allosteric_pocket Allosteric Pocket RIPK1->Allosteric_pocket Active_conf Active Conformation ATP_pocket->Active_conf allows TypeI Type I Inhibitor (e.g., Ponatinib - in part) TypeI->ATP_pocket binds to TypeII Type II Inhibitor (e.g., Ponatinib) TypeII->ATP_pocket binds to Inactive_conf Inactive Conformation TypeII->Inactive_conf stabilizes TypeIII Type III Inhibitor (e.g., Inhibitor 8, Nec-1s, GSK2982772) TypeIII->Allosteric_pocket binds to TypeIII->Inactive_conf induces

Caption: Logical relationship of different RIPK1 inhibitor types and their binding sites.

Conclusion

The confirmation of an allosteric inhibition mechanism for RIPK1 Inhibitor 8 requires a multi-faceted experimental approach. By employing a combination of biochemical and cellular assays as detailed in this guide, researchers can robustly characterize its mechanism of action and compare its efficacy to other known inhibitors. The provided data and protocols serve as a foundational resource for the continued development and evaluation of novel RIPK1 inhibitors for therapeutic applications.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of RIP1 Kinase Inhibitor 8

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the proper disposal of RIP1 Kinase Inhibitor 8 (CAS No. 2319663-07-3), a potent and selective research compound. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain environmental compliance. As many research compounds like kinase inhibitors may have undetermined long-term health and environmental effects, they should be handled as hazardous waste.

Hazard Profile and Quantitative Data

The following data is extrapolated from a Safety Data Sheet for a similar compound, RIP1 inhibitor GSK547, and should be used as a conservative guide for handling this compound.

ParameterValue / ClassificationSource / Comment
Acute Oral Toxicity Category 4: Harmful if swallowed.[1]Based on GHS classification for a similar RIP1 inhibitor. Assume similar toxicity for this compound.
Aquatic Toxicity Category 1 (Acute & Chronic): Very toxic to aquatic life with long lasting effects.[1]High potency and biological activity suggest a high potential for environmental harm.[1]
Chemical Incompatibility Strong acids/alkalis, strong oxidizing/reducing agents.[1]Segregate waste to prevent hazardous reactions.[2][3]
Physical State Solid (powder)Based on typical presentation of research-grade small molecule inhibitors.

Step-by-Step Disposal Protocol

This protocol outlines the mandatory steps for the safe disposal of pure (unused) this compound, contaminated labware, and solutions.

Step 1: Personal Protective Equipment (PPE)

Before handling the inhibitor or its waste, all personnel must wear appropriate PPE to prevent exposure.

  • Standard PPE:

    • Nitrile gloves (double-gloving is recommended)

    • Safety glasses or goggles

    • Chemical-resistant lab coat

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Pure Compound: The original vial containing the inhibitor or any unused solid should be disposed of directly into a designated "Hazardous Chemical Waste" container for solids. Do not attempt to empty or rinse the vial.

    • Contaminated Labware: Dispose of items such as weigh boats, contaminated pipette tips, and microfuge tubes in a puncture-resistant container clearly labeled "Chemically Contaminated Sharps" or "Hazardous Solid Waste".[4]

  • Liquid Waste:

    • Stock Solutions: Solutions of this compound (e.g., in DMSO) must be collected in a dedicated, leak-proof "Hazardous Liquid Waste" container.

    • Aqueous Solutions: Do not dispose of any solution containing this inhibitor down the drain.[2][5] All aqueous waste from experiments must be collected as hazardous liquid waste.

    • Incompatible Wastes: Never mix inhibitor waste with incompatible materials like strong acids, bases, or oxidizing agents.[1][4] Use separate waste containers if necessary.

Step 3: Waste Container Management

All hazardous waste containers must be managed according to institutional and regulatory guidelines.

  • Container Type: Use only approved, chemically compatible containers with secure, tight-fitting screw caps.[5]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • The concentration and solvent (for liquid waste)

    • The primary hazards (e.g., "Toxic," "Environmental Hazard")

    • The accumulation start date (the date the first drop of waste is added)

  • Storage:

    • Keep waste containers closed at all times, except when adding waste.[2][6]

    • Store containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]

    • Ensure secondary containment (such as a spill tray) is used to prevent spills from reaching drains.[2][4]

Step 4: Request for Disposal

Hazardous waste must be collected by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.

  • Scheduling Pickup: Once a waste container is full or has been in the SAA for the maximum allowed time (typically 6-12 months, check your institutional policy), submit a waste collection request to your EH&S office.[2][4][6]

  • Do Not:

    • Dispose of this chemical in the regular trash.

    • Pour any waste containing this inhibitor down the sink.[5]

    • Evaporate waste in a fume hood as a method of disposal.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound and associated waste streams.

G start Start: Generate RIP1 Inhibitor 8 Waste ppe Step 1: Wear Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, tips, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Stock solutions, aqueous) waste_type->liquid_waste Liquid collect_solid Step 2: Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Step 2: Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Step 3: Store Securely in Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->storage collect_liquid->storage pickup Step 4: Request Pickup from Environmental Health & Safety (EH&S) storage->pickup end End: Compliant Disposal by Approved Facility pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling RIP1 kinase inhibitor 8

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with RIP1 kinase inhibitor 8.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, it should be handled as a potent compound with potential health hazards. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and absorption.
Eye Protection Safety glasses with side-shields or goggles.Protects eyes from dust particles and splashes.
Skin and Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. For handling larger quantities or when generating dust, a NIOSH-approved respirator may be necessary.Minimizes inhalation of the powdered compound.[1]

Handling and Storage

Proper handling and storage are crucial to ensure the stability of the compound and the safety of laboratory personnel.

Handling:

  • Avoid creating dust and aerosols.[1]

  • Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in areas where the compound is handled.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly sealed container.[1]

  • Keep in a cool, well-ventilated area.[1]

  • For long-term storage, it is recommended to store at -20°C as a powder or -80°C in a solvent.[1]

  • Protect from direct sunlight and sources of ignition.[1]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and rinse skin thoroughly with large amounts of water. Seek medical attention if irritation develops.[1]
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, follow your institution's emergency spill response procedures.[1]

Disposal Plan

All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Dispose of unused compound and contaminated materials (e.g., gloves, wipes) in a designated, labeled hazardous waste container.[1]

  • Do not allow the product to enter drains or waterways.[1]

  • Contact your institution's EHS department for specific disposal guidelines.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate a general workflow for handling potent chemical inhibitors and a simplified representation of the RIP1 kinase signaling pathway.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood 1 Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound 2 Dissolve in Solvent Dissolve in Solvent Weigh Compound->Dissolve in Solvent 3 Perform Experiment Perform Experiment Dissolve in Solvent->Perform Experiment 4 Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace 5 Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste 6 Doff PPE Doff PPE Dispose of Waste->Doff PPE 7

General workflow for handling potent chemical inhibitors.

G TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 RIP1 Kinase RIP1 Kinase TNFR1->RIP1 Kinase NF-κB Pathway NF-κB Pathway RIP1 Kinase->NF-κB Pathway Apoptosis Apoptosis RIP1 Kinase->Apoptosis Necroptosis Necroptosis RIP1 Kinase->Necroptosis This compound This compound This compound->RIP1 Kinase Inhibits Inflammation Inflammation NF-κB Pathway->Inflammation Necroptosis->Inflammation

Simplified RIP1 kinase signaling pathway.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.